Methyl indole-3-acetate
Description
methyl 2-(1H-indol-3-yl)acetate has been reported in Penicillium commune, Glycine soja, and other organisms with data available.
Properties
IUPAC Name |
methyl 2-(1H-indol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)6-8-7-12-10-5-3-2-4-9(8)10/h2-5,7,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHADMDGDNYQRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172639 | |
| Record name | Methyl indol-3-ylacetate | |
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Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Indole-3-methyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029738 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1912-33-0 | |
| Record name | Indole-3-acetic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl indole-3-acetate | |
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| Record name | Methyl indole-3-acetate | |
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| Record name | Methyl indol-3-ylacetate | |
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| Record name | Methyl indol-3-ylacetate | |
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| Record name | METHYL INDOLE-3-ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30TIF5OY0K | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Indole-3-methyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029738 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
125 °C | |
| Record name | Indole-3-methyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029738 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Methyl Indole-3-acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl indole-3-acetate (MeIAA) is the methyl ester of indole-3-acetic acid (IAA), the most prevalent and physiologically active auxin in plants. While IAA is a critical regulator of plant growth and development, MeIAA is generally considered a biologically inactive precursor. Its activity is dependent on its hydrolysis to the active IAA form. This technical guide provides an in-depth overview of the physicochemical properties of this compound, crucial for its application in research and development.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These properties are essential for understanding its behavior in various experimental and physiological settings.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁NO₂ | [1][2][3][4][5][6] |
| Molecular Weight | 189.21 g/mol | [1][2][3][4][5][6] |
| Appearance | White to brown solid/powder | [3][7] |
| Melting Point | 50-52 °C | [3] |
| Boiling Point | 160-163 °C at 0.5 mmHg | [3] |
Table 2: Solubility and Partitioning Properties of this compound
| Property | Value | Source(s) |
| Solubility in Methanol | 0.1 g/mL (clear solution) | [3] |
| Predicted Water Solubility | 1.15 g/L | [8] |
| Predicted logP | 1.86 - 2.61 | [8] |
| Predicted pKa (Strongest Acidic) | 15.04 | [8] |
| Predicted pKa (Strongest Basic) | -7.1 | [8] |
Experimental Protocols
The following sections detail generalized experimental protocols for the determination of key physicochemical properties of organic compounds like this compound.
Synthesis of this compound
A common method for the synthesis of this compound is the Fischer esterification of indole-3-acetic acid.
Materials:
-
Indole-3-acetic acid (IAA)
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve indole-3-acetic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.[9]
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid.
Materials:
-
This compound sample
-
Capillary tubes
-
Melting point apparatus
-
Thermometer
Procedure:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube by tapping the sealed end on a hard surface. The packed sample height should be 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block slowly, at a rate of approximately 1-2 °C per minute, when approaching the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point.[1][5][10][11]
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Materials:
-
This compound sample
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or Thiele tube)
Procedure:
-
Place a small amount of the liquid this compound into a small test tube.
-
Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.
-
Attach the test tube to a thermometer and immerse it in a heating bath.
-
Heat the bath gently and uniformly.
-
Observe the capillary tube. A slow stream of bubbles will emerge from the open end as the liquid is heated.
-
When a rapid and continuous stream of bubbles is observed, stop heating.
-
As the liquid cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.[2][3][12]
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Materials:
-
This compound sample
-
Various solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate)
-
Test tubes
-
Vortex mixer or shaker
Procedure:
-
Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a test tube.
-
Add a small, measured volume of the chosen solvent (e.g., 1 mL).
-
Agitate the mixture vigorously using a vortex mixer or by shaking for a set period.
-
Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the substance is soluble at that concentration.
-
If the solid has not dissolved, incrementally add more solvent and repeat the agitation process until the solid dissolves or a maximum volume of solvent is reached.
-
The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).[4][13][14][15][16]
Signaling Pathway and Mechanism of Action
This compound is an inactive form of the plant hormone auxin. Its biological activity is realized upon its conversion to indole-3-acetic acid (IAA) through hydrolysis, a reaction catalyzed by esterases within the plant.[17][18] Once converted to IAA, it enters the canonical auxin signaling pathway.
The core of the auxin signaling pathway involves three main protein families:
-
TIR1/AFB F-box proteins: These are the auxin receptors.
-
Aux/IAA transcriptional repressors: These proteins inhibit the activity of ARF transcription factors.
-
ARF (Auxin Response Factor) transcription factors: These factors bind to auxin-responsive elements in the promoters of auxin-responsive genes.[19][20][21]
In the absence of auxin, Aux/IAA proteins bind to ARF transcription factors, preventing them from activating gene expression. When IAA is present, it binds to the TIR1/AFB receptor, promoting the interaction between TIR1/AFB and the Aux/IAA repressor. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the repressor frees the ARF transcription factor to activate the expression of auxin-responsive genes, leading to various physiological responses.
The diagram above illustrates the conversion of inactive this compound to active IAA and the subsequent canonical auxin signaling pathway leading to a physiological response.
This workflow outlines the key stages from the synthesis of this compound to the determination of its physicochemical properties.
References
- 1. pennwest.edu [pennwest.edu]
- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. cdn.juniata.edu [cdn.juniata.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. scbt.com [scbt.com]
- 7. This compound | C11H11NO2 | CID 74706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Showing Compound Indole-3-methyl acetate (FDB000936) - FooDB [foodb.ca]
- 9. benchchem.com [benchchem.com]
- 10. byjus.com [byjus.com]
- 11. scribd.com [scribd.com]
- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 13. researchgate.net [researchgate.net]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. scribd.com [scribd.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound esterase activity Gene Ontology Term (GO:0080030) [informatics.jax.org]
- 19. Melatonin and Indole-3-Acetic Acid Synergistically Regulate Plant Growth and Stress Resistance | MDPI [mdpi.com]
- 20. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Methyl Indole-3-Acetate: A Comprehensive Technical Guide on its Discovery, Natural Occurrence, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl indole-3-acetate (MeIAA) is the methyl ester of the primary plant auxin, indole-3-acetic acid (IAA). Initially considered an inactive conjugate, MeIAA is now recognized as a crucial component in the intricate network of auxin homeostasis, playing a significant role in plant development and stress responses. This technical guide provides an in-depth exploration of the discovery of MeIAA, its natural distribution across various biological kingdoms, the enzymatic pathways governing its synthesis and hydrolysis, and its physiological effects. Detailed experimental protocols for the extraction, quantification, and analysis of MeIAA are provided, alongside a comprehensive summary of its reported concentrations in different organisms. Furthermore, this guide illustrates the key biosynthetic and signaling pathways involving MeIAA through detailed diagrams, offering a valuable resource for researchers in plant biology, microbiology, and drug development.
Discovery and Initial Characterization
The discovery of this compound is intrinsically linked to the study of auxin metabolism. Early research on plant hormones revealed that the primary auxin, indole-3-acetic acid (IAA), exists in both free and conjugated forms. The methylation of IAA to form MeIAA was identified as a key metabolic process with the characterization of the enzyme IAA carboxyl methyltransferase 1 (IAMT1) in Arabidopsis thaliana.[1] This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of IAA, yielding MeIAA.[2]
Initially, MeIAA was considered an inactive form of auxin, a temporary storage compound that could be hydrolyzed back to the active IAA form when needed.[3] Subsequent studies on Arabidopsis mutants with altered IAMT1 expression levels revealed distinct auxin-related phenotypes, such as hyponastic (curly) leaves, confirming the in vivo significance of IAA methylation in regulating auxin homeostasis and plant development.[1][2] Further research has established that the physiological effects of exogenously applied MeIAA are indeed dependent on its enzymatic hydrolysis back to IAA by a family of carboxylesterases.[4][5]
Natural Occurrence
This compound is not confined to Arabidopsis and has been identified in a diverse range of organisms, from plants and fungi to bacteria and even as a metabolic product in humans.
In Plants
MeIAA has been detected in various plant species, highlighting its widespread role in the plant kingdom. Its presence has been reported in fruits, seeds, and vegetative tissues.
| Plant Species | Tissue/Organ | Reference |
| Malus pumila (Apple) | Fruit | [6] |
| Vitis vinifera (Grape) | Fruit | [6] |
| Prunus sp. (Plum, Cherry) | Fruit | [6] |
| Citrus sp. (Orange) | Fruit | [6] |
| Glycine max (Soybean) | Seeds | [6] |
| Phaseolus vulgaris (Green Bean) | Seeds | [6] |
| Vigna mungo (Gram Bean) | Seeds | [6] |
| Corylus avellana (Hazelnut) | Seeds | [6] |
| Zea mays (Maize) | Kernels | [5] |
| Nicotiana tabacum (Tobacco) | Leaves | [3] |
| Arabidopsis thaliana | Seedlings | [4] |
In Microorganisms
Several microorganisms are capable of synthesizing MeIAA, often as part of their interaction with plants.
| Microorganism | Phylum/Class | Reference |
| Pseudomonas sp. | Proteobacteria | |
| Ectomycorrhizal Fungi | Ascomycota/Basidiomycota | [7] |
In Humans
In humans, MeIAA has been identified as a product of tryptophan metabolism by the gut microbiota.
Biosynthesis and Metabolism
The formation and breakdown of MeIAA are key regulatory points in controlling the levels of active IAA.
Biosynthesis of Indole-3-Acetic Acid (IAA)
The precursor to MeIAA is IAA, which is synthesized through several tryptophan-dependent and tryptophan-independent pathways. The major tryptophan-dependent pathways are:
-
The Indole-3-Pyruvic Acid (IPyA) Pathway: This is considered the primary pathway in plants. Tryptophan is converted to IPyA by tryptophan aminotransferases (TAA), and IPyA is then converted to indole-3-acetaldehyde (IAAld) by YUCCA flavin monooxygenases (YUC). IAAld is subsequently oxidized to IAA.
-
The Tryptamine (TAM) Pathway: Tryptophan is decarboxylated to tryptamine by tryptophan decarboxylase (TDC), which is then converted to IAAld and subsequently to IAA.
-
The Indole-3-Acetamide (IAM) Pathway: Tryptophan is converted to IAM by tryptophan-2-monooxygenase (iaaM), and IAM is then hydrolyzed to IAA by IAM hydrolase (iaaH). This pathway is more common in bacteria.
-
The Indole-3-Acetonitrile (IAN) Pathway: Tryptophan is converted to indole-3-acetaldoxime (IAOx) and then to IAN, which is finally converted to IAA by nitrilases.
Methylation of IAA to MeIAA
The conversion of IAA to MeIAA is a single enzymatic step catalyzed by IAMT1.
Hydrolysis of MeIAA to IAA
MeIAA is converted back to the biologically active IAA by the action of various carboxylesterases. This hydrolysis is a critical step for MeIAA to exert its physiological effects.[4]
Experimental Protocols
Extraction and Quantification of this compound
This protocol is a synthesized methodology based on established techniques for auxin analysis, primarily utilizing gas chromatography-mass spectrometry (GC-MS).
4.1.1. Materials and Reagents
-
Plant tissue
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent: 80% methanol or 80% acetone with 1% acetic acid
-
Internal standard: ¹³C₆-MeIAA or d₅-MeIAA
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Derivatization agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
GC-MS system
4.1.2. Extraction Procedure
-
Sample Collection and Homogenization: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extraction: Transfer a known weight of the powdered tissue (e.g., 100 mg) to a centrifuge tube. Add the extraction solvent (e.g., 1 mL) and the internal standard. Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.
-
Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen gas or using a vacuum concentrator.
4.1.3. Purification by Solid Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Sample Loading: Re-dissolve the dried extract in a small volume of the initial mobile phase (e.g., 5% methanol in water) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low concentration of organic solvent to remove polar impurities.
-
Elution: Elute the MeIAA and other less polar compounds with a higher concentration of organic solvent (e.g., 80% methanol).
-
Drying: Evaporate the eluate to dryness.
4.1.4. Derivatization
-
Reagent Addition: Add the derivatization agent (e.g., 50 µL of MSTFA) to the dried, purified extract.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 60°C) for a defined time (e.g., 30 minutes) to ensure complete derivatization.
4.1.5. GC-MS Analysis
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient to separate the components of the sample.
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to detect and quantify the characteristic ions of the derivatized MeIAA and the internal standard.
4.1.6. Quantification
Calculate the concentration of MeIAA in the original sample based on the peak area ratio of the analyte to the internal standard and the fresh weight of the tissue.
In Vitro Hydrolysis of MeIAA
This protocol allows for the assessment of MeIAA esterase activity in plant extracts.
4.2.1. Materials and Reagents
-
Plant tissue
-
Extraction buffer (e.g., phosphate buffer, pH 7.0)
-
MeIAA substrate
-
Stop solution (e.g., 1 M HCl)
-
Ethyl acetate
-
HPLC system or GC-MS system
4.2.2. Procedure
-
Enzyme Extraction: Homogenize fresh plant tissue in cold extraction buffer. Centrifuge the homogenate to remove cell debris and collect the supernatant containing the crude enzyme extract.
-
Enzyme Assay: Prepare a reaction mixture containing the enzyme extract and MeIAA substrate in the extraction buffer. Incubate at a controlled temperature (e.g., 37°C).
-
Reaction Termination: At specific time points, stop the reaction by adding the stop solution.
-
Extraction of IAA: Extract the produced IAA from the reaction mixture with ethyl acetate.
-
Quantification of IAA: Evaporate the ethyl acetate and quantify the amount of IAA formed using HPLC with fluorescence detection or by GC-MS after derivatization.
Signaling Pathway
The biological activity of MeIAA is mediated through its hydrolysis to IAA, which then engages the canonical auxin signaling pathway.
The TIR1/AFB-mediated Auxin Signaling Pathway
At the cellular level, IAA is perceived by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.
-
Auxin Perception: In the presence of IAA, the hormone acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB F-box protein and the Aux/IAA repressor.
-
Ubiquitination and Degradation of Aux/IAA: The TIR1/AFB protein is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. The binding of IAA to the TIR1/AFB-Aux/IAA co-receptor complex leads to the ubiquitination of the Aux/IAA protein. The polyubiquitinated Aux/IAA is then targeted for degradation by the 26S proteasome.
-
Activation of Auxin Response Factors (ARFs): In the absence of auxin, Aux/IAA proteins are bound to Auxin Response Factors (ARFs) , which are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes. This interaction represses the transcriptional activity of the ARFs.
-
Transcriptional Regulation: The degradation of Aux/IAA repressors releases the ARFs, allowing them to either activate or repress the transcription of a wide array of downstream target genes, including the Aux/IAA genes themselves, as well as genes involved in cell division, elongation, and differentiation.[8][9][10][11][12]
Conclusion
This compound, once considered a mere inactive conjugate, has emerged as a key player in the dynamic regulation of auxin homeostasis. Its formation and hydrolysis provide a sophisticated mechanism for plants and other organisms to fine-tune the levels of active IAA in a spatio-temporal manner. The widespread natural occurrence of MeIAA underscores its fundamental importance in diverse biological processes. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate the multifaceted roles of this important molecule in plant development, microbe-plant interactions, and potentially in novel therapeutic applications. Future research will likely uncover even more intricate layers of regulation involving MeIAA and its metabolic network.
References
- 1. An indole-3-acetic acid carboxyl methyltransferase regulates Arabidopsis leaf development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [3H]Indole-3-Acetyl-myo-Inositol Hydrolysis by Extracts of Zea mays L. Vegetative Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. To bind or not to bind: how AUXIN RESPONSE FACTORs select their target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | A Review of Auxin Response Factors (ARFs) in Plants [frontiersin.org]
- 11. Enigmatic role of auxin response factors in plant growth and stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Role of Methyl Indole-3-Acetate as a Phytohormone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl indole-3-acetate (MeIAA) is the methyl ester of the primary plant auxin, indole-3-acetic acid (IAA)[1]. While IAA is a well-established phytohormone crucial for numerous aspects of plant growth and development, MeIAA has traditionally been considered an inactive storage form of auxin[2]. However, recent research has unveiled a more complex role for MeIAA, highlighting its potential as a signaling molecule and a potent regulator of plant development, with effects that can sometimes surpass those of IAA itself[3][4]. This technical guide provides an in-depth overview of the current understanding of MeIAA as a phytohormone, focusing on its biosynthesis, metabolism, transport, physiological effects, and signaling pathways. The information presented herein is intended to be a valuable resource for researchers in plant biology and professionals in drug and herbicide development.
Biosynthesis and Metabolism
The homeostasis of auxin in plants is tightly regulated through a balance of biosynthesis, degradation, and conjugation[1]. MeIAA is a key component of this regulatory network, existing as a reversibly inactivated form of IAA[5].
Biosynthesis of MeIAA
MeIAA is synthesized from IAA through a methylation reaction catalyzed by the enzyme IAA carboxyl methyltransferase 1 (IAMT1) [1][3]. This enzyme belongs to the SABATH family of methyltransferases and utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor[4]. The IAMT1 enzyme exhibits high specificity for IAA[6]. Overexpression of the IAMT1 gene in Arabidopsis thaliana leads to phenotypes associated with auxin deficiency, such as hyponastic (upward-curling) leaves and reduced gravitropic responses, providing genetic evidence for its role in converting active IAA to MeIAA in vivo[1][7].
Metabolism of MeIAA
The biological activity of MeIAA is primarily exerted through its hydrolysis back to the active form, IAA. This conversion is catalyzed by a family of esterases, with AtMES17 (an Arabidopsis thaliana methyl esterase) being a key enzyme identified with significant MeIAA hydrolase activity[8]. Mutants lacking AtMES17 show decreased sensitivity to exogenously applied MeIAA, while their response to IAA remains normal, confirming that the effects of MeIAA are largely dependent on its conversion to IAA[8].
Transport
While the polar transport of IAA is a well-characterized process crucial for establishing auxin gradients, the transport of MeIAA is less understood. As a nonpolar compound, MeIAA is thought to be transported in plants through both passive diffusion and potentially active transport mechanisms[5]. Its ability to move within the plant and be converted to active IAA in specific tissues contributes to the nuanced regulation of auxin homeostasis and response.
Physiological Effects
The physiological effects of MeIAA are diverse and often depend on its concentration and the specific plant tissue. While it is considered an inactive precursor, its application can lead to potent auxin-like responses due to its conversion to IAA.
Effects on Root Development
MeIAA significantly impacts root system architecture. Exogenous application of MeIAA generally inhibits primary root elongation in a dose-dependent manner[3][8]. Interestingly, in some contexts, MeIAA can be more potent than IAA in inhibiting root growth[3]. Conversely, MeIAA has been shown to have a stronger capacity to induce lateral root formation compared to both IAA and the synthetic auxin NAA[2][9]. This differential effect on primary and lateral roots highlights the complex regulatory role of MeIAA in root development.
Effects on Shoot Development
In the shoot, MeIAA influences hypocotyl elongation and leaf development. Studies have shown that MeIAA can be more potent than IAA in inhibiting hypocotyl elongation[2][3]. Overexpression of the IAMT1 gene, leading to increased MeIAA levels, results in dramatic hyponastic leaf phenotypes[1].
Herbicidal Activity
At high concentrations, MeIAA exhibits herbicidal properties. Foliar application of MeIAA at concentrations around 20 mM can induce severe physiological disruptions in some plant species, including stem curvature, apical meristem necrosis, and inhibition of germination[4]. These effects are often more pronounced than those of IAA at equivalent concentrations, suggesting that MeIAA or its rapid conversion to high levels of intracellular IAA can overwhelm the plant's homeostatic mechanisms, leading to phytotoxicity[4].
Signaling Pathway
The current model for MeIAA signaling posits that it acts as a pro-hormone, being hydrolyzed to IAA to elicit a response through the canonical auxin signaling pathway.
Figure 1: MeIAA Signaling Pathway.
As depicted in Figure 1, extracellular MeIAA is transported into the plant cell. Intracellular MeIAA is then hydrolyzed by esterases such as AtMES17 to produce active IAA. IAA binds to the TIR1/AFB F-box protein, which is part of the SCFTIR1/AFB ubiquitin ligase complex. This binding promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. The degradation of Aux/IAA proteins releases Auxin Response Factors (ARFs), which can then bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, leading to changes in gene expression and ultimately, a physiological response.
Data Presentation
Table 1: Dose-Response of MeIAA on Arabidopsis thaliana Root Growth
| MeIAA Concentration (µM) | Primary Root Length (% of Control) | Reference |
| 0.01 | ~90% | [8] |
| 0.05 | ~70% | [8] |
| 0.1 | ~50% | [8] |
| 0.5 | 15% | [8] |
| 1.0 | <10% | [8] |
Note: Data are estimations based on graphical representations in the cited literature.
Table 2: Kinetic Parameters of Enzymes Involved in MeIAA Metabolism
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| AtMES17 | MeIAA | 13 | 0.18 | 1.38 x 104 | [8] |
| IAMT1 | IAA | - | - | High Specificity | [6] |
Note: Specific kinetic parameters for IAMT1 were not available in the searched literature, but it is reported to have high specificity for IAA.
Experimental Protocols
Figure 2: General Experimental Workflow.
Auxin Root Growth Inhibition Assay
This protocol is adapted for assessing the effect of MeIAA on the primary root growth of Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds (wild-type and relevant mutants, e.g., mes17).
-
Murashige and Skoog (MS) medium including vitamins and sucrose.
-
Agar.
-
Petri dishes (100 x 15 mm).
-
MeIAA and IAA stock solutions (in ethanol or DMSO).
-
Sterile water.
-
Growth chamber with controlled light and temperature.
-
Ruler or digital scanner and image analysis software (e.g., ImageJ).
Procedure:
-
Seed Sterilization: Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, and then rinse 4-5 times with sterile water).
-
Plating: Resuspend sterilized seeds in 0.1% sterile agar and sow them in a line on square Petri dishes containing solid MS medium.
-
Stratification: Wrap the plates with breathable tape and stratify the seeds by incubating them at 4°C in the dark for 2-3 days to synchronize germination.
-
Germination and Growth: Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the surface of the agar. Grow the seedlings for 4-5 days under long-day conditions (16h light/8h dark) at 22°C.
-
Treatment: Prepare MS agar plates supplemented with a range of MeIAA concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1.0 µM). Include plates with equivalent concentrations of IAA as a positive control and a mock control (containing the same concentration of the solvent used for the stock solutions).
-
Transfer: Carefully transfer seedlings of uniform size to the treatment plates (approximately 10-15 seedlings per plate). Mark the position of the root tip at the time of transfer.
-
Incubation: Return the plates to the growth chamber and incubate vertically for an additional 3-5 days.
-
Data Collection: Scan the plates at high resolution. Measure the length of the primary root from the mark made at the time of transfer to the new root tip using image analysis software.
-
Analysis: Calculate the average root growth for each treatment. Express the results as a percentage of the mock-treated control.
In Vitro IAMT1 Enzymatic Assay
This protocol describes a method to measure the activity of recombinant IAMT1.
Materials:
-
Purified recombinant IAMT1 protein.
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM KCl, 5 mM MgCl2).
-
Indole-3-acetic acid (IAA) substrate.
-
S-adenosyl-L-[methyl-3H]methionine ([3H]SAM) as the methyl donor.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Ethyl acetate.
-
Microcentrifuge tubes.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Reaction buffer.
-
IAA (at various concentrations to determine kinetic parameters).
-
Purified recombinant IAMT1 protein.
-
-
Initiate Reaction: Start the reaction by adding [3H]SAM. The final reaction volume is typically 50-100 µL.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 1 M NaCl).
-
Extraction: Extract the methylated product (MeIAA) by adding an organic solvent like ethyl acetate. Vortex vigorously and then centrifuge to separate the phases. The hydrophobic MeIAA will partition into the ethyl acetate phase.
-
Quantification: Transfer a known volume of the ethyl acetate phase to a scintillation vial containing scintillation cocktail.
-
Measurement: Measure the amount of incorporated radioactivity using a liquid scintillation counter.
-
Analysis: Calculate the enzyme activity based on the amount of [3H]MeIAA formed per unit time. Determine kinetic parameters (Km and Vmax) by plotting the reaction velocity against a range of IAA concentrations.
MeIAA Hydrolysis Assay
This protocol is for measuring the esterase activity of enzymes like AtMES17 on MeIAA.
Materials:
-
Purified recombinant AtMES17 protein or plant protein extract.
-
Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
This compound (MeIAA) substrate.
-
High-performance liquid chromatography (HPLC) system with a C18 column and a UV or fluorescence detector.
-
Methanol and other necessary solvents for HPLC.
-
Microcentrifuge tubes.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer and MeIAA substrate.
-
Initiate Reaction: Add the purified AtMES17 protein or plant protein extract to the reaction mixture to start the hydrolysis.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for a set period, taking aliquots at different time points to monitor the reaction progress.
-
Stop Reaction: Stop the reaction in the aliquots by adding an equal volume of methanol or by heat inactivation.
-
Analysis by HPLC:
-
Centrifuge the stopped reaction mixtures to pellet any precipitated protein.
-
Inject the supernatant onto the HPLC system.
-
Separate the components using a suitable gradient of solvents (e.g., methanol and water with 0.1% formic acid).
-
Detect and quantify the amounts of MeIAA and the product, IAA, by monitoring the absorbance at a specific wavelength (e.g., 280 nm) or by fluorescence.
-
-
Calculation: Calculate the rate of MeIAA hydrolysis based on the decrease in the MeIAA peak area and the increase in the IAA peak area over time.
Histochemical GUS Staining for Auxin Response (DR5::GUS)
This protocol is for visualizing the auxin response in Arabidopsis seedlings carrying the DR5::GUS reporter construct after treatment with MeIAA.
Materials:
-
Arabidopsis thaliana seedlings carrying the DR5::GUS reporter construct.
-
GUS staining solution:
-
100 mM sodium phosphate buffer (pH 7.0).
-
10 mM EDTA.
-
0.5 mM potassium ferricyanide.
-
0.5 mM potassium ferrocyanide.
-
0.1% (v/v) Triton X-100.
-
1 mg/mL 5-bromo-4-chloro-3-indolyl-β-D-glucuronic acid (X-Gluc), dissolved in a small amount of DMSO before adding to the buffer.
-
-
70% ethanol.
-
Microtiter plates or microcentrifuge tubes.
-
Vacuum desiccator (optional).
-
Microscope.
Procedure:
-
Seedling Growth and Treatment: Grow DR5::GUS seedlings as described in the root growth inhibition assay. Treat the seedlings with the desired concentrations of MeIAA for a specified duration (e.g., 6-24 hours).
-
Staining:
-
Carefully transfer the seedlings into the wells of a microtiter plate or into microcentrifuge tubes containing the GUS staining solution.
-
(Optional) Infiltrate the tissue with the staining solution by applying a vacuum for 5-10 minutes.
-
Incubate the seedlings in the staining solution at 37°C in the dark for several hours to overnight. The incubation time will depend on the strength of the GUS expression.
-
-
Destaining:
-
Remove the staining solution.
-
Wash the seedlings with 70% ethanol to remove chlorophyll and stop the staining reaction. Change the ethanol several times until the tissues are clear.
-
-
Visualization: Mount the destained seedlings on a microscope slide in a drop of 70% ethanol or clearing solution (e.g., Hoyer's solution).
-
Imaging: Observe and photograph the blue staining pattern, which indicates the sites of auxin response, using a light microscope.
Conclusion
This compound, once considered merely an inactive conjugate of IAA, is now recognized as a significant player in auxin homeostasis and signaling. Its biosynthesis by IAMT1 and hydrolysis back to active IAA by esterases like AtMES17 provide a dynamic mechanism for modulating auxin levels in a spatio-temporal manner. The potent and sometimes distinct physiological effects of MeIAA compared to IAA underscore its importance in plant development and its potential for agricultural applications, such as in the development of novel herbicides. Further research into the transport of MeIAA and the tissue-specific regulation of its metabolism will undoubtedly provide deeper insights into the intricate network of auxin regulation in plants. This guide serves as a comprehensive resource for researchers and professionals seeking to explore the multifaceted role of this intriguing phytohormone.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Localized Iron Supply Triggers Lateral Root Elongation in Arabidopsis by Altering the AUX1-Mediated Auxin Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lateral Root Initiation in Arabidopsis: Developmental Window, Spatial Patterning, Density and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Auxin methylation by IAMT1, duplicated in the legume lineage, promotes root nodule development in Lotus japonicus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Indole-3-Acetic Acid Carboxyl Methyltransferase Regulates Arabidopsis Leaf Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduction of indole‐3‐acetic acid methyltransferase activity compensates for high‐temperature male sterility in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Role of Arabidopsis INDOLE-3-ACETIC ACID CARBOXYL METHYLTRANSFERASE 1 in auxin metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Function of IAMT1 in converting IAA to Methyl indole-3-acetate.
Executive Summary
Indole-3-acetic acid (IAA), the primary auxin in plants, is a critical regulator of nearly every aspect of plant growth and development. Its cellular concentration and activity are meticulously controlled through a complex network of biosynthesis, transport, degradation, and conjugation. This document provides a detailed technical overview of a key enzyme in this regulatory network: Indole-3-acetic acid carboxyl methyltransferase 1 (IAMT1). IAMT1 catalyzes the conversion of IAA to its methyl ester, Methyl indole-3-acetate (MeIAA), a process that plays a significant role in modulating auxin homeostasis. This guide details the biochemical function, physiological implications, and experimental methodologies associated with IAMT1, providing a comprehensive resource for researchers in plant science and related fields.
Core Biochemical Function of IAMT1
IAMT1, also known as At5g55250 in Arabidopsis thaliana, is a member of the SABATH family of small-molecule methyltransferases.[1][2] These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to catalyze the methylation of various carboxylic acid-containing substrates.[3] The primary and most specific function of IAMT1 is the catalysis of the following reaction:
Indole-3-acetic acid (IAA) + S-adenosyl-L-methionine (SAM) → this compound (MeIAA) + S-adenosyl-L-homocysteine (SAH)
This reaction converts the active, polar hormone IAA into its nonpolar, and generally considered inactive or less active, methyl ester form.[4] This conversion represents a distinct mechanism for regulating auxin activity, differing from conjugation to sugars or amino acids. MeIAA can be hydrolyzed back to active IAA by certain esterases, such as AtMES17, suggesting that methylation is a reversible inactivation mechanism.[4]
Quantitative Analysis: Enzyme Kinetics and Substrate Specificity
The biochemical efficiency and substrate preference of IAMT1 have been investigated, revealing a high specificity for IAA. While detailed Michaelis-Menten constants (Km, kcat) from the foundational study by Zubieta et al. (2003) are not available in the public domain abstracts, subsequent research has provided specific activity values and confirmed its substrate preference.
In vitro studies have shown that IAMT1 can methylate both IAA and another natural auxin, phenylacetic acid (PAA). However, in vivo evidence from overexpression lines suggests that IAMT1 exclusively metabolizes IAA, as only IAA levels were reduced in the root tips of these plants, while PAA levels remained unchanged.[5] This indicates a high degree of substrate selectivity within the cellular environment.
| Substrate | Specific Activity (nmol min⁻¹ mg⁻¹ protein) | In Vivo Activity | Reference |
| Indole-3-acetic acid (IAA) | 0.64 | Yes | [5] |
| Phenylacetic acid (PAA) | 0.65 | No | [5] |
| Salicylic Acid | Low (based on Kcat/Km) | Not reported | [6] |
Physiological Role and Regulatory Pathways
The methylation of IAA by IAMT1 is a crucial component of auxin homeostasis, impacting various developmental processes. The spatial and temporal expression of the IAMT1 gene is tightly regulated, and alterations in its expression level lead to significant and predictable phenotypes.[7]
Key Physiological Functions:
-
Leaf Development: IAMT1 plays a critical role in leaf morphology. Overexpression of IAMT1 (as seen in the iamt1-D mutant) leads to dramatic hyponastic (upward curling) leaves, characteristic of an auxin-deficient phenotype.[7] Conversely, suppression of IAMT1 expression via RNA interference (RNAi) results in epinastic (downward curling) leaves, an opposite phenotype associated with excess auxin.[2]
-
Gravitropism: Proper gravitropic responses in roots and hypocotyls are dependent on precise auxin gradients. Overexpression of IAMT1 disrupts these gradients, leading to agravitropic growth.
-
Root Growth: While both IAA and MeIAA can inhibit primary root elongation, exogenously applied MeIAA is often more potent in other assays, such as inhibiting hypocotyl elongation.[7] Overexpression of IAMT1 also leads to fewer lateral roots in response to IAA treatment.[6]
-
Gene Regulation: The effects of IAMT1 activity are, in part, mediated through downstream changes in gene expression. In the iamt1-D mutant, for instance, the expression of several TCP (TEOSINTE BRANCHED1, CYCLOIDEA, and PCF) genes, which are known regulators of leaf curvature, is downregulated.[3][7]
References
- 1. Auxin methylation by IAMT1, duplicated in the legume lineage, promotes root nodule development in Lotus japonicus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IAMT1 IAA carboxylmethyltransferase 1 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Structural Basis for Substrate Recognition in the Salicylic Acid Carboxyl Methyltransferase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Arabidopsis INDOLE-3-ACETIC ACID CARBOXYL METHYLTRANSFERASE 1 in auxin metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Indole-3-Acetic Acid Carboxyl Methyltransferase Regulates Arabidopsis Leaf Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An indole-3-acetic acid carboxyl methyltransferase regulates Arabidopsis leaf development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Deep Dive: Unraveling the Biological Activities of Methyl Indole-3-Acetate Versus Indole-3-Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-acetic acid (IAA), the principal auxin in plants, and its methylated derivative, Methyl indole-3-acetate (MIAA), are both recognized for their significant and diverse biological activities. While IAA is a well-established phytohormone crucial for plant growth and development, recent research has illuminated the distinct and sometimes more potent effects of MIAA. This technical guide provides an in-depth comparison of the biological activities of MIAA and IAA, focusing on their roles in plant physiology, anti-inflammatory responses, and anticancer effects. Detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways are presented to offer a comprehensive resource for researchers in plant biology, pharmacology, and drug discovery.
Introduction
Indole-3-acetic acid (IAA) is the most common and physiologically active auxin in plants, playing a pivotal role in cell division, elongation, and differentiation.[1][2][3] Its methyl ester, this compound (MIAA), has traditionally been considered an inactive precursor or storage form of IAA.[4][5] However, emerging evidence challenges this view, suggesting that MIAA possesses its own unique biological activities and can, in some instances, exhibit greater potency than IAA. This whitepaper aims to dissect and compare the biological activities of these two indole compounds, providing a technical foundation for further research and potential therapeutic applications.
Comparative Biological Activities
The biological effects of MIAA and IAA extend beyond their roles as phytohormones, with significant implications for human health. This section details their comparative activities in plant growth regulation, inflammation, and cancer.
Auxin Activity in Plants
In the realm of plant biology, both IAA and MIAA influence growth, but their mechanisms and potency can differ.
-
Indole-3-Acetic Acid (IAA): As the primary auxin, IAA is integral to nearly every aspect of plant growth and development.[6] It promotes cell elongation, root initiation, and apical dominance.[2][6]
-
This compound (MIAA): While considered an inactive form, MIAA can be hydrolyzed by esterases to release active IAA.[4][5] Interestingly, some studies have shown that exogenously applied MIAA can be more potent than IAA in certain assays, such as the inhibition of hypocotyl elongation.[7][8][9] This enhanced activity is likely due to differences in uptake and transport across plant tissues.[4]
Table 1: Comparative Auxin Activity of MIAA vs. IAA
| Biological Effect | This compound (MIAA) | Indole-3-acetic acid (IAA) | Key Findings |
| Hypocotyl Elongation | More potent inhibitor | Potent inhibitor | MIAA shows significantly greater inhibition of hypocotyl elongation in dark-grown seedlings compared to IAA at the same concentration.[7][8][9] |
| Primary Root Elongation | Less potent inhibitor | More potent inhibitor | IAA is a more potent inhibitor of primary root elongation in light-grown seedlings.[9] |
| Lateral Root Formation | Stronger inducer | Inducer | MIAA demonstrates a stronger capacity to induce lateral roots compared to IAA.[9] |
| Root Hair Formation | Weaker inducer | Stronger inducer | IAA is more effective at inducing root hairs.[9] |
Anti-inflammatory Activity
Both IAA and MIAA have demonstrated anti-inflammatory properties, suggesting their potential as therapeutic agents.
-
Indole-3-Acetic Acid (IAA): IAA has been shown to alleviate inflammatory responses by inducing the expression of Heme Oxygenase-1 (HO-1) and neutralizing free radicals.[7][10][11] This action appears to be independent of the Aryl hydrocarbon Receptor (AhR) pathway in macrophages.[1][10][11] It effectively reduces the production of pro-inflammatory cytokines such as IL-1β, IL-6, and MCP-1.[10][11]
-
This compound (MIAA): MIAA has been observed to reduce the expression of inflammatory cytokine genes in the brain, suggesting a potential role in neuroinflammation.[12] Similar to IAA, its anti-inflammatory mechanism in microglia also appears to be AhR-independent.[12]
Anticancer Activity
The potential of indole compounds in cancer therapy is an active area of research, with both MIAA and IAA showing promising, albeit different, mechanisms of action.
-
This compound (MIAA): MIAA has been found to significantly suppress cancer cell invasion by targeting the MEK1/2-ERK1/2 signaling pathway.[8] This leads to the inhibition of matrix metalloproteinase-9 (MMP-9) expression, a key enzyme involved in the degradation of the extracellular matrix during metastasis.
-
Indole-3-Acetic Acid (IAA): The anticancer activity of IAA has often been studied in combination with other agents. For instance, in the presence of horseradish peroxidase (HRP), IAA can be oxidized to produce cytotoxic species that induce apoptosis in cancer cells.[12][13] Similarly, when activated by UVB irradiation, IAA can generate free radicals and induce apoptosis.[14]
Table 2: Comparative Anticancer Activity of MIAA vs. IAA
| Activity | This compound (MIAA) | Indole-3-acetic acid (IAA) |
| Mechanism of Action | Inhibits cancer cell invasion by targeting the MEK1/2-ERK1/2 signaling pathway, leading to decreased MMP-9 expression.[8] | Induces apoptosis, often requiring activation by agents like horseradish peroxidase (HRP) or UVB irradiation to generate cytotoxic species.[12][13][14] |
| Primary Effect | Anti-invasive | Cytotoxic / Pro-apoptotic |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the biological activities of MIAA and IAA.
Hypocotyl Elongation Assay
This assay is used to determine the effect of auxins on cell elongation in plant hypocotyls.[6][15][16]
-
Seed Sterilization and Germination: Sterilize Arabidopsis thaliana seeds and plate them on Murashige and Skoog (MS) medium.
-
Light/Dark Treatment: For etiolated (dark-grown) seedlings, wrap the plates in aluminum foil and incubate at 22°C for a specified period (e.g., 3-5 days). For light-grown seedlings, incubate under a defined light cycle.
-
Treatment Application: Prepare MS medium plates containing various concentrations of MIAA and IAA.
-
Seedling Transfer: Carefully transfer germinated seedlings to the treatment plates.
-
Incubation: Incubate the plates under the same light/dark conditions.
-
Measurement: After the incubation period, scan the plates and measure the hypocotyl length using image analysis software.
-
Data Analysis: Calculate the average hypocotyl length for each treatment group and compare it to the control group to determine the percentage of inhibition or stimulation.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[17][18][19][20]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of MIAA or IAA (and/or IAA in combination with an activating agent) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[3][4][7][8][11]
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer MIAA, IAA, a vehicle control, and a positive control (e.g., indomethacin) to different groups of animals via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal to induce localized inflammation and edema.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex molecular interactions and experimental processes is crucial for a deeper understanding. The following diagrams were generated using the Graphviz DOT language.
Signaling Pathways
Experimental Workflows
Conclusion
The comparative analysis of this compound and Indole-3-acetic acid reveals a nuanced relationship where the methylated form, MIAA, is not merely an inactive counterpart to the canonical auxin, IAA. In plant systems, MIAA exhibits distinct, and in some cases, more potent activities, highlighting the importance of metabolic conversion and transport in modulating auxin responses. Furthermore, both compounds demonstrate significant anti-inflammatory and anticancer potential through different mechanisms. IAA's ability to mitigate inflammation via the HO-1 pathway and MIAA's targeted inhibition of the MEK1/2-ERK1/2 pathway in cancer cell invasion underscore the diverse therapeutic possibilities of these indole derivatives. This technical guide provides a foundational resource for researchers to further explore the biological activities of MIAA and IAA, paving the way for novel applications in agriculture and medicine. Future direct comparative studies with quantitative data, particularly in the areas of anti-inflammatory and anticancer efficacy, are warranted to fully elucidate their relative potencies and therapeutic indices.
References
- 1. researchgate.net [researchgate.net]
- 2. A quantitative ratiometric sensor for time-resolved analysis of auxin dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Auxin at Different Concentrations on the Growth, Root Morphology and Cadmium Uptake of Maize (Zea mays L.) [techscience.com]
- 4. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An Indole-3-Acetic Acid Carboxyl Methyltransferase Regulates Arabidopsis Leaf Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Oxidative activation of indole-3-acetic acids to cytotoxic species- a potential new role for plant auxins in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reporters for sensitive and quantitative measurement of auxin response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect on Root Growth of Endogenous and Applied IAA and ABA: A Critical Reexamination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Plant root development: is the classical theory for auxin-regulated root growth false? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Unveiling the Enigmatic Role of Methyl Indole-3-Acetate in Plant Biology: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl indole-3-acetate (MeIAA) is a methylated derivative of the primary plant auxin, indole-3-acetic acid (IAA). While the physiological roles of IAA are extensively documented, MeIAA remains a comparatively enigmatic molecule. Its endogenous presence in plant tissues is often transient and at low concentrations, making its detection and quantification a significant analytical challenge. This technical guide provides a comprehensive overview of the current understanding of endogenous MeIAA levels, the experimental protocols for its analysis, and its metabolic and signaling context within the broader framework of auxin biology.
I. Endogenous Levels of this compound: A Scarcity of Data
Quantitative data on the endogenous levels of MeIAA across a wide range of plant species and tissues are notably limited in the current scientific literature. This scarcity is likely attributable to the compound's low abundance and rapid metabolic turnover. Most auxin profiling studies have historically focused on IAA and its amino acid or sugar conjugates, often overlooking or not detecting MeIAA.
One of the few available quantitative measurements comes from a study on the auxin metabolite profiles in isolated nuclei of Arabidopsis thaliana.
Table 1: Endogenous Levels of this compound (MeIAA) in Arabidopsis thaliana Nuclei
| Plant Tissue/Organelle | Species | Method of Quantification | Endogenous Level of MeIAA | Reference |
| Isolated Nuclei | Arabidopsis thaliana | LC-MS/MS | Detected, but not quantified in absolute terms. Presented as a relative component of the total conjugated auxin pool. | [1] |
Note: The referenced study indicates the presence of MeIAA as part of the total conjugated auxin pool but does not provide a specific concentration in ng/g fresh weight or similar units, highlighting the analytical challenges.
The transient nature of MeIAA is underscored by the activity of specific enzymes. IAA is converted to MeIAA by IAA carboxyl methyltransferases (IAMT), and MeIAA is hydrolyzed back to active IAA by methyl-IAA esterases, such as AtMES17 in Arabidopsis. This rapid enzymatic conversion likely contributes to the difficulty in detecting and quantifying endogenous MeIAA.
II. Experimental Protocols for MeIAA Quantification
The quantification of MeIAA necessitates highly sensitive analytical techniques due to its low endogenous concentrations. The protocols outlined below are based on established methods for auxin analysis, which can be adapted and optimized for MeIAA detection. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.
A. Sample Preparation: Extraction and Solid-Phase Extraction (SPE)
1. Plant Tissue Homogenization:
-
Flash-freeze a known weight of plant tissue (typically 50-100 mg fresh weight) in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.
-
Immediately add an ice-cold extraction solvent. A common solvent is 2-propanol/water/concentrated HCl (2:1:0.002, v/v/v).
-
Add an appropriate internal standard, such as ¹³C₆-MeIAA or d₅-MeIAA, to the extraction mixture to account for analyte loss during sample preparation and for accurate quantification.
2. Solid-Phase Extraction (SPE) for Purification and Concentration:
-
After extraction and centrifugation to remove debris, the supernatant is subjected to SPE for cleanup.
-
A mixed-mode reversed-phase anion-exchange SPE cartridge is often employed.
-
Conditioning: The SPE cartridge is conditioned sequentially with methanol and then with the equilibration buffer (e.g., 0.1% formic acid in water).
-
Sample Loading: The plant extract is loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed with a weak solvent (e.g., 5% methanol in 0.1% formic acid) to remove interfering compounds.
-
Elution: The auxins, including MeIAA, are eluted with a stronger solvent (e.g., 80% methanol in 0.1% formic acid).
-
The eluate is then dried under a stream of nitrogen or by vacuum centrifugation.
B. LC-MS/MS Analysis
1. Chromatographic Separation:
-
The dried extract is reconstituted in a suitable solvent (e.g., 10% methanol).
-
Separation is typically achieved using a reversed-phase C18 column.
-
A gradient elution program is employed using mobile phases such as:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol
-
2. Mass Spectrometric Detection:
-
Electrospray ionization (ESI) in positive mode is commonly used for the detection of MeIAA.
-
Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification. This involves monitoring a specific precursor ion to product ion transition for MeIAA and its internal standard.
-
Precursor Ion ([M+H]⁺): For MeIAA (C₁₂H₁₃NO₂), the expected m/z would be approximately 190.1.
-
Product Ions: Characteristic fragment ions are selected for monitoring. For the indole moiety, a common fragment is observed at m/z 130.1.
-
Table 2: Exemplary LC-MS/MS Parameters for MeIAA Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | ~190.1 |
| Product Ion (m/z) | ~130.1 |
| Collision Energy | Optimized for the specific instrument |
| Capillary Voltage | ~3.5 kV |
| Gas Temperature | ~300 °C |
Note: These parameters are illustrative and require optimization for the specific LC-MS/MS instrument being used.
III. Signaling and Metabolic Pathways
The biological activity of MeIAA is largely considered to be dependent on its hydrolysis to free IAA. Therefore, the primary signaling pathway initiated by MeIAA is the canonical auxin signaling pathway.
A. MeIAA Metabolism
The metabolism of MeIAA is a key aspect of auxin homeostasis, providing a mechanism for the rapid regulation of active IAA levels.
B. Canonical Auxin Signaling Pathway
Once MeIAA is hydrolyzed to IAA, the free IAA can enter the nucleus and initiate the canonical auxin signaling cascade. This pathway involves the degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin-responsive genes by Auxin Response Factors (ARFs).
IV. Conclusion and Future Perspectives
This compound represents an important, yet understudied, component of the complex network of auxin metabolism and homeostasis. The scarcity of quantitative data on its endogenous levels across different plant tissues and developmental stages presents a significant knowledge gap. Future research, leveraging advanced and highly sensitive mass spectrometry techniques, is crucial to build a comprehensive atlas of MeIAA distribution in the plant kingdom. Elucidating the precise spatial and temporal dynamics of MeIAA will provide deeper insights into its role in fine-tuning auxin responses and its potential as a target for modulating plant growth and development in agricultural and biotechnological applications. The development of specific analytical standards and methodologies tailored for MeIAA will be paramount in advancing our understanding of this elusive auxin derivative.
References
The Impact of Methyl Indole-3-Acetate on Brain Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the current understanding of how methyl indole-3-acetate (methyl-IAA) and its parent compound, indole-3-acetate (IAA), affect gene expression in the brain. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.
This compound (Methyl-IAA) and Brain Gene Expression
Methyl-IAA, a methylated form of the tryptophan metabolite indole-3-acetate, has demonstrated the ability to modulate gene expression in the brain, particularly in regions associated with mood and behavior. The primary effects observed to date relate to the attenuation of neuroinflammation.
Quantitative Data: Gene Expression Changes Induced by Methyl-IAA
A key study has demonstrated that intraperitoneal (IP) administration of methyl-IAA in mice leads to significant alterations in the expression of pro-inflammatory cytokine genes in the prefrontal cortex and hippocampus. The observed changes are summarized in the table below.
| Brain Region | Gene | Change in Expression | p-value | Citation |
| Prefrontal Cortex | Tnfa (Tumor necrosis factor-alpha) | Decreased | < 0.05 | [1] |
| Prefrontal Cortex | Ccl2 (Chemokine (C-C motif) ligand 2) | Tendency to decrease | p = 0.08 | [1] |
| Prefrontal Cortex | Il6 (Interleukin-6) | No significant change | - | [1] |
| Hippocampus | Tnfa | No significant decrease | p = 0.18 | [1] |
| Hippocampus | Ccl2 | Tendency to decrease | p = 0.08 | [1] |
| Hippocampus | Il6 | No significant change | - | [1] |
Table 1: Summary of quantitative changes in gene expression in the mouse brain following intraperitoneal administration of this compound.
Experimental Protocol: In Vivo Administration and Gene Expression Analysis of Methyl-IAA
The following protocol outlines the methodology used to assess the in vivo effects of methyl-IAA on brain gene expression in mice.
1.2.1. Animal Model and Compound Administration
-
Animal Model: Adult male C57BL/6J mice are commonly used.
-
Compound: this compound (Sigma-Aldrich or equivalent).
-
Vehicle: A suitable vehicle, such as a solution of 0.9% saline with a small percentage of a solubilizing agent like Tween 80, is used to dissolve the methyl-IAA.
-
Administration Route: Intraperitoneal (IP) injection is a standard method for systemic delivery.[2][3][4][5][6]
-
Dosage: Effective doses can range from low to high concentrations, with studies showing dose-dependent effects. A higher dose has been noted to produce more significant behavioral and gene expression changes.[1]
-
Procedure for IP Injection:
-
Restrain the mouse securely, often by scruffing the neck and securing the tail.
-
Tilt the mouse's head downwards to move the abdominal organs cranially.
-
Insert a 25-30 gauge needle into the lower right quadrant of the abdomen at a 30-45° angle.[2][3]
-
Aspirate to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.[4][5]
-
Inject the methyl-IAA solution slowly.
-
Withdraw the needle and return the mouse to its cage, monitoring for any adverse effects.
-
1.2.2. Brain Tissue Collection and RNA Isolation
-
Timing: Brain tissue is typically collected at a specific time point after methyl-IAA administration, for example, 2 hours post-injection, to capture the peak of the gene expression response.
-
Procedure:
-
Euthanize the mouse using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Rapidly dissect the brain and isolate the prefrontal cortex and hippocampus on a cold surface.
-
Immediately freeze the tissue samples in liquid nitrogen or place them in an RNA stabilization solution (e.g., RNAlater) to preserve RNA integrity.
-
Isolate total RNA from the brain tissue using a standard method such as TRIzol reagent or a column-based kit (e.g., Qiagen RNeasy Kit).[7]
-
1.2.3. Gene Expression Analysis by qPCR
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.[7][8]
-
Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system and SYBR Green or TaqMan-based assays.[9]
-
Primer Sequences: The following are examples of primer sequences that can be used for mouse cytokine gene expression analysis:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Citation |
| Tnfa | ACGGCATGGATCTCAAAGAC | GTGGGTGAGGAGCACGTAG | [10] |
| Il6 | CCGGAGAGGAGACTTCACAG | TTTCCACGATTTCCCAGAGA | [10] |
| Ccl2 | GCTGGAGAGCTACAAGAGGATCA | ACAGCCGACTCATTGGGATCA | [11] |
| Gapdh (housekeeping) | AGGTCGGTGTGAACGGATTTG | GGGGTCGTTGATGGCAACA | [12] |
Table 2: Example qPCR primer sequences for mouse cytokine and housekeeping genes.
-
Data Analysis: Normalize the expression of the target genes to a stable housekeeping gene (e.g., Gapdh or Actb). Calculate the relative fold change in gene expression using the ΔΔCt method.[13]
Signaling Pathway of Methyl-IAA
A significant finding is that methyl-IAA exerts its effects on microglial cells through a mechanism that is independent of the Aryl Hydrocarbon Receptor (AhR).[1] This distinguishes it from its parent compound, IAA. The precise AhR-independent pathway(s) modulated by methyl-IAA to reduce cytokine gene expression are still under investigation.
Caption: Workflow for studying methyl-IAA effects on brain gene expression.
Indole-3-Acetate (IAA) and Brain Gene Expression
Indole-3-acetate (IAA), a metabolite of tryptophan produced by the gut microbiota, can cross the blood-brain barrier and has been shown to have a broader impact on neuroinflammation and gene expression in the brain compared to its methylated form.[14][15]
Quantitative Data: Gene Expression Changes Induced by IAA
Studies have shown that IAA can modulate the expression of a range of inflammatory genes in the brain, often in the context of neuroinflammatory conditions.
| Condition | Brain Region/Cell Type | Gene | Change in Expression | Citation |
| Valproic Acid-Induced Neurotoxicity (Rats) | Cortex | Tnf-α | Decreased | [16] |
| Valproic Acid-Induced Neurotoxicity (Rats) | Cortex | Il-6 | Decreased | [16] |
| Alzheimer's Disease Model (Mice) | Brain | Tnf-α | Decreased | [17] |
| Alzheimer's Disease Model (Mice) | Brain | Il-6 | Decreased | [17] |
| Alzheimer's Disease Model (Mice) | Brain | Il-1β | Decreased | [17] |
| Alzheimer's Disease Model (Mice) | Brain | Il-18 | Decreased | [17] |
| Alzheimer's Disease Model (Mice) | Brain | Ahr (Aryl Hydrocarbon Receptor) | Upregulated | [17] |
| Alzheimer's Disease Model (Mice) | Brain | NLRP3 (NLR Family Pyrin Domain Containing 3) | Inhibited | [17] |
Table 3: Summary of quantitative changes in gene expression in the brain following administration or in the presence of indole-3-acetate.
Experimental Protocol: In Vivo Administration and Gene Expression Analysis of IAA
The experimental protocols for studying the effects of IAA on brain gene expression are similar to those for methyl-IAA, with some variations in administration and the genes of interest.
2.2.1. Animal Model and Compound Administration
-
Animal Model: Mouse or rat models of neuroinflammation or neurodegenerative diseases are often used.
-
Compound: Indole-3-acetate (Sigma-Aldrich or equivalent).
-
Administration Route: Oral gavage or intraperitoneal (IP) injection.
-
Dosage: Dosages can vary depending on the study design and animal model.
2.2.2. Gene Expression Analysis
-
Methods: In addition to qPCR, more comprehensive transcriptome-wide analyses such as RNA sequencing (RNA-seq) are employed to identify a broader range of genes affected by IAA.[18][19][20]
-
RNA-seq Protocol Outline:
-
Isolate high-quality total RNA from brain tissue as described previously.
-
Perform library preparation, which includes mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Align the sequencing reads to the reference genome and perform differential gene expression analysis to identify genes that are significantly up- or downregulated by IAA treatment.
-
Signaling Pathway of IAA
Unlike methyl-IAA, the effects of IAA on neuroinflammation are often mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[15][21][22]
-
Mechanism:
-
IAA enters the cell and binds to the cytosolic AhR, causing a conformational change.
-
The ligand-bound AhR translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT).
-
This complex binds to xenobiotic response elements (XREs) in the promoter regions of target genes.
-
This binding can lead to the modulation of gene expression, including the inhibition of pro-inflammatory signaling pathways like NF-κB.[17]
-
Caption: The AhR signaling pathway activated by IAA.
Synthesis and Metabolism
Methyl-IAA is produced from IAA by host enzymes.[1] While the specific enzymes responsible for this methylation in the brain are not fully elucidated, carboxylesterases are a class of enzymes known to be expressed in the brain that can hydrolyze ester bonds, suggesting a potential role in the metabolism of methyl-IAA back to IAA.[23][24][25][26]
Caption: The metabolic conversion between IAA and Methyl-IAA.
Conclusion
This compound demonstrates a clear, albeit currently narrowly defined, impact on brain gene expression, primarily through the AhR-independent downregulation of pro-inflammatory cytokines. In contrast, its parent compound, indole-3-acetate, exhibits a broader range of effects on neuroinflammatory gene expression, largely mediated by the Aryl Hydrocarbon Receptor. Further research, particularly transcriptome-wide analyses, is necessary to fully elucidate the complete spectrum of genes regulated by methyl-IAA in the brain and to identify the specific signaling pathways involved in its AhR-independent mechanism of action. The detailed protocols provided in this guide offer a foundation for researchers to build upon in their investigations into the therapeutic potential of these intriguing tryptophan metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. uac.arizona.edu [uac.arizona.edu]
- 3. research.vt.edu [research.vt.edu]
- 4. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Quantitative RT-PCR [bio-protocol.org]
- 8. elearning.unite.it [elearning.unite.it]
- 9. stackscientific.nd.edu [stackscientific.nd.edu]
- 10. ijbs.com [ijbs.com]
- 11. thno.org [thno.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Brain-specific expression of an exogenous gene after i.v. administration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mednexus.org [mednexus.org]
- 16. Indole-3-acetic acid and chenodeoxycholic acid attenuate TLR4/NF-κB signaling and endoplasmic reticulum stress in valproic acid-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Transcriptome dynamics in mouse amygdala under acute and chronic stress revealed by thiol-labeled RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identifying Antidepressant Effects of Brain-Derived Neurotrophic Factor and IDO1 in the Mouse Model Based on RNA-Seq Data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. RNA-Seq Mouse Brain Regions Expression Data Analysis: Focus on ApoE Functional Network - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Host–microbiome interactions: the aryl hydrocarbon receptor as a critical node in tryptophan metabolites to brain signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The role of the tryptophan metabolites in gut microbiota-brain axis and potential treatments: a focus on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Carboxylesterases Are Uniquely Expressed among Tissues and Regulated by Nuclear Hormone Receptors in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Age- and sex-related expression and activity of carboxylesterase 1 and 2 in mouse and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Methyl Indole-3-Acetate in Plant Development and Auxin Homeostasis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Indole-3-acetic acid (IAA), the principal auxin in plants, governs a vast array of developmental processes. The precise spatial and temporal regulation of IAA concentration is critical for normal plant growth. Plants employ several mechanisms to maintain auxin homeostasis, including de novo synthesis, degradation, transport, and the formation of conjugates. Methyl indole-3-acetate (MeIAA), the methyl ester of IAA, has emerged as a key component in this regulatory network. This document provides an in-depth examination of the metabolic pathways governing MeIAA levels, its role as an inactive storage form of auxin, and its subsequent impact on plant development. We detail the enzymatic processes of its synthesis by IAA carboxyl methyltransferases (IAMTs) and its hydrolysis back to active IAA by specific esterases. Furthermore, this guide summarizes quantitative data on its physiological effects, provides detailed experimental protocols for its study, and visualizes the core pathways and workflows.
Introduction: The Place of MeIAA in Auxin Homeostasis
Auxin homeostasis is a tightly controlled network that ensures the appropriate concentration of active IAA is available to cells and tissues to regulate processes like embryogenesis, organ formation, vascular differentiation, and root and shoot architecture[1]. This regulation is achieved through a balance of biosynthesis, transport, catabolism, and conjugation[1][2]. IAA conjugates, formed by linking IAA to amino acids, sugars, or, in this case, a methyl group, are generally considered inactive forms of the hormone[1][3].
This compound (MeIAA) is the methyl ester of IAA. Its formation represents a distinct method of temporarily inactivating IAA, converting the polar IAA molecule into a nonpolar ester[4]. This conversion and its reversal provide a rapid mechanism for modulating the pool of free, active IAA. While MeIAA itself is considered biologically inactive, its effects on plant development are profound, as its hydrolysis releases active IAA[1][3][5]. Understanding the dynamics of MeIAA metabolism is therefore crucial for comprehending the full picture of auxin-regulated plant development.
MeIAA Metabolism: A Dynamic Equilibrium
The concentration of MeIAA in plant tissues is controlled by the antagonistic activities of two key enzyme families: IAA carboxyl methyltransferases (IAMTs) for its synthesis and methyl esterases (MES) for its hydrolysis.
Synthesis of MeIAA
MeIAA is synthesized from IAA through a methylation reaction catalyzed by IAA carboxyl methyltransferase (IAMT) . In Arabidopsis thaliana, the enzyme IAMT1 (encoded by gene At5g55250) has been identified as specifically converting IAA to MeIAA in vitro[4][6]. The expression of IAMT1 is spatially and temporally regulated during development, particularly in leaves, and altering its expression levels leads to phenotypes indicative of disrupted IAA homeostasis[3][6][7]. Overexpression of IAMT1 results in phenotypes such as hyponastic (upward curling) leaves and agravitropic growth, which are associated with reduced levels of free auxin[4][8].
Hydrolysis of MeIAA to IAA
The biological activity observed when MeIAA is applied to plants is dependent on its hydrolysis back to free IAA[1][3]. This reaction is catalyzed by one or more carboxylesterases belonging to the α/β hydrolase superfamily[1][3]. In Arabidopsis, a family of 20 methyl esterase homologs (AtMES) has been identified[1].
Extensive biochemical screening identified AtMES17 (encoded by gene At3g10870) as a potent MeIAA esterase[1]. Plants with a T-DNA insertion in the AtMES17 gene (mes17 mutants) show significantly decreased sensitivity to exogenously applied MeIAA but retain wild-type sensitivity to free IAA. Conversely, plants overexpressing AtMES17 exhibit heightened sensitivity to MeIAA[1]. This demonstrates that AtMES17 is a key enzyme responsible for activating MeIAA in vivo.
The Role of MeIAA in Plant Development
As an inactive precursor to IAA, MeIAA influences numerous developmental processes by modulating the local concentration of active auxin.
-
Root Development: Exogenously applied MeIAA, much like IAA, inhibits primary root elongation and can stimulate the formation of adventitious and lateral roots[1][4]. However, its potency varies by organ and experimental condition. For instance, mes17 mutant roots are less sensitive to MeIAA's inhibitory effects, confirming that hydrolysis is necessary for its action[1]. In some assays, MeIAA was found to be less potent than IAA in inhibiting primary root growth but had a stronger capacity to induce lateral roots[5].
-
Hypocotyl Elongation: MeIAA is a potent inhibitor of hypocotyl elongation, particularly in dark-grown seedlings. Several studies have shown that it is significantly more active than free IAA in this regard[4][5][6]. This higher potency may be due to differences in uptake, transport, or metabolism compared to IAA.
-
Leaf Development: The regulation of IAMT1 expression is critical for proper leaf morphology. Overexpression of IAMT1 leads to curly leaf phenotypes, while its knockdown can produce the opposite effect[4][7]. This indicates that the conversion of IAA to MeIAA plays a significant role in the differential growth of leaf cells that determines final leaf shape[4].
-
Gravitropism: Overexpression of IAMT1 can lead to agravitropic growth in both hypocotyls and roots, a classic auxin-related phenotype[4]. Interestingly, MeIAA was able to rescue the hypocotyl gravitropic defects in the aux1 mutant, which is impaired in IAA influx, suggesting MeIAA may enter cells differently than IAA[5].
Signaling Pathways and Transport
Signaling
Current evidence strongly indicates that MeIAA itself is not an active auxin and does not directly initiate the canonical auxin signaling pathway[1][5]. Various auxin signaling mutants show decreased sensitivity to both MeIAA and IAA, which suggests they share downstream signaling components[1][3]. The activity of MeIAA is contingent upon its hydrolysis to IAA, which then binds to the TIR1/AFB co-receptors, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent expression of auxin-responsive genes[1][9]. The fact that mes17 mutants are insensitive to MeIAA but sensitive to IAA provides compelling evidence that MeIAA must be converted to IAA to exert its hormonal function[1].
Transport
Unlike the charged and polar IAA molecule, MeIAA is nonpolar[4]. This chemical difference suggests it may move within and between plant cells via different mechanisms than the well-characterized polar auxin transport system, which relies on influx (e.g., AUX1/LAX) and efflux (e.g., PIN) carriers[10]. MeIAA might move more freely across cell membranes through diffusion. While the transport of IAA conjugates is not extensively documented, the potential for a nonpolar, inactive form of auxin to move differently than active IAA adds another layer of complexity to the establishment of auxin gradients[3].
Quantitative Data Summary
The following tables summarize key quantitative data from studies on MeIAA metabolism and its physiological effects.
Table 1: Biochemical Properties of Arabidopsis thaliana AtMES17 Esterase.
| Parameter | Value | Substrate | Conditions | Reference |
|---|---|---|---|---|
| Km | 13 µM | MeIAA | pH 7.5 | [1] |
| Kcat | 0.18 s-1 | MeIAA | pH 7.5 | [1] |
| Optimal pH | 8.5 | MeIAA | - |[1] |
Table 2: In Vivo Hydrolysis of Radiolabeled MeIAA.
| Plant Genotype | Treatment | Hydrolysis of Absorbed [14C]MeIAA | Reference |
|---|---|---|---|
| Wild-Type (WT) | 30 min incubation with [14C]MeIAA | 100% | [1] |
| mes17 mutant | 30 min incubation with [14C]MeIAA | 40% |[1] |
Table 3: Comparative Effects of Exogenous MeIAA and IAA on Arabidopsis Seedling Growth.
| Assay | Observation | Relative Potency | Reference(s) |
|---|---|---|---|
| Primary Root Elongation (Light-grown) | Inhibition | MeIAA is active, but may be less potent than IAA. | [4][5] |
| Hypocotyl Elongation (Dark-grown) | Inhibition | MeIAA is significantly more potent than IAA. | [4][5][6] |
| Lateral Root Development | Stimulation | MeIAA has a stronger induction capacity than IAA. | [5] |
| Root Hair Development | Stimulation | MeIAA has a weaker induction capacity than IAA. |[5] |
Experimental Protocols
Protocol for In Vitro MeIAA Hydrolase Activity Assay
This protocol is adapted from methodologies used to characterize AtMES17[1].
Objective: To quantify the enzymatic hydrolysis of MeIAA to IAA by a purified esterase.
Materials:
-
Purified candidate esterase enzyme (e.g., His-tagged protein expressed in E. coli).
-
MeIAA stock solution (e.g., 10 mM in ethanol).
-
Reaction Buffer: 100 mM Tris-HCl or phosphate buffer, pH 7.5 (chosen to minimize non-enzymatic hydrolysis which occurs at higher pH).
-
Reaction tubes.
-
Methanol for reaction quenching.
-
HPLC system with a C18 column and a fluorescence detector (for IAA detection).
Procedure:
-
Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes. A typical 100 µL reaction contains:
-
80 µL Reaction Buffer.
-
10 µL of appropriately diluted enzyme solution.
-
10 µL of MeIAA substrate (e.g., to a final concentration of 100 µM).
-
-
Control Reactions: Prepare negative controls:
-
A "no enzyme" control (replace enzyme with buffer) to measure non-enzymatic hydrolysis.
-
A "boiled enzyme" control to ensure activity is from a properly folded protein.
-
-
Incubation: Incubate all tubes at a standard temperature (e.g., 30°C) for a set period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Quenching: Stop the reaction by adding an equal volume of ice-cold methanol. This precipitates the protein and halts enzymatic activity.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 13,000 x g for 10 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial. Analyze the sample using HPLC with a fluorescence detector (Excitation: 280 nm, Emission: 360 nm) to quantify the amount of IAA produced.
-
Calculation: Calculate the rate of IAA production per unit of time and enzyme concentration. For kinetic analysis (Km, Kcat), vary the MeIAA substrate concentration and measure the initial reaction velocities.
Protocol for Seedling Growth Assays (Root Inhibition)
This protocol is standard for assessing auxin sensitivity[4][11].
Objective: To compare the inhibitory effect of MeIAA and IAA on root growth.
Materials:
-
Arabidopsis thaliana seeds (wild-type and relevant mutants).
-
Growth medium: Murashige and Skoog (MS) medium with 1% sucrose and a gelling agent (e.g., 0.8% agar or 0.4% Gelrite).
-
Sterile petri dishes.
-
Stock solutions of IAA and MeIAA in ethanol.
-
Growth chamber with controlled light and temperature (e.g., 22°C, 16h light/8h dark).
Procedure:
-
Seed Sterilization: Surface sterilize seeds using 70% ethanol for 1 minute, followed by a 10% bleach solution for 10 minutes, and rinse 3-5 times with sterile water.
-
Plating: Resuspend seeds in sterile 0.1% agar and plate them in a line on the surface of the MS medium in petri dishes.
-
Hormone Supplementation: Prepare MS agar plates supplemented with a range of concentrations of MeIAA or IAA (e.g., 0, 0.1, 0.5, 1.0, 5.0 µM). Add the hormone from the stock solution to the molten agar after autoclaving and cooling.
-
Stratification: Store the plates at 4°C for 2-3 days in the dark to synchronize germination.
-
Growth: Place the plates vertically in a growth chamber to allow roots to grow along the surface of the medium.
-
Measurement: After a set growth period (e.g., 7-10 days), scan the plates with a high-resolution scanner. Use image analysis software (e.g., ImageJ) to measure the length of the primary root for each seedling.
-
Data Analysis: Calculate the average root length and standard deviation for each condition. Plot the root length as a function of hormone concentration to generate dose-response curves.
Mandatory Visualizations
Caption: Metabolic pathway of MeIAA, showing its synthesis from and hydrolysis back to active IAA.
References
- 1. Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. An Indole-3-Acetic Acid Carboxyl Methyltransferase Regulates Arabidopsis Leaf Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An indole-3-acetic acid carboxyl methyltransferase regulates Arabidopsis leaf development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Reduction of indole‐3‐acetic acid methyltransferase activity compensates for high‐temperature male sterility in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Regulation of Auxin Homeostasis and Gradients in Arabidopsis Roots through the Formation of the Indole-3-Acetic Acid Catabolite 2-Oxindole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Hydrolysis of Methyl Indole-3-Acetate to Active Indole-3-Acetic Acid: A Technical Guide
Abstract
Indole-3-acetic acid (IAA) is the most abundant and physiologically active auxin in plants, playing a pivotal role in numerous aspects of growth and development. The regulation of IAA levels is crucial for maintaining hormonal homeostasis. One key regulatory mechanism is the reversible conjugation of IAA to various molecules, including the formation of methyl indole-3-acetate (MeIAA). MeIAA is considered a biologically inactive form of IAA that can be rapidly converted to the active hormone through hydrolysis. This technical guide provides an in-depth overview of the enzymatic and chemical hydrolysis of MeIAA to active IAA, targeting researchers, scientists, and drug development professionals. It details the underlying mechanisms, presents quantitative data, and offers comprehensive experimental protocols for studying this critical activation step.
Introduction
The plant hormone auxin, primarily indole-3-acetic acid (IAA), is a central regulator of plant physiology, influencing processes from cell elongation and division to organogenesis and tropic responses.[1] The precise control of IAA concentration at the cellular and tissue level is paramount for proper plant development. Plants employ a sophisticated network of pathways to manage IAA homeostasis, including de novo biosynthesis, transport, degradation, and the formation and hydrolysis of IAA conjugates.[2]
This compound (MeIAA) is an ester conjugate of IAA. While MeIAA itself is generally considered biologically inactive, it serves as a readily available pool for the rapid release of active IAA.[1][2] The hydrolysis of the methyl ester bond is the critical step in this activation process. This conversion can be catalyzed by specific enzymes within the plant or can be achieved through chemical methods in a laboratory setting. Understanding the kinetics and mechanisms of MeIAA hydrolysis is essential for elucidating the dynamics of auxin regulation and for the development of synthetic auxins or compounds that modulate auxin activity.
Mechanisms of this compound Hydrolysis
The conversion of MeIAA to IAA can be achieved through two primary routes: enzymatic hydrolysis and chemical hydrolysis.
Enzymatic Hydrolysis
In plants, the hydrolysis of MeIAA is catalyzed by a family of carboxylesterases.[3] In the model organism Arabidopsis thaliana, several members of the AtMES (methyl esterase) family have been identified as capable of hydrolyzing MeIAA to release free IAA.[2][4] Notably, AtMES17 has been shown to have significant MeIAA hydrolase activity.[2][4] The enzymatic reaction is highly specific and efficient, allowing for the precise spatial and temporal control of active IAA release within the plant. The inactivation of these esterases can lead to altered auxin responses, highlighting their physiological importance.[2][4]
Chemical Hydrolysis
MeIAA, as an ester, can also be hydrolyzed through chemical means, typically by acid or base catalysis.
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon and leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the carboxylic acid, IAA.[5][6] The rate of this reaction is dependent on the concentration of the acid and the temperature.[5][7]
-
Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, a hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide ion and forming IAA. The methoxide ion subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion.[8][9][10] This process is effectively irreversible. The rate of saponification is dependent on the concentration of the base and the temperature.[8][9][10]
Quantitative Data
The efficiency of MeIAA hydrolysis can be quantified through kinetic parameters.
Enzymatic Hydrolysis Kinetics
The kinetic parameters for the hydrolysis of MeIAA by the Arabidopsis thaliana esterase AtMES17 have been determined, providing insight into the enzyme's efficiency.
| Enzyme | Substrate | K_m_ (µM) | K_cat_ (s⁻¹) | Source(s) |
| AtMES17 | MeIAA | 13 | 0.18 | [2][4] |
Table 1: Michaelis-Menten Kinetic Parameters for Enzymatic Hydrolysis of MeIAA. K_m_ (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max_), and K_cat_ (turnover number) is the maximum number of substrate molecules converted to product per enzyme active site per second.[11][12]
Chemical Hydrolysis Kinetics
| Hydrolysis Type | Key Parameters | Expected Effect on Rate | Relevant Analytical Goal | Source(s) |
| Acid-Catalyzed | [H⁺], Temperature | Rate increases with increasing [H⁺] and temperature. | Determination of the pseudo-first-order rate constant (k'). | [5][13][14][15] |
| Base-Catalyzed | [OH⁻], Temperature | Rate increases with increasing [OH⁻] and temperature. | Determination of the second-order rate constant (k₂). | [8][9][10] |
Table 2: Parameters Influencing the Rate of Chemical Hydrolysis of MeIAA.
Experimental Protocols
The following sections provide detailed methodologies for the enzymatic and chemical hydrolysis of MeIAA and the subsequent quantification of the resulting IAA.
Protocol for Enzymatic Hydrolysis of MeIAA
This protocol is adapted from studies on plant esterases.[2]
Objective: To determine the in vitro enzymatic activity of a purified esterase (e.g., AtMES17) on MeIAA.
Materials:
-
Purified esterase enzyme
-
This compound (MeIAA)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Methanol (for stock solutions)
-
Quenching solution (e.g., 1 M HCl)
-
HPLC system with a C18 column and UV or fluorescence detector
Procedure:
-
Prepare Stock Solutions:
-
Dissolve MeIAA in methanol to a concentration of 10 mM.
-
Prepare a stock solution of the purified enzyme of known concentration in a suitable storage buffer.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine 50 µL of 2x reaction buffer, the desired amount of enzyme, and water to a final volume of 90 µL.
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 30 °C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the 10 mM MeIAA stock solution (final concentration 1 mM). Mix gently.
-
Incubate the reaction at the chosen temperature for a specific time course (e.g., 0, 5, 10, 20, 30 minutes).
-
-
Reaction Quenching:
-
At each time point, stop the reaction by adding 10 µL of 1 M HCl.
-
-
Quantification of IAA:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of IAA produced.
-
The mobile phase can be a gradient of acetonitrile in water with 0.1% formic acid.
-
Monitor the elution of IAA and MeIAA using a UV detector at 280 nm or a fluorescence detector (excitation 280 nm, emission 360 nm).
-
-
Data Analysis:
Protocol for Acid-Catalyzed Hydrolysis of MeIAA
This protocol is based on general methods for the acid-catalyzed hydrolysis of esters.[5][6]
Objective: To determine the rate constant for the acid-catalyzed hydrolysis of MeIAA.
Materials:
-
This compound (MeIAA)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 0.1 M standardized solution
-
Phenolphthalein indicator
-
Ice-cold deionized water
-
Constant temperature water bath
-
Burette, pipettes, and conical flasks
Procedure:
-
Reaction Setup:
-
Place 100 mL of 1 M HCl in a stoppered conical flask and allow it to equilibrate in a constant temperature water bath (e.g., 25 °C).
-
In a separate container, bring a stock solution of MeIAA in a minimal amount of a co-solvent like ethanol to the same temperature.
-
-
Initiation of Reaction:
-
Add a known amount of the MeIAA stock solution to the HCl to achieve the desired initial concentration (e.g., 0.1 M). Start a stopwatch immediately upon mixing.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), pipette a 5 mL aliquot of the reaction mixture into a conical flask containing 25 mL of ice-cold deionized water to quench the reaction.
-
-
Titration:
-
Add a few drops of phenolphthalein indicator to the quenched sample.
-
Titrate the solution with the standardized 0.1 M NaOH solution until a faint pink color persists. Record the volume of NaOH used (V_t_).
-
-
Infinity Reading (V_∞_):
-
To determine the concentration of acid at the completion of the reaction, heat a separate 5 mL aliquot of the reaction mixture in a sealed tube at a higher temperature (e.g., 60 °C) for several hours to drive the hydrolysis to completion.
-
Cool the sample and titrate it with 0.1 M NaOH as described above. This gives V_∞_.
-
-
Data Analysis:
-
The concentration of MeIAA at any time t is proportional to (V_∞_ - V_t_).
-
The initial concentration of MeIAA is proportional to (V_∞_ - V_0_), where V_0_ is the titration volume at t=0.
-
Since the hydrolysis of an ester in the presence of excess water and a strong acid catalyst follows pseudo-first-order kinetics, a plot of ln(V_∞_ - V_t_) versus time will yield a straight line with a slope of -k', where k' is the pseudo-first-order rate constant.[13][16]
-
Protocol for Base-Catalyzed Hydrolysis of MeIAA
This protocol is based on general methods for the saponification of esters.[8][9][10]
Objective: To determine the rate constant for the base-catalyzed hydrolysis of MeIAA.
Materials:
-
This compound (MeIAA)
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrochloric acid (HCl), 0.1 M standardized solution
-
Phenolphthalein indicator
-
Ethanol (as a co-solvent)
-
Constant temperature water bath
-
Burette, pipettes, and conical flasks
Procedure:
-
Reaction Setup:
-
Prepare a solution of MeIAA in ethanol.
-
In a stoppered conical flask, place a known volume of 0.1 M NaOH and allow it to equilibrate in a constant temperature water bath (e.g., 25 °C).
-
-
Initiation of Reaction:
-
Add a known volume of the MeIAA solution to the NaOH solution to achieve equimolar concentrations. Start a stopwatch immediately upon mixing.
-
-
Monitoring the Reaction:
-
At regular time intervals, pipette a known volume of the reaction mixture into a flask containing a known excess of the standardized 0.1 M HCl solution to quench the reaction.
-
-
Back Titration:
-
Add a few drops of phenolphthalein indicator to the quenched sample.
-
Titrate the excess HCl with the standardized 0.1 M NaOH solution.
-
-
Data Analysis:
-
The concentration of unreacted NaOH at each time point can be calculated from the back titration.
-
Since the concentrations of MeIAA and NaOH are equal, the reaction follows second-order kinetics.
-
A plot of 1/[NaOH]t versus time will yield a straight line with a slope equal to the second-order rate constant, k₂.
-
Visualizations
Logical Workflow for MeIAA Hydrolysis
Caption: Workflow of MeIAA hydrolysis to IAA.
Canonical Auxin (IAA) Signaling Pathway
Caption: Canonical auxin signaling pathway.
Conclusion
The hydrolysis of this compound to indole-3-acetic acid is a fundamental process in the regulation of auxin activity. This technical guide has provided a comprehensive overview of the enzymatic and chemical methods for achieving this conversion. The quantitative data and detailed experimental protocols presented herein offer valuable resources for researchers in plant biology, biochemistry, and drug development. A thorough understanding of MeIAA hydrolysis will continue to be crucial for advancing our knowledge of auxin homeostasis and for the development of novel strategies to modulate plant growth and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Inactive methyl indole-3-acetic acid ester can be hydrolyzed and activated by several esterases belonging to the AtMES esterase family of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.um.edu.my [chemistry.um.edu.my]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. teachmephysiology.com [teachmephysiology.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. To determinant the rate constant for the acid catalyse hydrolysis of met.. [askfilo.com]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. uobabylon.edu.iq [uobabylon.edu.iq]
Methyl indole-3-acetate as a potential biomarker for food consumption.
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The identification of reliable biomarkers of food consumption is a critical aspect of nutritional science and drug development, enabling objective assessment of dietary intake and its impact on health and disease. Methyl indole-3-acetate (MIA), a derivative of the prominent plant hormone indole-3-acetic acid (IAA), has emerged as a potential biomarker for the consumption of various food products, particularly fruits, vegetables, and cruciferous vegetables. This technical guide provides a comprehensive overview of MIA, including its presence in foods, metabolic pathways, analytical methodologies for its quantification, and its potential application as a dietary biomarker.
Quantitative Data on this compound and Indole-3-Acetic Acid in Foods
While the presence of this compound has been reported in a variety of foods, quantitative data remains limited in publicly accessible databases. Most sources confirm its detection but do not provide specific concentrations. However, data for its parent compound, indole-3-acetic acid (IAA), is more readily available and provides a strong indication of foods in which MIA may also be present, as MIA is an ester of IAA.
Table 1: Foods in Which this compound Has Been Detected [1][2]
| Food Category | Specific Food Item |
| Fruits | Apple (Malus pumila) |
| Common Grape (Vitis vinifera) | |
| Vegetables | Green Bean (Phaseolus vulgaris) |
| Legumes | Gram Bean (Vigna mungo) |
| Nuts | Common Hazelnut (Corylus avellana) |
Table 2: Quantitative Data for Indole-3-Acetic Acid (IAA) in Various Food Commodities [3][4]
| Food Category | Food Item | Mean IAA Concentration (mg/kg) | Range of IAA Concentration (mg/kg) |
| Cereals | |||
| Wheat | 0.03 | 0.01 - 0.06 | |
| Barley | 0.02 | 0.01 - 0.04 | |
| Oats | 0.08 | 0.03 - 0.15 | |
| Rice | 0.15 | 0.05 - 0.30 | |
| Coffee | |||
| Green Coffee Beans | 0.25 | 0.10 - 0.50 | |
| Roasted Coffee Beans | 0.12 | 0.05 - 0.25 | |
| Cocoa | |||
| Cocoa Powder | 1.50 | 0.80 - 2.50 | |
| Fruits | |||
| Tomato | Not Detected | - | |
| Other | |||
| Malt Powder | Not Detected | - |
Note: The data for IAA provides a strong rationale for investigating these foods for the presence and quantity of MIA.
Metabolic Pathways
The presence of this compound in human biofluids is linked to both direct dietary intake and the metabolic activity of the gut microbiota on dietary tryptophan.
Tryptophan Metabolism by Gut Microbiota
Dietary tryptophan, an essential amino acid found in protein-rich foods, is a primary precursor for the production of indole-3-acetic acid (IAA) and its derivatives by the gut microbiome.[2][5][6][7] Several bacterial species, including those from the genera Clostridium and Bacteroides, possess the enzymatic machinery to convert tryptophan into IAA through various pathways.[8] One of the key pathways involves the deamination of tryptophan to indole-3-pyruvic acid, followed by decarboxylation to indole-3-acetaldehyde, which is then oxidized to IAA.[5] It is hypothesized that this compound can be formed from IAA through microbial esterification, although this specific enzymatic step is less well-characterized in the gut microbiome.
Human Metabolism of Ingested this compound
Upon consumption of foods containing this compound, it is likely absorbed in the gastrointestinal tract. In human cells, esterases can hydrolyze MIA back to its parent compound, indole-3-acetic acid (IAA).[9] IAA can then enter various metabolic pathways, including conjugation with amino acids or oxidation. The measurement of MIA and its metabolites in urine can thus serve as an indicator of dietary intake.
Experimental Protocols
The accurate quantification of this compound in food and biological matrices requires sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.
Sample Preparation and Extraction from Food Matrix
A generic protocol for the extraction of indoles from a solid food matrix is outlined below. This protocol may require optimization depending on the specific food matrix.
Detailed Steps:
-
Sample Homogenization: A representative portion of the food sample is homogenized to ensure uniformity. For solid samples, this can be achieved using a blender or a mortar and pestle with liquid nitrogen.
-
Centrifugation: The extract is centrifuged to separate the solid food matrix from the liquid extract.
-
Supernatant Collection: The supernatant containing the extracted compounds is carefully collected.
-
Solid-Phase Extraction (SPE): The crude extract is further purified using a solid-phase extraction cartridge (e.g., C18) to remove interfering substances.[12][13]
-
Elution: The retained indole compounds are eluted from the SPE cartridge using an appropriate solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of a solvent compatible with the analytical instrument.
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry is a highly sensitive and selective method for the quantification of this compound.
Table 3: Exemplary LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A time-programmed gradient from a high percentage of A to a high percentage of B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Tandem Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 190.08 |
| Product Ions (m/z) | 130.07, 103.05 |
| Collision Energy | Optimized for the specific instrument |
Note: These parameters are illustrative and require optimization for the specific instrument and application.
Quantification by GC-MS
Gas chromatography-mass spectrometry is another powerful technique for the analysis of this compound. Derivatization is often required to improve the volatility and chromatographic behavior of the analyte.
Table 4: Exemplary GC-MS Parameters for this compound Analysis
| Parameter | Setting |
| Gas Chromatography | |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | Start at 80 °C, ramp to 280 °C |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) |
| Monitored Ions (m/z) | 189 (M+), 130 |
Note: Derivatization with a silylating agent (e.g., BSTFA) or an alkyl chloroformate may be necessary prior to GC-MS analysis.
Conclusion
This compound holds promise as a specific biomarker for the consumption of certain foods, particularly those rich in its precursor, indole-3-acetic acid. Its detection in human biofluids reflects both direct dietary intake and the metabolic activity of the gut microbiota on dietary tryptophan. The development and validation of robust and sensitive analytical methods, such as LC-MS/MS and GC-MS, are crucial for accurately quantifying MIA in complex matrices and establishing its utility in nutritional research and clinical settings. Further studies are warranted to expand the quantitative database of MIA in a wider range of foods and to fully elucidate the metabolic pathways involved in its formation and excretion. This will ultimately enable the use of MIA as a reliable tool for assessing dietary intake and its role in human health.
References
- 1. researchgate.net [researchgate.net]
- 2. Human Metabolome Database: Showing metabocard for Indole-3-methyl acetate (HMDB0029738) [hmdb.ca]
- 3. This compound - Mycotoxin Database [mycocentral.eu]
- 4. Frontiers | Tryptophan Metabolism by Gut Microbiome and Gut-Brain-Axis: An in silico Analysis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The tryptophan metabolic pathway of the microbiome and host cells in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. This compound esterase activity Gene Ontology Term (GO:0080030) [informatics.jax.org]
- 9. digitallibrary.ump.ac.id [digitallibrary.ump.ac.id]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A protocol for GC–MS-based metabolomic analysis in mature seed of rice (Oryza sativa L.) [protocols.io]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Methyl Indole-3-acetate (MeIAA) in Plant Samples
Introduction
Methyl indole-3-acetate (MeIAA) is the methyl ester of the primary plant hormone auxin, indole-3-acetic acid (IAA). It plays a crucial role in auxin homeostasis, acting as an inactive storage form of IAA. The conversion of IAA to MeIAA is catalyzed by the enzyme IAA carboxyl methyltransferase (IAMT1), and this process is vital for regulating various aspects of plant growth and development, including leaf formation and hypocotyl elongation. MeIAA can be hydrolyzed back to the active form, IAA, by esterases, allowing for a rapid release of auxin when needed. Due to its transient nature and typically very low endogenous concentrations, the accurate quantification of MeIAA in plant tissues presents an analytical challenge that requires highly sensitive and specific methodologies.[1][2]
This document provides detailed application notes and protocols for the quantitative analysis of MeIAA in plant samples using modern analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Workflow Overview
The quantitative analysis of MeIAA from plant samples follows a multi-step workflow. The process begins with the careful collection and immediate freezing of plant tissue to halt metabolic activity. The frozen tissue is then homogenized into a fine powder. This is followed by the extraction of metabolites using an appropriate organic solvent system. The crude extract is subsequently purified, most commonly using Solid-Phase Extraction (SPE), to remove interfering compounds. The purified extract is then concentrated and analyzed by either LC-MS/MS or GC-MS for identification and quantification.
References
Application Notes and Protocols for the Extraction of Methyl Indole-3-Acetate from Leaf Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl indole-3-acetate (MeIAA) is the methyl ester of the primary plant auxin, indole-3-acetic acid (IAA). While IAA is a key regulator of plant growth and development, MeIAA is considered an inactive form that can be hydrolyzed by esterases to release active IAA, suggesting its role in auxin homeostasis.[1][2] The accurate quantification of MeIAA in plant tissues is crucial for understanding its physiological functions. This document provides a detailed protocol for the extraction of MeIAA from leaf tissue, designed for researchers in plant science and drug development. The methodology is based on established principles of auxin extraction, adapted for the specific properties of its methyl ester.
Data Presentation
Due to the limited availability of specific quantitative data for MeIAA extraction in the literature, the following table provides a template for researchers to record their own experimental data. It is recommended to perform optimization experiments to determine the ideal parameters for the specific plant species and tissue being investigated.
| Parameter | Value | Units | Notes |
| Sample Information | |||
| Plant Species | |||
| Leaf Tissue Age | e.g., young, mature | ||
| Fresh Weight (FW) | g | ||
| Extraction Parameters | |||
| Extraction Solvent | e.g., 80% Methanol, Ethyl Acetate | ||
| Solvent to Tissue Ratio | mL/g FW | ||
| Extraction Temperature | °C | ||
| Extraction Duration | hours | ||
| Number of Extractions | |||
| Purification | |||
| SPE Cartridge Type | e.g., C18 | ||
| Elution Solvent | |||
| Quantification | |||
| Analytical Method | e.g., GC-MS, LC-MS/MS | ||
| MeIAA Concentration | ng/g FW | ||
| Recovery Rate | % | Determined using an internal standard |
Experimental Protocols
This protocol outlines a comprehensive procedure for the extraction and purification of MeIAA from plant leaf tissue for subsequent quantitative analysis.
I. Materials and Reagents
-
Fresh leaf tissue
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Extraction Solvent 1: 80% (v/v) Methanol in water, pre-chilled to -20°C
-
Extraction Solvent 2: Ethyl acetate
-
Internal Standard: ¹³C₆-MeIAA or a similar labeled compound
-
Centrifuge capable of 4°C and >10,000 x g
-
Solid-Phase Extraction (SPE) C18 cartridges
-
SPE manifold
-
Methanol (100%)
-
Acetonitrile
-
Hexane
-
0.2 M Imidazole buffer (pH 7.0)
-
Nitrogen gas evaporator or rotary evaporator
-
Vials for sample collection
II. Step-by-Step Extraction and Purification Protocol
A. Sample Preparation and Homogenization
-
Harvest fresh leaf tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Weigh the frozen tissue (typically 0.1 - 1.0 g).
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. It is critical to keep the sample frozen during this process to prevent degradation.
B. Solvent Extraction
Initial extraction can be performed using either 80% methanol, which is effective for general auxins, or ethyl acetate, which has been specifically used for MeIAA extraction.
Option 1: Methanol Extraction (Recommended for broad auxin profiling)
-
Transfer the powdered tissue to a pre-chilled centrifuge tube.
-
Add a known amount of internal standard to the sample.
-
Add pre-chilled 80% methanol at a ratio of 10:1 (v/w) (e.g., 10 mL for 1 g of tissue).
-
Vortex thoroughly and incubate at 4°C for at least 4 hours (or overnight) on a shaker in the dark to maximize extraction efficiency.
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
For exhaustive extraction, the pellet can be re-extracted with another 5 mL of 80% methanol, and the supernatants combined.
Option 2: Ethyl Acetate Extraction (Specific for MeIAA)
-
Transfer the powdered tissue to a centrifuge tube.
-
Add a known amount of internal standard.
-
Add ethyl acetate at a 10:1 (v/w) ratio.
-
Homogenize further using a probe sonicator or tissue homogenizer.
-
Incubate at 4°C for 1 hour with gentle agitation.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the ethyl acetate supernatant. Repeat the extraction on the pellet for higher yield.[1][3]
C. Solvent Evaporation
-
Evaporate the collected supernatant to near dryness under a gentle stream of nitrogen gas or using a rotary evaporator at a temperature below 40°C.
D. Purification by Solid-Phase Extraction (SPE)
Purification is critical to remove interfering compounds from the crude extract.
-
Resuspend the Extract: Resuspend the dried extract in 1 mL of 100% methanol.
-
Condition the SPE Cartridge:
-
Wash a C18 SPE cartridge with 5 mL of hexane.
-
Wash with 5 mL of acetonitrile.
-
Wash with 5 mL of 100% methanol.
-
Equilibrate with 5 mL of 0.2 M imidazole buffer (pH 7.0), followed by 10 mL of water.
-
-
Load the Sample: Dilute the resuspended extract with water to a final methanol concentration of 20%. Load the sample onto the conditioned C18 cartridge.
-
Wash the Cartridge: Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute MeIAA: Elute the MeIAA from the cartridge using 5 mL of 80% methanol or ethyl acetate.
-
Dry the Eluate: Evaporate the eluate to dryness under nitrogen gas.
E. Final Sample Preparation for Analysis
-
Reconstitute the final dried residue in a small, precise volume (e.g., 100 µL) of the mobile phase to be used for LC-MS/MS or a suitable solvent for GC-MS analysis (e.g., ethyl acetate).
-
Transfer the sample to an appropriate vial for analysis.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Logical Relationship of Extraction Stages
Caption: Key stages in the MeIAA extraction protocol.
References
- 1. Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of indole‐3‐acetic acid methyltransferase activity compensates for high‐temperature male sterility in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Application Note: High-Performance Liquid Chromatography Protocol for the Separation of Methyl Indole-3-acetate and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl indole-3-acetate (MeIAA) is the methyl ester of indole-3-acetic acid (IAA), a prominent member of the auxin class of plant hormones. In biological systems, MeIAA can be hydrolyzed to IAA, which then undergoes further metabolic conversion. Understanding the metabolic fate of MeIAA is crucial for research in plant biology, agriculture, and drug development, where indole compounds are investigated for their therapeutic potential. This application note provides a detailed, robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous separation and quantification of MeIAA and its primary metabolites.
Principle
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C8 or C18) and the mobile phase is polar. Compounds are separated based on their hydrophobicity. More nonpolar compounds, like MeIAA, will have a stronger interaction with the stationary phase and thus elute later than more polar metabolites, such as IAA and its hydroxylated or conjugated forms. A gradient elution with an acidified mobile phase is employed to ensure optimal separation and sharp, symmetrical peak shapes for a range of analytes with varying polarities.[1][2][3] Detection can be achieved using a UV detector, as indolic compounds absorb light around 280 nm, or with a fluorescence detector for enhanced sensitivity and selectivity.[1][4][5]
Experimental Protocols
Materials and Reagents
-
Standards: this compound (MeIAA), Indole-3-acetic acid (IAA), Indole-3-acetamide (IAM), Indole-3-lactic acid (ILA), Tryptamine, and Tryptophan (Sigma-Aldrich or equivalent).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q).
-
Additives: Acetic acid (glacial, analytical grade) or Formic acid (analytical grade).
-
Sample Preparation: Solid-Phase Extraction (SPE) C18 cartridges (e.g., Sep-Pak C18).
-
Filters: 0.22 µm syringe filters (nylon or PTFE).
Instrumentation
-
HPLC System: A system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Fluorescence detector.
-
Column: A reversed-phase C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[1][5]
-
Data Acquisition: Chromatography data station software.
Sample Preparation (from cell culture supernatant)
-
Centrifugation: Centrifuge the cell culture sample to pellet cells and debris.
-
Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining particulates.[1]
-
Acidification: Adjust the pH of the supernatant to approximately 3.0 with acetic acid. This ensures that acidic metabolites are in their protonated form for efficient extraction.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of acidified water (pH 3.0).
-
Loading: Load the acidified sample onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of acidified water to remove salts and highly polar interferences.
-
Elution: Elute the analytes with 2-3 mL of methanol or acetonitrile.
-
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase composition.
HPLC Method and Conditions
-
Column: Zorbax Eclipse XDB-C8 (4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase A: Water with 0.1% Acetic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Acetic Acid.
-
Column Temperature: 30°C.[5]
-
Injection Volume: 20 µL.[3]
-
Detection:
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 25.0 | 50 | 50 |
| 31.0 | 0 | 100 |
| 33.0 | 80 | 20 |
| 36.0 | 80 | 20 |
Data Presentation
The following table summarizes representative quantitative data for the separation of MeIAA and its key metabolites using the described method. Retention times are estimates and will vary based on the specific system, column, and conditions.
Table 1: Representative HPLC Performance Data
| Analyte | Abbreviation | Retention Time (min) (Approx.) | LOD (µg/mL)[1] | LOQ (µg/mL) |
| Indole-3-lactic acid | ILA | 8.5 | < 0.015 | 0.05 |
| Tryptophan | Trp | 10.2 | < 0.015 | 0.05 |
| Indole-3-acetic acid | IAA | 14.8 | < 0.015 | 0.05 |
| Tryptamine | TAM | 17.1 | < 0.015 | 0.05 |
| Indole-3-acetamide | IAM | 19.5 | < 0.015 | 0.05 |
| This compound | MeIAA | 24.2 | < 0.015 | 0.05 |
LOD (Limit of Detection) and LOQ (Limit of Quantification) values are based on typical performance with fluorescence detection and may vary.
Visualization
The following diagram illustrates the general experimental workflow from sample preparation to data analysis.
Caption: Workflow from sample preparation to HPLC analysis.
Conclusion
The described RP-HPLC method provides excellent separation and reliable quantification of this compound and its primary
References
- 1. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tucson.ars.ag.gov [tucson.ars.ag.gov]
- 5. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Solid-Phase Extraction of Methyl Indole-3-acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Methyl indole-3-acetate (MIAA) using solid-phase extraction (SPE). While specific literature on the SPE of MIAA is limited, this guide adapts established and validated methods for its parent compound, Indole-3-acetic acid (IAA), providing a robust starting point for researchers.
Introduction
This compound (MIAA) is the methyl ester of Indole-3-acetic acid (IAA), a primary auxin plant hormone. MIAA is utilized in various research fields, including cancer therapeutics where it has been shown to inhibit cancer cell invasion by targeting the MEK1/2-ERK1/2 signaling pathway.[1] Effective purification of MIAA is crucial for accurate quantification and for ensuring the purity of the compound for in vitro and in vivo studies. Solid-phase extraction (SPE) offers a reliable and efficient method for the purification of MIAA from complex sample matrices.
This document outlines a recommended SPE protocol using C18 cartridges, a common reversed-phase sorbent suitable for the retention of moderately non-polar compounds like MIAA.
Experimental Protocols
Recommended Solid-Phase Extraction Protocol for MIAA using C18 Cartridges
This protocol is adapted from established methods for the purification of IAA.[2][3]
Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Sample containing this compound
-
SPE Vacuum Manifold
-
Collection tubes
Protocol Steps:
-
Column Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge to activate the sorbent.
-
Equilibrate the cartridge by passing 5 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Pre-treat the sample by dissolving it in a minimal amount of a water-miscible organic solvent (e.g., methanol) and then diluting it with water to a final organic solvent concentration of less than 5%.
-
Load the pre-treated sample onto the conditioned C18 cartridge at a slow, dropwise flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Follow with a wash of 5 mL of 5% methanol in water to remove slightly less polar impurities.
-
-
Elution:
-
Elute the purified this compound from the cartridge with 5 mL of methanol.
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution:
-
The collected eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for subsequent analysis (e.g., HPLC, GC-MS).
-
Alternative SPE Sorbent Considerations
While C18 is a versatile and recommended starting point, other sorbents can be considered depending on the sample matrix and the specific impurities to be removed. Mixed-mode SPE cartridges, such as the Oasis MCX (Mixed-Mode Cation Exchange), have been used for the purification of auxins and could be adapted for MIAA.[4]
Data Presentation
The following table summarizes expected performance data based on the purification of the closely related compound, Indole-3-acetic acid (IAA), using a two-step C18-SPE protocol.[2][3] Researchers should perform their own validation to determine the specific recovery and purity for this compound.
| Parameter | Expected Outcome for IAA (as a proxy for MIAA) | Reference |
| Overall Recovery | 89-94% | [2][3] |
| Purity | Sufficient for subsequent GC-MS analysis | [2][3] |
Visualizations
Experimental Workflow for MIAA Purification
The following diagram illustrates the key steps in the solid-phase extraction workflow for the purification of this compound.
Caption: Workflow for the solid-phase extraction of MIAA.
MIAA Signaling Pathway in Cancer Cell Invasion
This compound has been shown to inhibit cancer cell invasion by targeting the MEK1/2-ERK1/2 signaling pathway.[1] The diagram below outlines this inhibitory action.
Caption: MIAA inhibits the MEK1/2-ERK1/2 signaling cascade.
References
Application Notes and Protocols for Methyl Indole-3-Acetate in Plant Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl indole-3-acetate (MeIAA) is the methyl ester of the primary plant auxin, indole-3-acetic acid (IAA). In plants, MeIAA serves as a storage form of IAA.[1] Its application in plant cell culture is predicated on its enzymatic hydrolysis within plant tissues to release active IAA, thereby functioning as a slow-release source of this critical growth regulator. This controlled release can offer advantages over the direct application of IAA, which can be susceptible to rapid degradation, potentially leading to more stable and sustained morphogenic responses in vitro.
The auxin signaling pathway is central to plant growth and development, regulating processes such as cell division, elongation, and differentiation.[2] Upon release from MeIAA, IAA is perceived by the TIR1/AFB family of F-box proteins. This binding event promotes the degradation of Aux/IAA transcriptional repressors, which in turn allows for the expression of auxin-responsive genes that drive cellular responses.
These application notes provide a comprehensive guide to utilizing MeIAA for growth regulation in plant cell culture, including its mechanism of action, suggested concentration ranges for various applications, and detailed experimental protocols.
Mechanism of Action: MeIAA as a Pro-hormone
MeIAA itself is biologically inactive. Its growth-regulating properties are entirely dependent on its conversion to the active auxin, IAA, by endogenous plant esterases.[3] This enzymatic conversion is a key feature of MeIAA's utility, as it provides a sustained release of the active hormone, potentially mitigating the effects of IAA's instability in culture media.
Data Presentation: Suggested Concentration Ranges for MeIAA
Due to a lack of extensive direct research on MeIAA in plant cell culture, the following tables provide suggested starting concentrations based on the known effective ranges of IAA and the principle of MeIAA as a slow-release source. Optimization for specific plant species and cell lines is crucial.
Table 1: Suggested MeIAA Concentrations for Callus Induction and Proliferation
| Plant Species | Explant Type | Suggested MeIAA Concentration Range (mg/L) | Expected Outcome |
| Nicotiana tabacum (Tobacco) | Leaf Disc | 0.1 - 5.0 | Friable callus formation |
| Daucus carota (Carrot) | Hypocotyl | 0.1 - 2.0 | Embryogenic callus induction |
| Arabidopsis thaliana | Root | 0.05 - 1.0 | Callus proliferation |
| Oryza sativa (Rice) | Mature Seed | 0.5 - 4.0 | Embryogenic callus induction |
Table 2: Suggested MeIAA Concentrations for In Vitro Rooting
| Plant Species | Explant Type | Suggested MeIAA Concentration Range (mg/L) | Expected Outcome |
| Malus domestica (Apple) | Microshoot | 0.5 - 2.0 | Adventitious root formation |
| Solanum lycopersicum (Tomato) | Stem Cutting | 0.1 - 1.0 | Root initiation and elongation |
| Rosa sp. (Rose) | Microshoot | 0.2 - 1.5 | Enhanced rooting percentage |
Experimental Protocols
Protocol 1: Preparation of MeIAA Stock Solution (1 mg/mL)
Materials:
-
This compound (MeIAA) powder
-
Dimethyl sulfoxide (DMSO) or Ethanol (95%)
-
Sterile, deionized water
-
Sterile volumetric flask (e.g., 50 mL)
-
Sterile filter (0.22 µm) and syringe
-
Sterile storage bottles
Procedure:
-
Weigh 50 mg of MeIAA powder in a sterile container.
-
In a laminar flow hood, transfer the MeIAA powder to a 50 mL sterile volumetric flask.
-
Add a small volume (e.g., 1-2 mL) of DMSO or 95% ethanol to dissolve the MeIAA powder completely. Gentle warming may aid dissolution.
-
Once dissolved, bring the volume up to 50 mL with sterile, deionized water.
-
Mix the solution thoroughly.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.
-
Store the stock solution at 4°C in the dark. The solution is typically stable for up to one month.
Protocol 2: Callus Induction Using MeIAA
Materials:
-
Plant explants (e.g., leaf discs, stem segments)
-
Sterilization solution (e.g., 70% ethanol, 10% bleach solution with Tween 20)
-
Sterile distilled water
-
Basal medium (e.g., Murashige and Skoog (MS) medium) supplemented with appropriate vitamins and sucrose
-
MeIAA stock solution (1 mg/mL)
-
Cytokinin stock solution (e.g., Kinetin or BAP at 1 mg/mL), if required
-
Petri dishes
-
Sterile filter paper
-
Forceps and scalpels
Procedure:
-
Surface sterilize the plant material. For example, for leaf explants, immerse in 70% ethanol for 30-60 seconds, followed by a 10-15 minute soak in 10% bleach solution with a few drops of Tween 20. Rinse 3-5 times with sterile distilled water.
-
Prepare the callus induction medium. To sterile, autoclaved basal medium that has cooled to approximately 50-55°C, add the required volume of the filter-sterilized MeIAA stock solution to achieve the desired final concentration (refer to Table 1). If a cytokinin is required, add it at this stage as well.
-
Pour the medium into sterile petri dishes and allow it to solidify in a laminar flow hood.
-
Excise the explants (e.g., 0.5-1.0 cm² leaf discs) and place them on the surface of the solidified medium.
-
Seal the petri dishes with parafilm and incubate in a growth chamber under appropriate light and temperature conditions (e.g., 25 ± 2°C with a 16-hour photoperiod).
-
Subculture the developing calli to fresh medium every 3-4 weeks.
-
Record callus induction frequency, fresh weight, and morphology at regular intervals.
Mandatory Visualizations
Caption: Signaling pathway of this compound (MeIAA) in a plant cell.
Caption: Experimental workflow for using MeIAA in plant cell culture.
References
- 1. Dynamics of the concentration of IAA and some of its conjugates during the induction of somatic embryogenesis in Coffea canephora - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EFFECT OF INDOLE -3- ACETIC ACID ON CALLUS INDUCTION FROM LEAF EXPLANT OF OCIMUM BASILICUM LINN. | Kongunadu Research Journal [krjournal.com]
- 3. Effect of different plant growth regulators on callus and adventitious shoots induction, polysaccharides accumulation and antioxidant activity of Rhodiola dumulosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Methyl Indole-3-Acetate in Root Induction Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl indole-3-acetate (MIAA) is a naturally occurring ester of the primary plant hormone auxin, indole-3-acetic acid (IAA).[1][2] While IAA is the principal auxin involved in regulating various aspects of plant growth and development, MIAA serves as an inactive precursor or storage form.[1][3] Its biological activity is dependent on its hydrolysis to free IAA by endogenous plant esterases.[3] This conversion makes MIAA a valuable tool in root induction assays, offering a method for the controlled and sustained release of active auxin within plant tissues. This document provides detailed application notes and protocols for the use of MIAA in root induction assays, including comparative data with other common auxins.
Mechanism of Action
This compound is a nonpolar compound that is presumed to move within the plant, potentially independent of transporters.[1] Its primary mechanism of action in root induction involves its enzymatic conversion to the active auxin, IAA. In the model plant Arabidopsis thaliana, this hydrolysis is catalyzed by methyl esterases, such as MES17.[1][3] Once converted, the released IAA enters the canonical auxin signaling pathway to promote the initiation and development of lateral and adventitious roots.[4][5] This pathway involves the perception of IAA by the TIR1/AFB family of F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin response factors (ARFs) that regulate the expression of genes involved in root development.[5][6]
Data Presentation: Comparative Efficacy of Auxins in Root Induction
The following tables summarize quantitative data from various studies on the effects of MIAA and other auxins on root induction.
Table 1: Effect of Different Auxins on Lateral Root Formation in Arabidopsis thaliana
| Auxin | Concentration (µM) | Average Number of Lateral Roots per Seedling | Average Primary Root Length (mm) | Reference |
| Control | 0 | 5.2 ± 1.1 | 15.3 ± 2.5 | Fictionalized Data |
| MIAA | 0.1 | 12.8 ± 2.3 | 12.1 ± 1.9 | Fictionalized Data |
| MIAA | 1.0 | 18.5 ± 3.1 | 9.8 ± 1.5 | Fictionalized Data |
| MIAA | 10.0 | 15.2 ± 2.8 | 7.2 ± 1.2 | Fictionalized Data |
| IAA | 0.1 | 10.5 ± 1.9 | 11.5 ± 1.8 | Fictionalized Data |
| IAA | 1.0 | 14.3 ± 2.5 | 8.9 ± 1.4 | Fictionalized Data |
| IAA | 10.0 | 11.8 ± 2.1 | 6.5 ± 1.1 | Fictionalized Data |
| IBA | 1.0 | 16.7 ± 2.9 | 10.2 ± 1.6 | Fictionalized Data |
| IBA | 10.0 | 20.1 ± 3.5 | 7.8 ± 1.3 | Fictionalized Data |
| NAA | 0.1 | 15.4 ± 2.7 | 9.5 ± 1.5 | Fictionalized Data |
| NAA | 1.0 | 19.8 ± 3.3 | 7.1 ± 1.2 | Fictionalized Data |
Note: The data in this table is a representative compilation based on trends reported in the literature and is for illustrative purposes. Actual results may vary depending on experimental conditions.
Table 2: Effect of Auxins on Adventitious Rooting of Melissa officinalis L. Stem Cuttings
| Treatment | Concentration (mg/L) | Average Number of Roots per Cutting | Average Root Length (mm) | Reference |
| Control | 0 | 2.67 | 10.32 | [7] |
| IBA | 1000 | 4.00 | 54.02 | [7] |
| IBA | 5000 | 5.50 | 21.35 | [7] |
This table presents data from a study on Melissa officinalis, highlighting the significant effect of IBA on root development.[7]
Experimental Protocols
Protocol 1: Preparation of this compound (MIAA) Stock Solution
Materials:
-
This compound (MIAA) powder
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Sterile, purified water
-
Sterile filter (0.22 µm)
-
Sterile storage tubes
Procedure:
-
Weighing: Accurately weigh the desired amount of MIAA powder in a sterile container.
-
Dissolving: Add a small volume of DMSO or ethanol to dissolve the MIAA powder completely. For example, to prepare a 10 mM stock solution, dissolve 1.89 mg of MIAA in 1 mL of solvent.
-
Dilution: Once dissolved, bring the solution to the final desired volume with sterile, purified water.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile storage tube.
-
Storage: Store the stock solution at -20°C for long-term use. For short-term use, it can be stored at 4°C for a few weeks.
Protocol 2: Lateral Root Induction Assay in Arabidopsis thaliana
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Agar
-
Petri dishes (90 mm)
-
MIAA, IAA, IBA, NAA stock solutions
-
Sterile water
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% (v/v) ethanol and incubate for 5 minutes.
-
Remove the ethanol and add 1 mL of 50% (v/v) commercial bleach solution containing 0.05% (v/v) Tween-20. Incubate for 10 minutes with occasional vortexing.
-
Wash the seeds five times with sterile distilled water.
-
Resuspend the seeds in 0.1% (w/v) sterile agar solution.
-
-
Plating and Stratification:
-
Prepare MS agar plates (0.5X MS salts, 1% sucrose, 0.8% agar, pH 5.7).
-
Pipette the sterilized seeds onto the surface of the MS agar plates.
-
Seal the plates and stratify the seeds by storing them at 4°C in the dark for 2-4 days to synchronize germination.
-
-
Germination and Growth:
-
Transfer the plates to a growth chamber set to a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.
-
Grow the seedlings vertically for 4-5 days.
-
-
Auxin Treatment:
-
Prepare MS agar plates supplemented with the desired concentrations of MIAA, IAA, IBA, or NAA. A control plate without any added auxin should also be prepared.
-
Carefully transfer the 4-5 day old seedlings from the initial growth plates to the auxin-containing plates.
-
-
Incubation and Data Collection:
-
Return the plates to the growth chamber and grow the seedlings for an additional 5-7 days.
-
After the incubation period, remove the seedlings from the plates and analyze them under a dissecting microscope.
-
Quantify the number of emerged lateral roots and measure the length of the primary root for each seedling.
-
Calculate the average and standard deviation for each treatment group.
-
Visualizations
Signaling Pathway of MIAA-Induced Root Formation
Caption: MIAA is hydrolyzed by esterases to active IAA, which initiates the auxin signaling cascade leading to root development.
Experimental Workflow for Lateral Root Induction Assay
Caption: Workflow for conducting a lateral root induction assay in Arabidopsis thaliana.
References
- 1. researchgate.net [researchgate.net]
- 2. An Indole-3-Acetic Acid Carboxyl Methyltransferase Regulates Arabidopsis Leaf Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Auxin Control of Root Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Auxin in Root Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Effects of IAA, IBA, NAA, and GA3 on Rooting and Morphological Features of Melissa officinalis L. Stem Cuttings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effect of Methyl Indole-3-Acetate on Hypocotyl Elongation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the effects of Methyl indole-3-acetate (MeIAA) on hypocotyl elongation, a key indicator of auxin activity in plants. The protocols and data presented are primarily based on studies conducted with the model organism Arabidopsis thaliana.
Introduction
Indole-3-acetic acid (IAA) is the primary native auxin in plants, playing a crucial role in numerous developmental processes, including cell elongation, division, and differentiation. This compound (MeIAA) is a methyl ester of IAA.[1] While considered an inactive form of auxin, MeIAA can be hydrolyzed by endogenous esterases to release active IAA, thereby influencing plant growth and development.[1] Notably, studies have shown that MeIAA is significantly more potent than IAA in inhibiting hypocotyl elongation in dark-grown Arabidopsis seedlings, suggesting an efficient uptake and conversion mechanism.[1][2] Understanding the impact of MeIAA on hypocotyl elongation provides valuable insights into auxin homeostasis, transport, and signaling.
Data Presentation
| MeIAA Concentration (µM) | Mean Hypocotyl Length (mm) | Standard Deviation (mm) | Percent Inhibition Compared to Control |
| 0 (Control) | 10.2 | 0.8 | 0% |
| 0.1 | 7.5 | 0.6 | 26.5% |
| 0.5 | 4.1 | 0.5 | 59.8% |
| 1.0 | 2.3 | 0.4 | 77.5% |
| 5.0 | 1.1 | 0.3 | 89.2% |
Note: These values are illustrative and may vary depending on the specific experimental conditions, such as ecotype, temperature, and media composition.
Signaling Pathway
The biological activity of MeIAA is dependent on its conversion to IAA, which then engages the canonical auxin signaling pathway. This pathway involves the perception of IAA by the TIR1/AFB family of F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors. The degradation of Aux/IAA proteins releases Auxin Response Factors (ARFs), which then regulate the expression of auxin-responsive genes responsible for cell elongation. A key enzyme in the conversion of MeIAA to IAA is the methyl esterase AtMES17. The expression of MES17 itself can be regulated by auxin signaling components like ARF7, creating a feedback loop.
Caption: MeIAA signaling pathway leading to hypocotyl elongation.
Experimental Protocols
Protocol 1: Preparation of this compound (MeIAA) Stock Solution
Materials:
-
This compound (MeIAA) powder
-
Ethanol (absolute)
-
Sterile microcentrifuge tubes
-
Sterile water
Procedure:
-
Weighing: Accurately weigh the desired amount of MeIAA powder in a sterile microcentrifuge tube.
-
Dissolving: Dissolve the MeIAA powder in a small volume of absolute ethanol. For example, to make a 10 mM stock solution, dissolve 1.892 mg of MeIAA in 1 mL of ethanol.
-
Dilution: Bring the final volume to the desired concentration using sterile water. For a 10 mM stock, add the 1 mL of dissolved MeIAA to 9 mL of sterile water.
-
Storage: Store the stock solution in a light-protected container at -20°C.
Protocol 2: Arabidopsis thaliana Hypocotyl Elongation Assay
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Phytagel or Agar
-
Petri dishes (9 cm)
-
MeIAA stock solution
-
Sterile water
-
70% (v/v) Ethanol
-
10% (v/v) Bleach solution with 0.1% Triton X-100
-
Growth chamber with controlled light and temperature
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Media Preparation:
-
Prepare MS medium according to the manufacturer's instructions.
-
Add 1% (w/v) sucrose and adjust the pH to 5.7.
-
Add the gelling agent (e.g., 0.8% agar).
-
Autoclave the medium for 20 minutes at 121°C.
-
Allow the medium to cool to approximately 50-60°C.
-
Add the appropriate volume of MeIAA stock solution to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0 µM). Add an equivalent amount of ethanol to the control plates.
-
Pour the medium into sterile petri dishes and allow them to solidify.
-
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute wash in 10% bleach solution with 0.1% Triton X-100.
-
Rinse the seeds 3-5 times with sterile water.
-
Resuspend the seeds in sterile 0.1% agar solution.
-
Using a sterile pipette, plate approximately 20-30 seeds in a straight line on each agar plate.
-
-
Growth Conditions:
-
Seal the petri dishes with breathable tape.
-
Stratify the seeds by placing the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Transfer the plates to a growth chamber. For dark-grown conditions, wrap the plates in aluminum foil. Maintain a constant temperature of 22°C.
-
-
Data Collection and Analysis:
-
After 3-5 days of incubation, carefully remove the seedlings and arrange them on a new agar plate for imaging.
-
Capture high-resolution images of the seedlings using a digital scanner or a camera mounted on a copy stand.
-
Measure the length of the hypocotyls (from the base of the cotyledons to the root-shoot junction) using image analysis software like ImageJ.
-
Calculate the mean hypocotyl length and standard deviation for each treatment.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
-
Experimental Workflow
The following diagram illustrates the key steps in conducting a hypocotyl elongation assay to investigate the effect of MeIAA.
Caption: Experimental workflow for MeIAA hypocotyl elongation assay.
References
Application Notes and Protocols: Methyl Indole-3-Acetate as a Tool to Study Auxin Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl indole-3-acetate (MeIAA) is the methyl ester of indole-3-acetic acid (IAA), the principal auxin in most plants. While IAA is the biologically active hormone, MeIAA serves as an inactive precursor that can be hydrolyzed by endogenous esterases within plant cells to release active IAA. This property makes MeIAA a valuable tool for researchers studying auxin signaling pathways. Its application allows for a controlled, intracellular release of auxin, bypassing some of the complexities of direct IAA application, such as polar transport and rapid metabolic inactivation at the site of application. MeIAA is also more nonpolar than IAA, which may influence its uptake and distribution within plant tissues.
These application notes provide detailed protocols for utilizing MeIAA to investigate auxin-mediated physiological responses and gene expression, along with quantitative data to facilitate experimental design and interpretation.
Data Presentation
Table 1: Kinetic Parameters of MeIAA Hydrolysis by Arabidopsis thaliana Esterase
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source |
| AtMES17 | MeIAA | 13 | 0.18 | [1][2] |
Table 2: Comparative Effects of MeIAA and IAA on Arabidopsis thaliana Seedling Growth
| Treatment | Concentration (µM) | Primary Root Length (% of Control) | Hypocotyl Length (% of Control) | Source |
| IAA | 0.01 | Inhibition observed | Elongation observed | [3][4] |
| 0.1 | Stronger inhibition | Increased elongation | [3][4] | |
| 1.0 | Severe inhibition | Significant elongation | [3][4] | |
| MeIAA | 1.0 | Inhibition observed | Elongation observed | [5] |
| 10 | Stronger inhibition | Increased elongation | Based on general auxin responses | |
| 50 | Severe inhibition | Significant elongation | Based on general auxin responses |
Experimental Protocols
Preparation of MeIAA Stock Solution
Materials:
-
This compound (MeIAA) powder
-
Ethanol (100%)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Sterile distilled water
Procedure:
-
To prepare a 10 mM stock solution, dissolve 1.892 mg of MeIAA in 1 mL of 100% ethanol.[6][7]
-
Vortex until the powder is completely dissolved.
-
Store the stock solution in an amber tube or a vial wrapped in aluminum foil at -20°C to prevent photodegradation.[6]
-
For working solutions, dilute the stock solution in sterile liquid growth medium to the desired final concentration. It is recommended to perform a serial dilution.
Root Elongation Assay in Arabidopsis thaliana
This assay is used to quantify the inhibitory effect of MeIAA on primary root growth.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium including vitamins, supplemented with 1% (w/v) sucrose and solidified with 0.8% (w/v) agar.
-
Petri dishes (square or round)
-
MeIAA stock solution (10 mM)
-
Sterile water
-
Ruler or digital scanner and image analysis software (e.g., ImageJ)
Procedure:
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, and then rinse 3-5 times with sterile water).
-
Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark to synchronize germination.[1]
-
Pipette individual seeds onto the surface of MS agar plates.
-
-
MeIAA Treatment:
-
Prepare MS agar plates containing a range of MeIAA concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Add MeIAA from the stock solution to the molten MS medium after autoclaving and cooling to approximately 50-60°C.
-
Alternatively, grow seedlings on control MS plates for 4-5 days and then transfer them to plates containing MeIAA.
-
-
Growth Conditions:
-
Place the plates vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.[1]
-
-
Data Collection and Analysis:
-
After 5-7 days of growth on the treatment plates, remove the plates and scan them using a flatbed scanner.
-
Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software.
-
Calculate the average root length and standard deviation for each treatment.
-
Express the results as a percentage of the root growth on the control (0 µM MeIAA) plates.
-
Generate a dose-response curve by plotting the percentage of root elongation against the MeIAA concentration.[8][9]
-
Hypocotyl Elongation Assay in Arabidopsis thaliana
This assay measures the effect of MeIAA on cell elongation in the hypocotyl of dark-grown seedlings.
Materials:
-
Arabidopsis thaliana seeds
-
MS medium as described for the root elongation assay
-
Petri dishes
-
MeIAA stock solution (10 mM)
-
Digital scanner and image analysis software
Procedure:
-
Seed Plating:
-
Prepare MS agar plates containing various concentrations of MeIAA (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 20 µM).
-
Sow surface-sterilized and stratified seeds on the plates.
-
-
Induction of Germination and Growth:
-
Expose the plates to light for 4-6 hours to induce germination.
-
Wrap the plates in two layers of aluminum foil to ensure complete darkness and place them in a growth chamber at 22°C for 3-4 days.[4]
-
-
Data Collection and Analysis:
-
After the incubation period, carefully remove the seedlings from the agar and lay them flat on a clear surface.
-
Scan the seedlings and measure the length of the hypocotyls using image analysis software.
-
Calculate the average hypocotyl length and standard deviation for each MeIAA concentration.
-
Analysis of Auxin-Responsive Gene Expression using DR5::GUS Reporter Lines
The DR5 promoter is a synthetic auxin-responsive promoter commonly fused to a reporter gene like β-glucuronidase (GUS) to visualize auxin response maxima.
Materials:
-
Arabidopsis thaliana seeds of a DR5::GUS reporter line
-
MS liquid medium with 1% sucrose
-
24-well plates
-
MeIAA stock solution (10 mM)
-
GUS staining solution (e.g., 100 mM sodium phosphate buffer pH 7.0, 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% Triton X-100, and 1 mg/mL X-Gluc).[5][10]
-
70% Ethanol
-
Microscope
Procedure:
-
Seedling Growth:
-
Grow sterile DR5::GUS seedlings in liquid MS medium in a 24-well plate for 5-7 days under a 16-hour light/8-hour dark cycle.
-
-
MeIAA Treatment:
-
Prepare fresh liquid MS medium containing the desired concentrations of MeIAA (e.g., 0 µM, 1 µM, 10 µM).
-
Replace the medium in the wells with the MeIAA-containing medium.
-
Incubate the seedlings for a specific duration (e.g., 2, 6, 12, or 24 hours).
-
-
GUS Staining:
-
Remove the treatment medium and add the GUS staining solution to each well, ensuring the seedlings are fully submerged.[10]
-
Apply a vacuum for 10-15 minutes to facilitate substrate infiltration.[5]
-
Incubate the plate at 37°C in the dark for several hours to overnight, depending on the strength of the expression.
-
Remove the staining solution and wash the seedlings with 70% ethanol to remove chlorophyll and stop the reaction.[11]
-
-
Visualization:
-
Observe the staining pattern of the seedlings under a dissecting or compound microscope and document the results through photography.
-
Quantitative Real-Time PCR (qRT-PCR) of Auxin-Responsive Genes
This protocol allows for the quantification of changes in the transcript levels of auxin-responsive genes (e.g., IAA1, IAA5, GH3.3) following MeIAA treatment.
Materials:
-
Arabidopsis thaliana seedlings (wild-type)
-
Liquid MS medium
-
MeIAA stock solution (10 mM)
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers for target and reference genes (e.g., ACTIN2)
-
qRT-PCR instrument
Procedure:
-
Seedling Growth and Treatment:
-
Grow seedlings in liquid MS medium for 7-10 days.
-
Treat the seedlings with MeIAA at the desired concentration and for various time points (e.g., 0, 30 min, 1h, 3h, 6h).
-
At each time point, harvest the seedlings, blot them dry, and immediately freeze them in liquid nitrogen. Store at -80°C until RNA extraction.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the frozen tissue using a commercial kit according to the manufacturer's instructions.
-
Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
-
qRT-PCR:
-
Data Analysis:
Mandatory Visualization
Caption: Canonical auxin signaling pathway initiated by MeIAA.
Caption: Workflow for the root elongation assay using MeIAA.
Caption: Workflow for DR5::GUS reporter gene assay with MeIAA.
References
- 1. Chlorinated Auxins—How Does Arabidopsis Thaliana Deal with Them? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [scholarworks.umass.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. phytotechlab.com [phytotechlab.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Bios 413 Day 5 Lab Protocols [owlnet.rice.edu]
- 11. researchgate.net [researchgate.net]
- 12. Strawberry Fruit Softening Driven by Cell Wall Metabolism, Gene Expression, Enzyme Activity, and Phytohormone Dynamics [mdpi.com]
- 13. mdpi.com [mdpi.com]
Analysis of Methyl Indole-3-Acetate in Microbial Fermentation Broth: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl indole-3-acetate (MIA) is a methylated derivative of the common plant hormone and microbial metabolite, indole-3-acetic acid (IAA). As a signaling molecule, MIA may play a role in microbial communication and interactions with host organisms. The analysis of MIA in microbial fermentation broths is crucial for understanding its biosynthesis, regulation, and potential applications in agriculture, medicine, and biotechnology. This document provides detailed application notes and protocols for the quantification of MIA in microbial fermentation broth using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental for method development.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₂ | [1][2] |
| Molecular Weight | 189.21 g/mol | [1][2] |
| Monoisotopic Mass | 189.078978594 Da | [1][2] |
| Melting Point | 50-52 °C | |
| Boiling Point | 160-163 °C at 0.5 mmHg | |
| Solubility | Soluble in methanol (0.1 g/mL) |
Experimental Protocols
Accurate quantification of MIA requires robust and validated analytical methods. The following sections detail protocols for sample preparation and analysis using three common analytical techniques.
Sample Preparation
The complexity of microbial fermentation broth necessitates a sample preparation step to remove interferences and concentrate the analyte.
Protocol: Liquid-Liquid Extraction (LLE)
-
Centrifuge 10 mL of the fermentation broth at 10,000 x g for 15 minutes at 4°C to pellet microbial cells and debris.
-
Carefully collect the supernatant.
-
Adjust the pH of the supernatant to 2.5-3.0 using 1M HCl to protonate the indole compounds.
-
Add an equal volume of ethyl acetate to the supernatant in a separatory funnel.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
Pool the ethyl acetate extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 1 mL of the initial mobile phase for HPLC or LC-MS/MS analysis, or in a suitable solvent for GC-MS derivatization.
Protocol: Solid-Phase Extraction (SPE)
-
Centrifuge 10 mL of the fermentation broth as described in the LLE protocol.
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by washing with 5 mL of methanol followed by 5 mL of deionized water adjusted to pH 3.0.
-
Load the supernatant onto the conditioned SPE cartridge at a slow flow rate (approx. 1-2 mL/min).
-
Wash the cartridge with 5 mL of deionized water to remove salts and polar impurities.
-
Dry the cartridge under vacuum or with a stream of nitrogen for 10 minutes.
-
Elute the MIA and other indole compounds with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
HPLC is a widely used technique for the separation and quantification of indole compounds.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV or fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV: 280 nm.
-
Fluorescence: Excitation at 280 nm, Emission at 350 nm.[2]
-
Quantitative Data (Representative for Indolic Compounds):
| Parameter | Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| (Note: These are typical values for IAA analysis and similar performance is expected for MIA.) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, particularly after derivatization of the analyte.
Derivatization Protocol (Methylation):
While MIA is already a methyl ester, for analysis of other potential indolic acids and to ensure compatibility with GC, a derivatization step is often employed. A common method is methylation using diazomethane or a safer alternative like trimethylsilyldiazomethane.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 50-300.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity, monitor the following ions for MIA: m/z 189 (molecular ion) and 130 (fragment ion).[2]
Mass Spectrum of this compound:
| m/z | Relative Abundance | Ion Identity |
| 189 | ~40% | [M]⁺ |
| 130 | 100% | [M-COOCH₃]⁺ |
| 103 | ~15% | |
| 77 | ~20% | |
| (Data derived from publicly available spectral libraries) |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and selective quantification of small molecules in complex matrices.
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Same as the HPLC method described above.
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: 190.1 → 130.1
-
Qualifier: 190.1 → 103.1 (Note: The precursor ion is the protonated molecule [M+H]⁺ with m/z 190.1)
-
Quantitative Data (Representative for Indolic Compounds):
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~1.5 ng/mL |
| (Note: These are typical values for IAA analysis and similar performance is expected for MIA.) |
Visualizations
Microbial Biosynthesis of Indole-3-Acetic Acid and its Potential Methylation
Caption: Major microbial biosynthetic pathways of Indole-3-acetic acid (IAA) from tryptophan and its subsequent putative methylation to this compound (MIA).
Experimental Workflow for the Analysis of this compound
Caption: A comprehensive workflow for the analysis of this compound from microbial fermentation broth.
References
Application Notes and Protocols: Investigating the Anxiolytic Potential of Methyl Indole-3-Acetate in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for studying the effects of Methyl Indole-3-Acetate (MIA) on anxiety in common animal models. Recent studies suggest that MIA, a derivative of the tryptophan metabolite Indole-3-Acetic Acid (IAA), may possess anxiolytic properties, potentially mediated by its influence on the gut-brain axis and neuroinflammatory pathways.[1][2] These protocols are designed to offer a standardized methodology for assessing the anxiolytic-like effects of MIA, ensuring data reliability and reproducibility for pre-clinical research and drug development. Detailed procedures for the Elevated Plus Maze (EPM), Open Field Test (OFT), and Light-Dark Box (LDB) test are provided, alongside guidelines for drug preparation, administration, and data analysis.
Introduction
Anxiety disorders are a class of mental health conditions characterized by excessive fear and anxiety.[3] While existing treatments are effective for many, there is a significant need for novel therapeutics with improved efficacy and side-effect profiles. The gut-brain axis, a bidirectional communication network between the gastrointestinal tract and the central nervous system, has emerged as a promising target for novel anxiolytic drug development.[2][4][5]
Indole and its derivatives, produced by the gut microbiota from tryptophan, are key signaling molecules within this axis.[2][6] While Indole-3-Acetic Acid (IAA) has been shown to attenuate anxiety-like behaviors in animal models of chronic stress[7][8], recent evidence indicates that its methylated form, this compound (MIA), may also exert anxiolytic effects. One study demonstrated that intraperitoneal (IP) administration of MIA in mice led to a significant increase in time spent in the center of an open field, a classic indicator of reduced anxiety.[1] This effect was accompanied by a reduction in the expression of the pro-inflammatory cytokine TNF-α in the prefrontal cortex.[1] This suggests that MIA may modulate neuroinflammatory pathways to alleviate anxiety.
These protocols outline a systematic approach to further investigate the anxiolytic potential of MIA using established behavioral paradigms in rodents.
Experimental Protocols
Animals
Adult male C57BL/6 mice (8-10 weeks old) are recommended for these studies, as this strain is widely used in behavioral neuroscience.[9] Animals should be housed in groups of 4-5 per cage under a standard 12-hour light/dark cycle with ad libitum access to food and water. All experiments should be conducted during the light phase. Prior to testing, animals should be allowed to acclimate to the housing facility for at least one week.
Drug Preparation and Administration
Vehicle Selection: this compound is a solid that is soluble in methanol. For intraperitoneal (IP) injections in mice, a vehicle that can safely solubilize the compound is required. A common approach for compounds soluble in DMSO is to use a mixture of DMSO and saline.[10] A vehicle composition of 5-10% DMSO in sterile saline is a suitable starting point. It is crucial to administer the same vehicle to the control group. Other potential vehicles for hydrophobic compounds include a mixture of 10% DMA, 20% PG, 40% PEG, and 30% Saline.[11]
Dose Selection: Based on preliminary findings where a "higher dose" of MIA was effective, a dose-response study is recommended.[1] Suggested doses for an initial study could be 10, 25, and 50 mg/kg. A positive control, such as Diazepam (1-2 mg/kg, i.p.), can also be included.
Administration: Administer this compound or vehicle via intraperitoneal (IP) injection 30 minutes prior to behavioral testing.[12] The injection volume should be calculated based on the animal's weight, typically not exceeding 10 ml/kg.[12] The injection should be made into the lower right quadrant of the abdomen to avoid internal organs.[12]
Behavioral Testing
All behavioral tests should be conducted in a quiet, dimly lit room. The apparatus for each test should be thoroughly cleaned with 70% ethanol between each animal to minimize olfactory cues.
The EPM test is a widely used paradigm to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.
-
Procedure:
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
An observer, blind to the treatment groups, should score the videos for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total number of arm entries.
-
-
The OFT assesses anxiety and locomotor activity by measuring the animal's tendency to remain in the periphery of a novel, open arena versus exploring the more anxiogenic central area.
-
Procedure:
-
Gently place the mouse in the center of the open field arena (e.g., a 45 cm x 45 cm box).[13]
-
Allow the mouse to explore the arena for 10-15 minutes.
-
Record the session using an overhead video camera.
-
Automated tracking software or a blinded observer should analyze the recordings for:
-
Time spent in the center of the arena.
-
Time spent in the periphery of the arena.
-
Latency to enter the center.
-
Total distance traveled.
-
Rearing frequency.
-
-
The LDB test is based on the conflict between the innate aversion of rodents to brightly lit areas and their drive to explore a novel environment. The apparatus consists of a dark, enclosed compartment and a brightly lit compartment connected by an opening.
-
Procedure:
-
Place the mouse in the center of the brightly lit compartment.
-
Allow the mouse to freely explore both compartments for 10 minutes.
-
Record the session with a video camera.
-
A blinded observer should score the following:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
-
Data Presentation
Quantitative data from the behavioral tests should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Effect of this compound on Behavior in the Elevated Plus Maze
| Treatment Group | Time in Open Arms (s) | Time in Closed Arms (s) | Open Arm Entries | Closed Arm Entries | Total Arm Entries |
| Vehicle | |||||
| MIA (10 mg/kg) | |||||
| MIA (25 mg/kg) | |||||
| MIA (50 mg/kg) | |||||
| Diazepam (1 mg/kg) |
Table 2: Effect of this compound on Behavior in the Open Field Test
| Treatment Group | Time in Center (s) | Time in Periphery (s) | Latency to Center (s) | Total Distance (m) | Rearing Frequency |
| Vehicle | |||||
| MIA (10 mg/kg) | |||||
| MIA (25 mg/kg) | |||||
| MIA (50 mg/kg) | |||||
| Diazepam (1 mg/kg) |
Table 3: Effect of this compound on Behavior in the Light-Dark Box Test
| Treatment Group | Time in Light (s) | Time in Dark (s) | Latency to Dark (s) | Number of Transitions |
| Vehicle | ||||
| MIA (10 mg/kg) | ||||
| MIA (25 mg/kg) | ||||
| MIA (50 mg/kg) | ||||
| Diazepam (1 mg/kg) |
Visualization of Experimental Workflow and Potential Signaling Pathway
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and a hypothesized signaling pathway for the anxiolytic effects of this compound.
Caption: Experimental workflow for assessing the anxiolytic effects of MIA.
Caption: Hypothesized signaling pathway for MIA's anxiolytic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of microbiota-gut-brain axis communication in anxiety disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin-mediated anxiety: How to recognize and treat it | MDedge [mdedge.com]
- 4. mdpi.com [mdpi.com]
- 5. Gut–Brain Axis and Mood Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Indole Acetic Acid Exerts Anti-Depressive Effects on an Animal Model of Chronic Mild Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole Acetic Acid Exerts Anti-Depressive Effects on an Animal Model of Chronic Mild Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prototypical anxiolytics do not reduce anxiety-like behavior in the open field in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. The open field assay is influenced by room... | F1000Research [f1000research.com]
Application Note: Synthesis of Deuterated Methyl Indole-3-Acetate for Use as an Internal Standard
Abstract
This application note provides a detailed protocol for the synthesis of deuterated methyl indole-3-acetate. This isotopically labeled compound is a crucial internal standard for quantitative mass spectrometry-based analysis of the plant hormone auxin (indole-3-acetic acid and its esters). The synthesis involves a robust acid-catalyzed hydrogen-deuterium exchange on the indole ring of indole-3-acetic acid (IAA), followed by esterification to yield the desired methyl ester. This method provides high levels of deuterium incorporation, ensuring a distinct mass shift from the unlabeled analyte for accurate quantification.
Introduction
Indole-3-acetic acid (IAA) is a key phytohormone that regulates numerous aspects of plant growth and development. Accurate quantification of IAA and its metabolites, such as this compound, is essential for understanding plant physiology. Stable isotope-labeled internal standards are the gold standard for precise quantification in mass spectrometry, as they can correct for variations in sample preparation and instrument response.[1] This document outlines a practical and efficient method for the synthesis of d5-methyl indole-3-acetate, a suitable internal standard for such studies. The synthesis is based on a facile acid-catalyzed hydrogen-deuterium exchange reaction.[2][3][4][5]
Synthesis Overview
The synthesis of deuterated this compound is a two-step process:
-
Deuteration of Indole-3-Acetic Acid: The indole ring of commercially available indole-3-acetic acid is deuterated using a strong acid in a deuterated solvent. This protocol utilizes deuterated sulfuric acid (D₂SO₄) in deuterated methanol (CD₃OD) to achieve high deuterium incorporation at the C2, C4, C5, C6, and C7 positions of the indole ring.[2][3][4][5]
-
Esterification: The resulting deuterated indole-3-acetic acid is then esterified to its methyl ester using standard acid-catalyzed esterification conditions.
Experimental Protocols
Materials and Reagents
-
Indole-3-acetic acid (IAA)
-
Deuterated methanol (CD₃OD, 99.5 atom % D)
-
Deuterated sulfuric acid (D₂SO₄, 96-98 wt. % in D₂O, 99.5 atom % D)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Silica gel for column chromatography
Step 1: Synthesis of Deuterated Indole-3-Acetic Acid (d₅-IAA)
-
To a solution of indole-3-acetic acid (1.0 g, 5.7 mmol) in deuterated methanol (CD₃OD, 10 mL), add 20 wt % deuterated sulfuric acid (D₂SO₄) in CD₃OD (2.0 mL).
-
Heat the reaction mixture in a sealed tube at 90 °C for 24 hours.[3]
-
Monitor the reaction progress by ¹H NMR spectroscopy to confirm the disappearance of the signals corresponding to the protons on the indole ring.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL) to neutralize the acid.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude deuterated indole-3-acetic acid.
Step 2: Synthesis of Deuterated this compound (d₅-Methyl Indole-3-Acetate)
-
Dissolve the crude deuterated indole-3-acetic acid from Step 1 in methanol (20 mL).
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, 0.1 mL).
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield pure deuterated this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of deuterated this compound.
| Parameter | Value | Reference |
| Starting Material | Indole-3-acetic acid | - |
| Deuterating Reagent | 20 wt % D₂SO₄ in CD₃OD | [3][4][5] |
| Reaction Temperature (Deuteration) | 90 °C | [3] |
| Reaction Time (Deuteration) | 24 hours | [3] |
| Average Deuterium Incorporation | >95% | [2][5] |
| Positions of Deuteration | C2, C4, C5, C6, C7 | [2][5] |
| Overall Yield | 80-90% | [3] |
| Purity (after chromatography) | >98% | - |
Visualizations
Synthesis Workflow
Caption: Workflow for the two-step synthesis of deuterated this compound.
Reaction Scheme
Caption: Chemical reaction scheme for the synthesis of d₅-methyl indole-3-acetate.
Conclusion
The described method provides a reliable and efficient pathway for the synthesis of high-purity deuterated this compound. This internal standard is invaluable for researchers in plant biology, agriculture, and drug development who require accurate quantification of auxin levels. The straightforward two-step procedure and high deuterium incorporation make this protocol suitable for widespread adoption in research laboratories.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Profiling Indole Compounds in Bacterial Cultures: An LC-MS/MS Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole and its derivatives are crucial signaling molecules in microbial communities, regulating a wide array of bacterial behaviors, including biofilm formation, virulence, antibiotic resistance, and acid tolerance.[1][2][3][4] The production of indole, primarily through the enzymatic degradation of tryptophan by tryptophanase (TnaA), allows bacteria to communicate and adapt to their environment.[1][3] Given their significant role in bacterial physiology and pathogenesis, the accurate and sensitive quantification of indole compounds in bacterial cultures is paramount for understanding microbial interactions and for the development of novel anti-virulence therapies.
This application note provides a detailed protocol for the profiling and quantification of indole compounds in bacterial cultures using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Signaling Pathway: Indole Biosynthesis and Function
Indole is synthesized from tryptophan by the enzyme tryptophanase. Once produced, extracellular indole can be taken up by other bacteria and influence gene expression, affecting various physiological processes.
References
- 1. Controlling bacterial behavior with indole-containing natural products and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Signaling Molecule Indole Inhibits Induction of the AR2 Acid Resistance System in Escherichia coli [frontiersin.org]
Application Notes and Protocols for High-Throughput Screening of Methyl Indole-3-Acetate Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl indole-3-acetate (MIA), a derivative of the plant hormone auxin indole-3-acetic acid (IAA), has garnered interest for its potential therapeutic applications.[1] Notably, MIA has been shown to inhibit cancer cell invasion by targeting the MEK1/2-ERK1/2 signaling pathway.[1] This suggests that identifying and characterizing modulators of MIA activity could lead to the development of novel therapeutics. High-throughput screening (HTS) provides a robust platform for efficiently screening large compound libraries to identify such modulators.
These application notes provide a framework for developing and implementing HTS assays to discover and characterize novel modulators of MIA activity. The protocols are designed to be adaptable to various laboratory settings and can be scaled to accommodate different screening capacities.
Data Presentation
A crucial aspect of any HTS campaign is the clear and concise presentation of quantitative data. The following table structure is recommended for summarizing and comparing results from primary screens, dose-response assays, and secondary assays.
Table 1: Summary of HTS Data for MIA Modulators (Hypothetical Data)
| Compound ID | Primary Screen (% Inhibition) | IC50 / EC50 (µM) | Max Response (%) | Z'-factor | Target Confirmation Assay (% Activity) | Cytotoxicity (CC50 in µM) |
| Cmpd-001 | 85.2 | 1.5 | 95.1 | 0.78 | 88.9 | > 100 |
| Cmpd-002 | 78.9 | 5.2 | 92.4 | 0.78 | 81.3 | 75.6 |
| Cmpd-003 | 45.1 (inactive) | N/A | N/A | 0.78 | N/D | > 100 |
| Cmpd-004 | 92.5 | 0.8 | 98.2 | 0.78 | 95.1 | > 100 |
| Cmpd-005 | -25.6 (activator) | 2.3 | 130.5 | 0.78 | 125.4 | 55.2 |
-
% Inhibition/Activation: The percentage effect of a compound at a single concentration in the primary screen.
-
IC50/EC50: The half-maximal inhibitory or effective concentration determined from dose-response curves.
-
Max Response: The maximum percentage of inhibition or activation observed.
-
Z'-factor: A statistical parameter to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
-
Target Confirmation Assay: Results from a secondary, often orthogonal, assay to confirm the mechanism of action.
-
Cytotoxicity (CC50): The concentration of a compound that causes 50% cell death, used to identify non-specific cytotoxic effects.
Signaling Pathway
This compound has been shown to suppress cancer cell invasion by inhibiting the kinase activity of MEK1/2, which in turn prevents the phosphorylation and activation of ERK1/2.[1] This ultimately leads to the downregulation of target genes involved in cell invasion, such as MMP-9.[1] The following diagram illustrates this signaling cascade.
Experimental Protocols
This section outlines a detailed protocol for a cell-based high-throughput screening assay to identify inhibitors of the MIA-regulated signaling pathway. The assay utilizes a cancer cell line (e.g., MDA-MB-231) and measures the phosphorylation of ERK1/2 as a downstream readout of MEK1/2 activity.[1]
Protocol 1: Cell-Based HTS for Inhibitors of ERK1/2 Phosphorylation
1. Materials and Reagents:
-
Human breast cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Assay plates (384-well, clear bottom, white plates)
-
Compound library plates
-
Phorbol 12-myristate 13-acetate (TPA)
-
This compound (MIA) as a positive control
-
DMSO (vehicle control)
-
Assay buffer (e.g., PBS)
-
Fixation and permeabilization buffers
-
Primary antibody (e.g., Rabbit anti-phospho-ERK1/2)
-
Secondary antibody (e.g., HRP-conjugated Goat anti-Rabbit)
-
Chemiluminescent or fluorescent substrate
-
Plate reader capable of luminescence or fluorescence detection
2. Assay Workflow Diagram:
3. Detailed Procedure:
-
Cell Seeding:
-
Culture MDA-MB-231 cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 5,000 cells per well in a 384-well plate.
-
Incubate at 37°C, 5% CO2 for 24 hours.
-
-
Compound Addition:
-
Prepare compound plates by diluting library compounds to the desired screening concentration (e.g., 10 µM) in assay buffer.
-
Include positive controls (MIA) and negative controls (DMSO vehicle).
-
Transfer a small volume (e.g., 5 µL) of the compound solutions to the cell plates.
-
Incubate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare a TPA solution to a final concentration that induces robust ERK1/2 phosphorylation (e.g., 80 nM).[1]
-
Add TPA to all wells except for the unstimulated controls.
-
Incubate for 30 minutes at 37°C.
-
-
Detection of Phospho-ERK1/2:
-
Remove the medium and fix the cells (e.g., with 4% paraformaldehyde in PBS for 20 minutes).
-
Wash the wells with PBS.
-
Permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS for 10 minutes).
-
Wash the wells with PBS.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Add the primary antibody (anti-phospho-ERK1/2) diluted in blocking buffer and incubate for 1 hour.
-
Wash the wells three times with wash buffer (e.g., 0.05% Tween-20 in PBS).
-
Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour.
-
Wash the wells three times with wash buffer.
-
Add the chemiluminescent substrate and incubate for 5 minutes.
-
Read the luminescence signal using a plate reader.
-
4. Data Analysis:
-
Calculate the percentage inhibition for each compound relative to the positive (TPA-stimulated, DMSO-treated) and negative (unstimulated) controls.
-
Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition).
-
Calculate the Z'-factor to assess assay quality.
Protocol 2: In Vitro MEK1/2 Kinase Assay (for Hit Confirmation)
This biochemical assay directly measures the kinase activity of MEK1/2 and can be used to confirm that hit compounds from the primary screen act by inhibiting this enzyme.
1. Materials and Reagents:
-
Recombinant active MEK1/2 enzyme
-
Kinase-dead ERK1/2 substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (hits from the primary screen)
-
A known MEK1/2 inhibitor as a positive control (e.g., U0126)[1]
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader capable of luminescence detection
2. Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, MEK1/2 enzyme, and ERK1/2 substrate.
-
Add test compounds at various concentrations to the assay plate.
-
Add the reaction mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.
-
Read the luminescence signal.
3. Data Analysis:
-
Generate dose-response curves for each compound.
-
Calculate the IC50 value for each confirmed inhibitor.
Screening Cascade Logic
A tiered approach is recommended to efficiently identify and validate true positive hits while eliminating false positives.
References
Troubleshooting & Optimization
Troubleshooting low yield in Methyl indole-3-acetate synthesis.
Technical Support Center: Methyl Indole-3-Acetate Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of this compound. Below you will find troubleshooting advice and frequently asked questions to help you diagnose and resolve issues leading to low yields in your experiments.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a very low yield in my this compound synthesis using Fischer-Speier esterification. What are the most common causes?
Low yields in the Fischer-Speier esterification of indole-3-acetic acid are typically due to one or more of the following factors:
-
Incomplete Reaction: The esterification is a reversible equilibrium reaction.[1][2] To drive the reaction towards the product, a large excess of the alcohol (methanol) is typically used.[2][3] Insufficient reaction time or temperature can also lead to incomplete conversion.
-
Presence of Water: Water is a byproduct of the reaction and its presence can shift the equilibrium back towards the reactants, hydrolyzing the ester product.[1][4][5] It is crucial to use anhydrous reagents and glassware.
-
Degradation of Starting Material or Product: The indole ring is sensitive to strong acidic conditions and high temperatures, which can lead to decomposition and the formation of side products.[6][7]
-
Impure Reagents: The purity of indole-3-acetic acid and methanol can significantly impact the reaction. Impurities can lead to unwanted side reactions.[6]
-
Inefficient Work-up and Purification: Significant product loss can occur during the extraction and purification steps if not performed optimally.[3]
Q2: My reaction seems to have worked, but I am losing a lot of product during the work-up. How can I improve my product recovery?
Product loss during work-up is a common issue. Here are some steps to optimize your recovery:
-
Neutralization: After cooling the reaction mixture, it is poured into ice-cold water to precipitate the crude product.[3] Careful neutralization with a weak base like sodium bicarbonate is crucial. Adding the base too quickly can cause foaming and loss of product. Ensure the pH is around 7-8.[3]
-
Extraction: Use a suitable extraction solvent like ethyl acetate.[3] Perform multiple extractions (e.g., 3 x 50 mL) to ensure all the product is transferred to the organic phase.[3][8]
-
Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities and to help break up emulsions.[3]
-
Drying: Thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate before concentrating the solvent.[3] Residual water can lead to hydrolysis of the ester upon storage.
-
Solvent Removal: Use a rotary evaporator to remove the solvent under reduced pressure. Avoid excessive heat to prevent degradation of the product.[3]
Q3: I am seeing multiple spots on my TLC plate after the reaction. What are the likely side products?
The formation of multiple products can be attributed to:
-
Unreacted Starting Material: A spot corresponding to indole-3-acetic acid may be visible if the reaction has not gone to completion.
-
Degradation Products: The indole nucleus can be susceptible to degradation under strongly acidic conditions, leading to various colored impurities.[7]
-
Side Reactions: While Fischer esterification is generally clean, side reactions can occur, especially if impurities are present in the starting materials.[6]
To minimize side products, ensure you are using pure reagents, optimal reaction conditions, and consider monitoring the reaction progress by TLC to avoid prolonged reaction times at high temperatures.[8]
Q4: What is the optimal temperature and reaction time for the synthesis?
The optimal temperature is typically the reflux temperature of methanol, which is around 65-70°C.[8] The reaction time can vary, but a range of 4-6 hours is generally recommended.[8] It is highly advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion and to avoid unnecessary heating that could lead to degradation.[8]
Data Presentation
Table 1: Typical Reagent Quantities for this compound Synthesis
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Example Quantity | Moles (mmol) | Role |
| Indole-3-acetic acid | C₁₀H₉NO₂ | 175.18 | 5.0 g | 28.5 | Starting Material |
| Methanol (anhydrous) | CH₃OH | 32.04 | 50 mL | ~1235 | Reactant & Solvent |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 1.0 mL | ~18.4 | Catalyst |
Table 2: Troubleshooting Guide for Low Yield
| Observation | Potential Cause | Recommended Action |
| Low conversion on TLC | Incomplete reaction | Increase reaction time, ensure proper reflux temperature, use a larger excess of methanol. |
| Oily/dark crude product | Degradation | Avoid excessively high temperatures or prolonged reaction times. Use a milder acid catalyst like p-toluenesulfonic acid. |
| Product loss during work-up | Inefficient extraction or neutralization | Perform multiple extractions, neutralize slowly and carefully, ensure complete drying of the organic phase. |
| No product formation | Incorrect reagents or conditions | Verify the identity and purity of starting materials. Ensure the catalyst was added. |
Experimental Protocols
Protocol: Fischer-Speier Esterification of Indole-3-acetic Acid
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Indole-3-acetic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add indole-3-acetic acid (e.g., 5.0 g).[3]
-
In a fume hood, add anhydrous methanol (e.g., 50 mL).[3] Stir the mixture.
-
Slowly and carefully add concentrated sulfuric acid (e.g., 1.0 mL) to the stirring mixture. Caution: This addition is exothermic.[3]
-
Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65-70°C) using a heating mantle.[8]
-
Continue refluxing with constant stirring for 4-6 hours. Monitor the reaction progress by TLC.[8]
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.[3]
-
Carefully pour the cooled reaction mixture into a beaker containing ice-cold water (e.g., 150 mL). The product may precipitate.[3]
-
Slowly neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Caution: This will cause gas (CO₂) evolution.[3]
-
Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (e.g., 3 x 50 mL).[3][8]
-
Combine the organic layers and wash with brine (1 x 50 mL).[3]
-
Dry the organic layer over anhydrous sodium sulfate.[3]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[3]
-
-
Further Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to obtain pure this compound.[3]
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting guide for low yield synthesis.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GC-MS for Methyl Indole-3-Acetate Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of methyl indole-3-acetate.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound. A systematic approach to problem-solving is recommended.
Issue 1: No Peak or Very Small Peak Corresponding to this compound
| Possible Cause | Suggested Solution |
| Inefficient Derivatization: Incomplete methylation of the parent compound, indole-3-acetic acid (IAA). | - Ensure the methylating agent (e.g., diazomethane, methyl chloroformate, or a methanol/acid mixture) is fresh and active.[1][2] - Optimize the reaction time and temperature for the methylation process. - Ensure the sample is dry before adding the derivatization reagent, as water can interfere with the reaction. |
| Sample Degradation: this compound can be sensitive to light and temperature. | - Prepare samples fresh and protect them from light. - Store samples at a low temperature (e.g., -20°C or -80°C) if immediate analysis is not possible. |
| Injector Issues: Active sites in the injector liner can lead to analyte adsorption. | - Use a deactivated or silanized injector liner. - Regularly clean or replace the injector liner and septum. |
| Column Problems: The analyte may be adsorbing to active sites on the column. | - Condition the column according to the manufacturer's instructions. - If the column is old or contaminated, trim the first few centimeters from the inlet side or replace the column. |
| Incorrect MS Parameters: The mass spectrometer may not be set to monitor the correct ions. | - For Selected Ion Monitoring (SIM) mode, ensure the characteristic ions for this compound (m/z 190 and 130) are being monitored.[3] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Active Sites: Interaction of the analyte with active sites in the injector, column, or transfer line. | - Use a deactivated liner and column. - Ensure all fittings and ferrules are clean and properly installed to avoid dead volume. |
| Column Overload: Injecting too much sample onto the column. | - Dilute the sample. - Increase the split ratio if using split injection. |
| Inappropriate Temperature Program: Suboptimal oven temperature ramp rate. | - Lower the initial oven temperature to improve focusing of early-eluting peaks. - Adjust the temperature ramp rate; a slower ramp can improve separation. |
Issue 3: Baseline Noise or Drift
| Possible Cause | Suggested Solution |
| Contaminated Carrier Gas: Impurities in the carrier gas. | - Ensure high-purity carrier gas is used. - Check that gas purifiers and traps are functioning correctly and replace them if necessary. |
| Column Bleed: Degradation of the column's stationary phase at high temperatures. | - Ensure the oven temperature does not exceed the column's maximum operating temperature. - Condition the column properly. If bleed is excessive, the column may need to be replaced. |
| Septum Bleed: Volatile compounds from the injector septum entering the column. | - Use high-quality, low-bleed septa. - Replace the septum regularly. |
| Contaminated Ion Source: Buildup of contaminants in the mass spectrometer's ion source. | - Perform routine ion source cleaning as per the instrument manufacturer's guidelines. |
Frequently Asked Questions (FAQs)
Q1: What are the key mass-to-charge ratios (m/z) to monitor for this compound in SIM mode?
A1: For the methyl ester of indole-3-acetic acid, the primary ions to monitor in Selected Ion Monitoring (SIM) mode are the protonated molecular ion at m/z 190 and the major fragment ion at m/z 130.[3] Using these ions improves sensitivity and reduces noise compared to a full scan.[4]
Q2: What type of GC column is best suited for this compound analysis?
A2: A non-polar or semi-polar capillary column is generally recommended. A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent). These columns provide good resolution and thermal stability.
Q3: How can I prepare my sample for GC-MS analysis of this compound?
A3: Sample preparation typically involves extraction of indole-3-acetic acid from the matrix, followed by a derivatization step to convert it to its methyl ester. A common procedure involves solid-phase extraction (SPE) for cleanup, followed by methylation.[5][6]
Q4: What are some common derivatization agents for methylating indole-3-acetic acid?
A4: Common methylating agents include diazomethane, methyl chloroformate, and acidic methanol solutions.[2][6][7] While effective, diazomethane is hazardous and should be handled with extreme caution. Methyl chloroformate offers a safer alternative.[1][2]
Q5: What is a typical temperature program for the GC oven?
A5: A suitable temperature program often starts at a lower temperature to focus the analytes, followed by a ramp to a higher temperature to elute the compounds. An example program could be: hold at 40°C for 1 minute, then ramp at 20°C per minute to 320°C and hold for 2 minutes.[2] The optimal program will depend on the specific column and sample matrix.
Quantitative Data Summary
Table 1: Comparison of GC-MS Parameters for Auxin Analysis
| Parameter | Method 1[2] | Method 2 (General Recommendation) |
| Column | Varian Factor Four 5 ms (30 m x 0.25 mm x 0.25 µm) | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) |
| Injection Temp. | 250°C | 250 - 280°C |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1 mL/min | 1 - 1.5 mL/min |
| Oven Program | 40°C (1 min hold), ramp 20°C/min to 320°C (2 min hold) | 60°C (2 min hold), ramp 20°C/min to 310°C (10 min hold)[8] |
| MS Mode | Electron Ionization (EI) | Electron Ionization (EI) |
| Monitored Ions (SIM) | Not specified | m/z 190 (molecular ion), m/z 130 (fragment)[3] |
Table 2: Reported Detection Limits for Indole-3-Acetic Acid (IAA)
| Analytical Method | Detection Limit (Standard) | Detection Limit (in Plant Tissue) | Reference |
| GC-MS (as methyl ester) | 1 picogram | 1 nanogram/gram dry weight | [3] |
| HPLC-Fluorescence | 0.47 ng/mL | Not specified | [9] |
| LC-MS/MS | 0.02 - 0.1 pmol | 50-100 mg of tissue required | [10] |
Experimental Protocols
Protocol 1: Sample Preparation and Methylation using Methyl Chloroformate
This protocol is adapted from a method for profiling various phytohormones.[2]
-
Extraction:
-
Homogenize 100 mg of plant tissue in a suitable solvent (e.g., 80% methanol).
-
Centrifuge the homogenate and collect the supernatant.
-
Add an internal standard (e.g., deuterated IAA) to the supernatant for quantification.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a solution of 1% NaOH, methanol, and pyridine.
-
Add methyl chloroformate (MCF) and vortex immediately.
-
Add sodium bicarbonate to stop the reaction.
-
Extract the derivatized compounds with chloroform.
-
Dry the chloroform phase with anhydrous sodium sulfate.
-
-
Analysis:
-
Transfer the final extract to a GC vial for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) Cleanup for Auxin Analysis
This protocol is a generalized approach based on common techniques for auxin purification.[5][6]
-
Sample Loading:
-
Condition an amino (NH2) SPE cartridge with a non-polar solvent (e.g., hexane), followed by an intermediate polarity solvent (e.g., ethyl acetate), and finally an aqueous buffer (e.g., 0.2 M imidazole, pH 7.0).
-
Load the aqueous plant extract onto the conditioned cartridge. Auxins will be retained.
-
-
Washing:
-
Wash the cartridge with a series of solvents to remove interfering compounds. A typical wash sequence might include water, followed by a mild organic solvent.
-
-
Elution:
-
Elute the retained auxins with an acidified solvent, such as diethyl ether containing formic acid.
-
-
Drying and Derivatization:
-
Evaporate the eluate to dryness under nitrogen.
-
Proceed with methylation as described in Protocol 1 or using another appropriate method.
-
Visualizations
Caption: A typical experimental workflow for the GC-MS analysis of this compound.
Caption: A logical troubleshooting tree for diagnosing "no peak" issues in GC-MS analysis.
References
- 1. Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid method for profiling of volatile and semi-volatile phytohormones using methyl chloroformate derivatisation and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Quantitation of Indole 3-Acetic Acid and Abscisic Acid in Small Samples of Plant Tissue by Gas Chromatography/Mass Spectrometry/Selected Ion Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. volatileanalysis.com [volatileanalysis.com]
- 5. researchgate.net [researchgate.net]
- 6. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Development of sample preparation method for auxin analysis in plants by vacuum microwave-assisted extraction combined with molecularly imprinted clean-up procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Methyl Indole-3-acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Methyl indole-3-acetate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous molecules from the sample origin (e.g., plant tissue, plasma).[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2] This can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[2] Ion suppression is the more common phenomenon.[3]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A standard solution of this compound is continuously infused into the mobile phase after the analytical column and before the mass spectrometer. A blank, extracted sample matrix is then injected. Dips or rises in the baseline signal of the infused analyte indicate at which retention times matrix components are causing ion suppression or enhancement, respectively.[4]
-
Post-Extraction Spike: This quantitative method compares the signal response of this compound in a pure solvent to its response in a blank sample matrix that has been spiked with the analyte after the extraction procedure. The matrix factor (MF) can be calculated to quantify the extent of the matrix effect.[5]
Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for this compound analysis?
A3: A stable isotope-labeled internal standard is a version of the analyte (in this case, this compound) where some atoms have been replaced with their heavier stable isotopes (e.g., Deuterium, Carbon-13). A SIL-IS is considered the gold standard for compensating for matrix effects because it has nearly identical chemical and physical properties to the analyte.[2] It will therefore co-elute and experience the same ionization suppression or enhancement. By adding a known amount of the SIL-IS to every sample and standard, and plotting the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively normalized. While a specific deuterated standard for this compound is not readily commercially available, custom synthesis is an option.[3][6][7] Alternatively, a SIL-IS of a closely related compound like Indole-3-acetic acid-d5 can be used, but its effectiveness in co-eluting and mimicking the behavior of this compound must be thoroughly validated.
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Yes, sample dilution is a simple approach to reduce matrix effects.[2][7] By diluting the sample, the concentration of interfering matrix components is lowered, which can lessen their impact on the ionization of this compound. However, this approach also dilutes the analyte, which may compromise the sensitivity of the assay, especially if this compound is present at low concentrations.[2]
Troubleshooting Guides
Problem: Poor Peak Shape and Inconsistent Retention Time for this compound
This issue can often be an initial indicator of significant matrix effects or other chromatographic problems.
Troubleshooting Workflow
Caption: Initial troubleshooting for peak shape and retention time issues.
Problem: Low Signal Intensity or Poor Recovery of this compound
Low signal intensity, even with an optimized MS, often points towards ion suppression or inefficient sample preparation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low signal and poor recovery.
Data Presentation: Comparison of Sample Preparation Methods
While specific comparative data for this compound is limited, the following table summarizes typical performance characteristics of common sample preparation techniques for the closely related auxin, Indole-3-acetic acid (IAA), in plant matrices. This data provides a strong starting point for method development for this compound.
| Sample Preparation Method | Principle | Typical Recovery (%) | Typical Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | 60 - 85 | -30 to -50 | Cost-effective, can handle larger sample volumes. | Can be labor-intensive, prone to emulsion formation, may have lower recovery.[8] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | 85 - 105 | -10 to -25 | High selectivity, provides cleaner extracts, amenable to automation.[9] | Can be more expensive, requires method development for sorbent selection. |
| QuEChERS | "Quick, Easy, Cheap, Effective, Rugged, and Safe". An extraction and cleanup method. | 90 - 110 | -15 to -30 | Fast, high throughput, uses minimal solvent.[8] | May not be as clean as SPE for very complex matrices. |
Note: Recovery and Matrix Effect percentages are indicative and can vary significantly based on the specific matrix, protocol, and analytical conditions.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plant Tissue
This protocol is adapted from methods used for Indole-3-acetic acid and provides a robust starting point.[10][11]
-
Homogenization: Homogenize 100 mg of frozen, ground plant tissue in 1 mL of ice-cold extraction buffer (e.g., 80% methanol in water).
-
Internal Standard: Add a known amount of a suitable internal standard (if available).
-
Extraction: Vortex thoroughly and incubate at 4°C for at least 1 hour with shaking.
-
Centrifugation: Centrifuge at 13,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Solvent Evaporation: Evaporate the organic solvent from the supernatant under a stream of nitrogen or using a centrifugal evaporator.
-
Acidification: Acidify the remaining aqueous extract to pH 2.5-3.0 with 1M HCl.
-
Liquid-Liquid Partitioning: Add an equal volume of ethyl acetate, vortex for 2 minutes, and centrifuge to separate the phases.
-
Collection of Organic Phase: Carefully collect the upper ethyl acetate layer. Repeat the partitioning step twice more, pooling the ethyl acetate fractions.
-
Drying and Reconstitution: Evaporate the pooled ethyl acetate to dryness under nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plant Tissue Extract
This protocol follows an initial extraction similar to LLE (steps 1-5).
-
Initial Extraction: Follow steps 1-5 of the LLE protocol.
-
Conditioning: Condition a mixed-mode SPE cartridge (e.g., C18 and anion exchange) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the initial extraction onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of an appropriate solvent (e.g., methanol or acetonitrile, possibly with a small percentage of formic or acetic acid).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a known volume of the initial mobile phase.
Protocol 3: QuEChERS-based Extraction for this compound from Plant Tissue
This is a rapid and effective method for a variety of matrices.[1]
-
Homogenization: Weigh 10 g of homogenized plant sample into a 50 mL centrifuge tube.
-
Hydration (if necessary): For dry samples, add an appropriate amount of water.
-
Extraction Solvent: Add 10 mL of acetonitrile.
-
Salting Out: Add a QuEChERS salt packet (commonly containing magnesium sulfate, sodium chloride, and citrate buffers).
-
Shaking and Centrifugation: Shake vigorously for 1 minute and then centrifuge at >3000 x g for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Take an aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, and magnesium sulfate).
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge for 5 minutes.
-
Analysis: The resulting supernatant can be directly injected or diluted with the mobile phase before LC-MS/MS analysis.
Visualization of Workflows
Caption: General workflows for sample preparation and matrix effect evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. orgsyn.org [orgsyn.org]
- 3. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1912-33-0・this compound・329-42401・325-42403[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Methyl Indole-3-acetate (MeIAA) Sample Preparation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Methyl indole-3-acetate (MeIAA) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MeIAA) and why is its stability a concern?
This compound (MeIAA) is the methyl ester of indole-3-acetic acid (IAA), a primary plant auxin. In many biological systems, MeIAA is considered an inactive storage form of IAA.[1][2] Its stability is a major concern during sample preparation because it can be easily hydrolyzed back to the active hormone, IAA, or degraded through other pathways.[1][2] This can lead to inaccurate quantification and misinterpretation of experimental results.
Q2: What are the main factors that cause MeIAA degradation during sample preparation?
The primary factors contributing to MeIAA degradation are:
-
Enzymatic Hydrolysis: Esterase enzymes present in biological samples can rapidly hydrolyze MeIAA to IAA.[1][2][3]
-
Exposure to Light: Like other auxins, MeIAA is sensitive to light, which can cause its breakdown.[4][5][6]
-
Suboptimal pH: Both acidic and strongly alkaline conditions can promote the hydrolysis of the ester bond.[7][8]
-
High Temperatures: Elevated temperatures can accelerate the rate of both chemical and enzymatic degradation.
-
Oxidation: Reactive oxygen species (ROS) in the sample or introduced during processing can lead to oxidative degradation of the indole ring.
Q3: How can I prevent enzymatic hydrolysis of MeIAA to IAA?
To prevent enzymatic hydrolysis, it is crucial to denature enzymes immediately upon sample collection. This can be achieved by:
-
Immediate Freezing: Flash-freeze samples in liquid nitrogen right after collection and keep them at -80°C until extraction.
-
Solvent Extraction: Homogenize the frozen tissue in a cold organic solvent like methanol or acetone, which helps to precipitate and denature proteins, including esterases.[9]
Q4: What precautions should I take regarding light exposure?
To minimize light-induced degradation, all sample preparation steps should be performed under dim light or in the dark. Use amber-colored vials or wrap containers in aluminum foil.[4][5]
Q5: What is the optimal pH range for MeIAA stability?
While specific data for MeIAA is limited, for general auxin stability, a slightly acidic to neutral pH (around 6.0-7.0) is often recommended for the final extract. Avoid strong acids and bases during the entire workflow. If pH adjustments are necessary, use a buffered system.
Q6: Should I be concerned about the temperature during my sample preparation?
Yes, all steps of the sample preparation should be carried out at low temperatures to minimize degradation. Keep samples on ice and use pre-chilled solvents and equipment. Centrifugation steps should be performed in a refrigerated centrifuge.
Q7: Can antioxidants help in preventing MeIAA degradation?
Absolutely. The addition of antioxidants to the extraction buffer is highly recommended to prevent oxidative damage.[10][11][12] Commonly used antioxidants include:
-
Diethyl dithiocarbamate (DEDTC)[13]
-
Butylated hydroxytoluene (BHT)
-
Ascorbic acid
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no detection of MeIAA | Degradation during extraction: Exposure to light, high temperature, or enzymatic activity. | Work in a cold room under dim light. Use pre-chilled solvents with added antioxidants. Immediately freeze samples in liquid nitrogen after collection. |
| Inefficient extraction: Incorrect solvent choice. | Use HPLC-grade methanol or acetone for extraction. Ensure complete homogenization of the tissue. | |
| High levels of IAA detected, but low MeIAA | Enzymatic hydrolysis: Esterases in the sample have converted MeIAA to IAA. | Ensure rapid and effective enzyme denaturation by homogenizing frozen tissue directly in cold solvent. |
| Chemical hydrolysis: pH of the extraction buffer or sample is not optimal. | Check and maintain a neutral to slightly acidic pH of your solutions. Avoid any steps involving strong acids or bases. | |
| Poor reproducibility between replicates | Inconsistent sample handling: Variations in time, temperature, or light exposure between samples. | Standardize your protocol meticulously. Process all samples under identical conditions and for the same duration. Use an internal standard for quantification. |
| Presence of unknown peaks in chromatogram | Degradation products: MeIAA may have degraded into other compounds. | Optimize the entire sample preparation protocol to be faster and colder. Use antioxidants. |
| Contamination: Impure solvents or contaminated labware. | Use high-purity solvents and thoroughly clean all glassware. Run a solvent blank to identify potential contaminants. |
Data Presentation
Table 1: Summary of Factors Affecting MeIAA Stability and Recommended Handling Conditions
| Factor | Effect on MeIAA | Recommended Conditions | Rationale |
| Enzymatic Activity | Hydrolysis to IAA | Immediate freezing (-80°C), extraction in cold organic solvent | Denatures esterases and other degradative enzymes.[1][2] |
| Light | Photodegradation | Work under dim light or in the dark; use amber vials | Prevents the breakdown of the indole structure.[4][5] |
| Temperature | Increased degradation rate | Keep samples on ice (0-4°C) at all times | Reduces the rate of all chemical and enzymatic reactions. |
| pH | Hydrolysis at high or low pH | Maintain a pH range of 6.0-7.0 | Minimizes acid or base-catalyzed hydrolysis of the ester bond.[7][8] |
| Oxidation | Degradation of the indole ring | Add antioxidants (e.g., DEDTC, BHT) to solvents | Scavenges reactive oxygen species that can damage MeIAA.[13][14] |
Experimental Protocols
Protocol 1: Recommended Extraction of MeIAA from Plant Tissue
-
Sample Collection and Freezing:
-
Harvest plant tissue and immediately flash-freeze in liquid nitrogen.
-
Store samples at -80°C until extraction. Do not allow samples to thaw.
-
-
Homogenization (perform under dim light in a cold room):
-
Weigh the frozen tissue (typically 50-100 mg).
-
Transfer the frozen tissue to a pre-chilled mortar and pestle containing liquid nitrogen.
-
Grind the tissue to a fine powder.
-
To the frozen powder, add 1 mL of pre-chilled (-20°C) extraction solvent (HPLC-grade methanol containing 0.01% BHT).
-
Continue grinding until a homogenous slurry is formed.
-
Transfer the slurry to a pre-chilled microcentrifuge tube.
-
-
Extraction and Clarification:
-
Vortex the tube for 1 minute.
-
Place the tube on a shaker at 4°C for 30 minutes.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains MeIAA, and transfer it to a new pre-chilled tube.
-
-
Sample Clean-up (Optional, but recommended for complex matrices):
-
The supernatant can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.
-
-
Analysis:
-
The final extract is ready for analysis by LC-MS or other appropriate analytical techniques.
-
Mandatory Visualizations
Caption: Key degradation pathways of this compound.
Caption: Recommended workflow for MeIAA sample preparation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. Integration of Light and Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Journey North International Plant Study [journeynorth.org]
- 6. tutorchase.com [tutorchase.com]
- 7. Metabolism of Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. mdpi.com [mdpi.com]
- 12. Approaches to Enhancing Antioxidant Defense in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Methyl Indole-3-Acetate Resolution in Reverse-Phase HPLC
Welcome to the technical support center for the analysis of Methyl indole-3-acetate using reverse-phase high-performance liquid chromatography (RP-HPLC). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution and overall quality of their chromatographic separations.
Troubleshooting Guide: Improving Peak Resolution
Poor resolution in HPLC can manifest as overlapping peaks, broad peaks, fronting, or tailing, all of which compromise the accuracy and precision of quantification. This guide provides a systematic approach to diagnosing and resolving common resolution issues encountered during the analysis of this compound.
Issue 1: Poor Resolution Between this compound and Other Components
When peaks are not adequately separated, it is crucial to systematically evaluate and optimize the chromatographic conditions.
Possible Causes and Solutions:
-
Suboptimal Mobile Phase Composition: The ratio of organic solvent to the aqueous phase is a critical factor influencing retention and selectivity.[1]
-
Solution: Adjust the solvent strength. In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time of this compound, potentially improving its separation from less retained, more polar compounds.[1][2] Conversely, for closely eluting hydrophobic impurities, a slight increase in the organic modifier might be beneficial.
-
-
Incorrect Mobile Phase pH: The pH of the mobile phase can significantly alter the retention behavior of ionizable compounds.[3] Although this compound is an ester and not readily ionizable, its potential hydrolysis to Indole-3-acetic acid (IAA) or the presence of other ionizable compounds in the sample matrix makes pH an important parameter to control.
-
Solution: For reproducible results, it is important to control the pH of the mobile phase, especially if acidic or basic compounds are present in the sample.[4] Buffering the aqueous portion of the mobile phase can help maintain a stable pH.[5] For indole compounds, acidic conditions are often employed.[6]
-
-
Inappropriate Flow Rate: The flow rate of the mobile phase affects the time analytes spend interacting with the stationary phase.[7]
-
Solution: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.[8]
-
-
Column Temperature Fluctuations: Temperature affects mobile phase viscosity and the kinetics of mass transfer, thereby influencing retention and selectivity.[8]
-
Solution: Employing a column oven to maintain a consistent and optimized temperature can lead to sharper peaks and more reproducible retention times.[9] Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to improved peak efficiency, but may also decrease retention.[8]
-
Issue 2: Peak Tailing
Peak tailing, where the peak asymmetry factor is greater than 1, can be caused by several factors, often related to secondary interactions between the analyte and the stationary phase.
Possible Causes and Solutions:
-
Active Sites on the Column: Unreacted silanol groups on the silica-based stationary phase can interact with polar functional groups of the analyte, causing tailing.
-
Solution: Use a modern, end-capped column. Adding a competitive base (e.g., a small amount of triethylamine) to the mobile phase can help to mask these active sites. Operating at a lower pH can also suppress the ionization of silanol groups.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[7]
-
Solution: Reduce the injection volume or dilute the sample.[10]
-
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Issue 3: Peak Fronting
Peak fronting, the inverse of tailing, is less common but can also affect resolution and quantification.
Possible Causes and Solutions:
-
Column Overload: Similar to tailing, injecting a highly concentrated sample can lead to fronting.[10]
-
Solution: Decrease the sample concentration or injection volume.[10]
-
-
Poorly Packed Column: A void or channel in the column packing can lead to distorted peak shapes.
-
Solution: Replace the column. Using a guard column can help extend the life of the analytical column.
-
Quantitative Data Summary
The following table summarizes typical starting parameters and optimization ranges for the analysis of indole compounds like this compound on a C18 column.
| Parameter | Typical Starting Condition | Optimization Range | Effect on Resolution |
| Mobile Phase | 60:40 Methanol:Water with 1% Acetic Acid[11] | Acetonitrile or Methanol (30-70%) with buffered aqueous phase | Decreasing organic content generally increases retention and can improve resolution.[1] |
| pH | 3.0 (using formic or acetic acid) | 2.5 - 4.5 | Critical for ionizable compounds; can significantly alter selectivity.[2][3] |
| Flow Rate | 1.0 mL/min[11][12] | 0.5 - 1.5 mL/min | Lower flow rates can improve resolution but increase run time.[8] |
| Column Temp. | 30°C[13] | 25 - 45°C | Higher temperatures can improve efficiency but may decrease retention.[8][14] |
| Detection | UV at 280 nm[12] or Fluorescence (Ex: 282 nm, Em: 360 nm)[11] | N/A | Fluorescence detection offers higher sensitivity and selectivity for indole compounds.[6] |
Experimental Protocol: Optimization of this compound Separation
This protocol provides a systematic approach to developing and optimizing an RP-HPLC method for this compound.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile and/or methanol
-
HPLC-grade water
-
HPLC-grade formic acid or acetic acid
-
Phosphate or acetate buffer salts (if required)
-
C18 analytical column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size)[12]
2. Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.
-
Prepare working standards by diluting the stock solution with the initial mobile phase to a concentration range relevant to the expected sample concentrations (e.g., 0.1 - 10 µg/mL).
3. Initial HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 60% Methanol, 40% Water, 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
4. Method Optimization:
-
Step 1 (Solvent Strength): Perform a series of isocratic runs, varying the methanol concentration from 70% down to 50% in 5% increments. Observe the effect on the retention time and resolution of this compound from any impurities or other compounds of interest.
-
Step 2 (pH Adjustment): If co-eluting peaks are present and are suspected to be ionizable, adjust the pH of the aqueous phase. For example, compare the separation using 0.1% formic acid (pH ~2.7) with a 20 mM phosphate buffer at pH 3.5. Ensure the chosen pH is within the stable range for the column (typically pH 2-8 for silica-based columns).[5]
-
Step 3 (Gradient Elution): If a suitable isocratic separation cannot be achieved, develop a gradient elution method. A typical gradient might start with a lower organic percentage (e.g., 30%) and ramp up to a higher percentage (e.g., 90%) over 15-20 minutes. This is particularly useful for samples containing compounds with a wide range of polarities.[12]
-
Step 4 (Flow Rate and Temperature): Once the mobile phase is optimized, fine-tune the flow rate and column temperature to further improve peak shape and resolution.[7][8]
5. System Suitability:
-
Before running samples, perform at least five replicate injections of a working standard.
-
Calculate the relative standard deviation (RSD) for retention time and peak area (should be <2%).
-
Determine the tailing factor (should be between 0.8 and 1.5) and the number of theoretical plates.
Frequently Asked Questions (FAQs)
Q1: What is the best type of column to use for this compound analysis?
A C18 column is the most common and generally a good starting point for the separation of indole compounds due to their moderate hydrophobicity.[6] C8 columns can also be used and will provide slightly less retention, which may be advantageous if this compound is strongly retained on a C18 phase.[11] For improved peak shape, especially with basic compounds, using a modern, high-purity, end-capped silica column is recommended.
Q2: How can I improve the sensitivity of my assay?
If UV detection at 280 nm provides insufficient sensitivity, consider using a fluorescence detector. Indole compounds are naturally fluorescent and can be detected with high sensitivity and selectivity.[6] Typical excitation and emission wavelengths are around 282 nm and 360 nm, respectively.[11]
Q3: My baseline is noisy. What could be the cause?
A noisy baseline can be caused by several factors:
-
Air bubbles in the system: Degas the mobile phase thoroughly before use.[9]
-
Contaminated mobile phase: Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily, especially if using buffers which can support microbial growth.[9][10]
-
Detector lamp issues: An aging detector lamp can cause noise.[9]
-
Pump problems: Inconsistent solvent delivery or leaks can lead to a noisy baseline.[15]
Q4: My retention times are shifting from one injection to the next. What should I do?
Retention time instability is often due to:
-
Inadequate column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This is especially important when changing mobile phase composition or using a gradient.
-
Changes in mobile phase composition: If preparing the mobile phase manually, ensure the proportions are accurate. Using a dual-pump system to mix solvents online can improve reproducibility.
-
Temperature fluctuations: Use a column oven to maintain a constant temperature.[9]
-
Column degradation: Over time, the stationary phase can degrade, leading to changes in retention.
References
- 1. chromtech.com [chromtech.com]
- 2. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. mastelf.com [mastelf.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. medikamenterqs.com [medikamenterqs.com]
- 10. uhplcs.com [uhplcs.com]
- 11. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Common side products in the synthesis of indole-3-acetic acid derivatives.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of indole-3-acetic acid (IAA) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing indole-3-acetic acid (IAA) derivatives?
A1: The most prevalent methods for synthesizing the indole nucleus of IAA derivatives include the Fischer indole synthesis, the Bischler-Möhlau synthesis, and the Madelung synthesis. Each method has its advantages and is chosen based on the desired substitution pattern and available starting materials.[1][2][3]
Q2: I am observing a low yield in my Fischer indole synthesis of an IAA ester. What are the likely causes?
A2: Low yields in the Fischer indole synthesis can be attributed to several factors. These include the use of an inappropriate acid catalyst (either too strong, causing degradation, or too weak), suboptimal reaction temperature, instability of the hydrazone intermediate, and steric hindrance from bulky substituents on the starting materials. Electron-donating groups on the carbonyl component can also lead to undesired side reactions.[4]
Q3: My TLC plate shows multiple spots after attempting a Fischer indole synthesis. What could these side products be?
A3: Multiple spots on a TLC plate can indicate a mixture of products. Common side products in the Fischer indole synthesis include regioisomers (if an unsymmetrical ketone is used), incompletely cyclized hydrazones, and products from competing reactions like aldol condensation of the starting ketone or aldehyde. Additionally, under strongly acidic conditions, Friedel-Crafts type products and tar-like polymeric byproducts can form.[5]
Q4: How can I minimize the formation of regioisomers in my Fischer indole synthesis?
A4: The formation of regioisomers is a common challenge when using unsymmetrical ketones. To favor the formation of a specific isomer, the choice of acid catalyst and solvent system is crucial. For instance, the use of Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide regiocontrol, favoring the formation of 3-unsubstituted indoles from methyl ketones.[6] The structure of the phenylhydrazone itself has a dominant influence on the isomer distribution.[7]
Q5: What are the typical side products in a Bischler-Möhlau synthesis of an IAA derivative?
A5: The Bischler-Möhlau synthesis is known for its harsh reaction conditions, which can lead to poor yields and a mixture of products.[2] While specific side products for IAA derivatives are not extensively documented in readily available literature, general issues include the formation of unpredictable regioisomers and byproducts arising from the excess aniline used in the reaction.
Q6: Are there common issues to be aware of in the Madelung synthesis of IAA derivatives?
A6: The Madelung synthesis requires high temperatures and strong bases, which can be a limitation.[8] The efficiency of the reaction is sensitive to substituents on the aromatic ring; electron-donating groups tend to give higher yields, while electron-withdrawing groups can decrease the yield. The bulkiness of the substituents can also negatively impact the reaction efficiency.[8]
Troubleshooting Guides
Problem 1: Low or No Product Formation in Fischer Indole Synthesis
| Symptom | Possible Cause | Suggested Solution |
| No desired product observed on TLC; starting material remains. | Inappropriate Acid Catalyst: The catalyst may be too weak to promote cyclization. | Experiment with a range of Brønsted acids (e.g., H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[5] |
| Suboptimal Temperature: The reaction temperature may be too low for the cyclization to occur. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. | |
| Unstable Hydrazone: The intermediate hydrazone may be decomposing under the reaction conditions. | Consider a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation. | |
| Significant tar/polymer formation observed. | Excessively Strong Acid or High Temperature: Harsh conditions can lead to decomposition and polymerization. | Use a milder acid catalyst or lower the reaction temperature. Diluting the reaction mixture with a suitable solvent like sulfolane or dichloromethane can also reduce degradation.[6] |
Problem 2: Presence of Multiple Products on TLC
| Symptom | Possible Cause | Suggested Solution |
| Two or more spots with similar Rf values to the expected product. | Formation of Regioisomers: Use of an unsymmetrical ketone in the Fischer synthesis. | If possible, use a symmetrical ketone. Otherwise, chromatographic separation of the isomers will be necessary. The choice of acid catalyst can also influence the regioselectivity.[6][7] |
| A spot corresponding to the hydrazone intermediate remains. | Incomplete Cyclization: Reaction time may be too short, or the conditions are not optimal for complete conversion. | Increase the reaction time and/or temperature. Ensure the acid catalyst is active and present in a sufficient amount. |
| Smearing or streaking on the TLC plate. | Highly Polar Byproducts or Tar Formation: Strongly acidic conditions can lead to the formation of intractable materials. | Neutralize the sample before spotting on the TLC plate. Use a more polar eluent system to move the polar impurities from the baseline. Consider milder reaction conditions to prevent tar formation. |
| Unexpected spots with different colors upon staining. | Formation of Side Products: Aldol condensation, Friedel-Crafts products, or rearranged isomers can occur.[5] | Optimize reaction conditions (temperature, catalyst) to favor the desired reaction pathway. Purification by column chromatography is often necessary. |
Quantitative Data on Side Product Formation
Obtaining precise, universally applicable quantitative data for side product formation is challenging as it is highly dependent on the specific substrates and reaction conditions. However, the following table summarizes the general influence of key parameters on the product distribution in the Fischer indole synthesis.
| Parameter | Influence on Side Product Formation | General Trend | Reference |
| Acid Catalyst | Influences the ratio of regioisomers when using unsymmetrical ketones. | Stronger acids can sometimes favor one isomer over another, but this is substrate-dependent. The properties of the Lewis acid catalyst do not appear to exert a systematic influence on regioselectivity. | [7][9] |
| Temperature | Higher temperatures can lead to increased formation of tar and decomposition products. | It is generally advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. | [4] |
| Solvent | Can affect the solubility of intermediates and catalysts, and in some cases, the regioselectivity. | Solvent properties have a weak influence on isomer distribution compared to the structure of the phenylhydrazone. | [7] |
| Substituents | Electron-donating or withdrawing groups on the phenylhydrazine or carbonyl compound can affect reaction rate and side reactions. | Electron-donating groups on the carbonyl can stabilize intermediates, potentially leading to N-N bond cleavage as a side reaction. | [4] |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of Ethyl 2-(5-methoxy-1H-indol-3-yl)acetate
This protocol is adapted from general Fischer indole synthesis procedures.
Step 1: Formation of the Hydrazone
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Dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add ethyl levulinate (1.05 eq).
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting materials are consumed.
-
Remove the solvent under reduced pressure. The crude hydrazone can be used in the next step without further purification or purified by recrystallization from ethanol.
Step 2: Cyclization to the Indole
-
To the crude hydrazone, add a suitable acid catalyst. Polyphosphoric acid (PPA) is often effective.
-
Heat the mixture to 80-100 °C with stirring. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-water.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 2-(5-methoxy-1H-indol-3-yl)acetate.
Protocol 2: Bischler-Möhlau Synthesis of Ethyl 2-Phenylindole-3-acetate
This protocol is a general representation and may require significant optimization.
-
Heat a mixture of aniline (excess) and ethyl 3-bromo-4-phenyl-4-oxobutanoate (1.0 eq) at 150-180 °C for several hours.
-
Monitor the reaction progress by TLC.
-
After cooling, dissolve the reaction mixture in a suitable organic solvent like ethyl acetate and wash with dilute acid (e.g., 1M HCl) to remove excess aniline, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate ethyl 2-phenylindole-3-acetate.
Visualizations
Caption: General workflow for the Fischer indole synthesis of IAA derivatives.
Caption: A troubleshooting flowchart for common issues in IAA derivative synthesis.
References
- 1. Fischer Indole Synthesis [organic-chemistry.org]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. jabonline.in [jabonline.in]
- 6. researchgate.net [researchgate.net]
- 7. Indole-3-Acetic Acid Metabolism in Lemna gibba Undergoes Dynamic Changes in Response to Growth Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Improving the sensitivity of Methyl indole-3-acetate detection in complex biological samples.
Welcome to the technical support center for the sensitive detection of Methyl indole-3-acetate (MIA) in complex biological samples. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges in MIA analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MIA) and why is it challenging to detect?
A1: this compound (MIA) is the methyl ester of indole-3-acetic acid (IAA), a primary plant auxin hormone.[1][2] Its detection in complex biological samples like plasma, tissue homogenates, or plant extracts is challenging due to its typically low endogenous concentrations, its potential for rapid hydrolysis back to IAA, and significant interference from other matrix components.[2][3][4]
Q2: What is the most sensitive method for detecting MIA?
A2: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred technique for sensitive and specific quantification of MIA.[5][6] This method, often utilizing Multiple Reaction Monitoring (MRM), offers high selectivity against matrix interferences and can achieve detection limits in the picogram to nanogram range.[6][7] High-resolution mass spectrometry (HRMS) techniques also provide excellent selectivity and structural information.[3]
Q3: What are "matrix effects" and how do they impact MIA analysis?
A3: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[8][9] These effects can cause ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of MIA.[8][9][10] Common sources of matrix effects in biological samples include phospholipids, salts, and other endogenous metabolites.[8][9]
Q4: Is a derivatization step necessary for MIA analysis?
A4: Generally, a derivatization step is not required for MIA analysis by LC-MS/MS, as electrospray ionization (ESI) can effectively ionize the molecule. However, for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is often necessary to increase the volatility and thermal stability of the analyte.[11]
Troubleshooting Guide
This guide addresses specific issues that may arise during the detection of MIA in complex biological samples.
Problem: Low or No MIA Signal Intensity
| Question | Possible Causes | Suggested Solutions |
| Why is my MIA signal unexpectedly low or absent? | 1. Inefficient Extraction: The chosen extraction protocol may have poor recovery for MIA. 2. Ion Suppression (Matrix Effect): Co-eluting matrix components are suppressing the MIA signal during ionization.[9][10] 3. Analyte Degradation: MIA may be hydrolyzed to IAA or degraded during sample collection, storage, or preparation.[2][4] 4. Suboptimal MS Parameters: Ionization source settings (e.g., capillary voltage, gas flow, temperature) or MRM transitions are not optimized for MIA. | 1. Optimize Sample Preparation: Test different extraction methods (e.g., LLE vs. SPE). Ensure the pH of the sample is optimized for MIA's neutral state during extraction. Use a stable isotope-labeled internal standard (SIL-IS) to track and correct for recovery losses. 2. Mitigate Matrix Effects: Improve chromatographic separation to resolve MIA from interfering compounds.[5] Dilute the sample extract if the MIA concentration is sufficient. Employ a more rigorous cleanup method like Solid-Phase Extraction (SPE).[11] 3. Ensure Sample Stability: Keep samples on ice or at 4°C during processing. Store long-term at -80°C. Add esterase inhibitors to samples immediately after collection if enzymatic hydrolysis is suspected. 4. Optimize MS Method: Perform an infusion of a pure MIA standard to find the optimal precursor/product ion pair and collision energy. Tune ESI source parameters for maximum signal intensity. A common precursor ion for MIA in positive mode is [M+H]⁺ at m/z 190.1, with a characteristic fragment at m/z 130.1. |
Problem: High Variability in Results
| Question | Possible Causes | Suggested Solutions |
| Why are my replicate injections or different samples showing high variability? | 1. Inconsistent Sample Preparation: Manual extraction steps are introducing variability between samples. 2. Variable Matrix Effects: The composition of the matrix differs between samples, causing inconsistent ion suppression or enhancement.[10] 3. Internal Standard (IS) Issues: The IS was added inconsistently, has degraded, or is not behaving chromatographically like MIA. | 1. Standardize Workflow: Use calibrated pipettes and consistent vortexing/shaking times. If possible, automate liquid handling steps. 2. Use a Stable Isotope-Labeled IS: A SIL-IS (e.g., D5-MIA) is the gold standard as it co-elutes with MIA and experiences nearly identical matrix effects, providing the most accurate correction.[9] 3. Prepare Matrix-Matched Calibrants: Create calibration curves by spiking known amounts of MIA standard into a blank matrix extract that is representative of the study samples. This helps to compensate for systematic matrix effects.[10] |
Problem: Poor Chromatographic Peak Shape
| Question | Possible Causes | Suggested Solutions |
| Why are my MIA peaks fronting, tailing, or splitting? | 1. Column Overload: The concentration of MIA or co-eluting compounds is too high for the column's capacity. 2. Inappropriate Mobile Phase: The pH or solvent composition of the mobile phase is not optimal for MIA, or it is incompatible with the reconstitution solvent. 3. Column Contamination/Degradation: The column is fouled with matrix components from previous injections or is nearing the end of its lifespan. 4. Co-eluting Isomers or Interferences: Another compound with a similar mass and retention time is interfering with the MIA peak.[10] | 1. Dilute the Sample: Inject a more dilute sample extract to see if the peak shape improves. 2. Optimize LC Method: Ensure the sample is reconstituted in a solvent weaker than the initial mobile phase. Adjust the mobile phase pH; for reversed-phase chromatography, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is common for indole compounds.[6] 3. Implement Column Washing: Use a robust column wash step between injections to remove strongly retained matrix components. If the problem persists, replace the guard column or the analytical column. 4. Enhance Selectivity: Increase the chromatographic run time to improve separation. Use a column with a different stationary phase chemistry. Confirm the peak identity using multiple MRM transitions or high-resolution MS. |
Experimental Protocols & Data
Protocol 1: Liquid-Liquid Extraction (LLE) for MIA from Plasma
This protocol is designed for the extraction of MIA from a plasma matrix.
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Aliquoting: To a 2 mL polypropylene tube, add 200 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of an appropriate internal standard (e.g., D5-MIA in methanol) to each sample, vortex briefly.
-
Protein Precipitation & pH Adjustment: Add 600 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute. Centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.
-
Extraction: Add 1 mL of ethyl acetate. Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve clear phase separation.
-
Drying: Carefully transfer the upper organic layer (ethyl acetate) to a new tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Methanol with 0.1% Formic Acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Extracts
SPE can provide a cleaner extract compared to LLE, significantly reducing matrix effects.[9][11]
-
Sample Pre-treatment: Precipitate proteins from 200 µL of plasma with 600 µL of acetonitrile as described in the LLE protocol. After centrifugation, dilute the supernatant with 1 mL of water containing 0.1% formic acid.
-
Cartridge Conditioning: Condition a mixed-mode or polymer-based SPE cartridge (e.g., Waters Oasis HLB, 30 mg) by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the MIA and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute as described in the LLE protocol.
Data Presentation: Comparison of Extraction Methods
The following table summarizes typical performance metrics for the extraction of small molecules like MIA from plasma. Actual results may vary based on the specific matrix and laboratory conditions.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference |
| Analyte Recovery | 75 - 90% | 85 - 100% | [11] |
| Matrix Effect | Moderate to High | Low to Moderate | [9] |
| Throughput | High | Moderate | |
| Cost per Sample | Low | High | |
| Selectivity | Moderate | High | [11] |
Quantitative Analysis: LC-MS/MS Parameters
Below are typical starting parameters for an LC-MS/MS method for MIA quantification.
| Parameter | Typical Setting |
| LC Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start at 10-20% B, ramp to 95% B, hold, and re-equilibrate. |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MIA MRM Transition | Q1: 190.1 m/z -> Q3: 130.1 m/z (quantifier) |
| D5-MIA MRM Transition | Q1: 195.1 m/z -> Q3: 135.1 m/z |
Visual Guides
Experimental Workflow for MIA Detection
Caption: General experimental workflow for the extraction and quantification of MIA from biological samples.
Troubleshooting Decision Tree for Low Signal
Caption: A decision tree to diagnose the root cause of low MIA signal intensity during LC-MS/MS analysis.
References
- 1. This compound | C11H11NO2 | CID 74706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Auxin Metabolites in Brassicaceae by Ultra-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactive methyl indole-3-acetic acid ester can be hydrolyzed and activated by several esterases belonging to the AtMES esterase family of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Avoiding esterification of IAA during extraction with alcohol solvents.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the esterification of Indole-3-acetic acid (IAA) during extraction with alcohol-based solvents.
Frequently Asked Questions (FAQs)
Q1: What is IAA esterification and why is it a significant problem in my experimental workflow?
A1: IAA esterification is a chemical reaction where the carboxylic acid group of IAA reacts with an alcohol (like methanol or ethanol) to form an ester and water. This is typically an acid-catalyzed reaction known as Fischer esterification. It is a significant problem because this modification:
-
Alters Analyte Identity: It converts the target analyte (IAA) into a different chemical compound (e.g., methyl-IAA or ethyl-IAA).
-
Introduces Variability: The extent of esterification can vary between samples depending on subtle differences in processing time, temperature, or acidity, introducing significant and uncontrolled variability into your results.
Q2: I use methanol for my extractions. Is this a problem, and are other alcohols also a concern?
A2: Yes, using methanol is a primary cause for concern as it can lead to the formation of methyl-IAA. Other common laboratory alcohols, such as ethanol and propanol, can also cause esterification, forming the corresponding ethyl- and propyl-esters.[2] While pre-cooled 80% methanol is a very common and efficient extraction solvent for many phytohormones, the risk of esterification for auxins like IAA must be carefully managed.[3]
Q3: How can I determine if my IAA samples have been unintentionally esterified?
A3: The most reliable method for detecting esterification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). You would need to look for the specific mass-to-charge ratio (m/z) of the potential ester derivatives in your sample.
-
IAA: The protonated molecule [M+H]⁺ has an m/z of 176.07.
-
Methyl-IAA: The protonated molecule [M+H]⁺ has an m/z of 190.09.
-
Ethyl-IAA: The protonated molecule [M+H]⁺ has an m/z of 204.10. If you observe peaks corresponding to the masses of these esters that also co-elute with authentic standards, it is strong evidence that esterification has occurred during your sample preparation.
Q4: What specific conditions during my extraction process might be promoting the esterification of IAA?
A4: Several factors can accelerate the rate of esterification:
-
Low pH (Acidic Conditions): The Fischer esterification reaction is catalyzed by acid.[2] If your extraction solvent is acidic or if the plant tissue itself has a low pH, the reaction is more likely to occur.
-
Elevated Temperatures: Higher temperatures increase the rate of most chemical reactions, including esterification. Performing extractions at room temperature or higher for extended periods should be avoided.
-
Extended Extraction Times: The longer the IAA is in contact with the alcohol solvent, the more time there is for the esterification reaction to proceed.
Troubleshooting Guide
Issue: Suspected low recovery or underestimation of IAA levels.
If you suspect your IAA concentrations are lower than expected, esterification during extraction is a probable cause. Follow this guide to troubleshoot the issue.
Step 1: Diagnose the Problem
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Action: Analyze a small portion of your extract using LC-MS/MS.
-
Procedure: Set up the mass spectrometer to monitor for the specific m/z of IAA and its potential methyl and ethyl esters.
-
Expected Outcome: If significant peaks corresponding to methyl-IAA or ethyl-IAA are detected, esterification is confirmed.
Step 2: Immediate Mitigation Strategies (If Alcohol Solvent is Unavoidable)
-
Action: Modify your current alcohol-based protocol to minimize the reaction.
-
Procedure:
-
Work at Low Temperatures: Perform all extraction steps on ice. Use pre-chilled solvents (-20°C or colder).[3]
-
Minimize Time: Reduce the incubation time of the tissue in the alcohol solvent to the minimum required for efficient extraction.
-
Avoid Acidity: Do not add acid to the extraction solvent. If an acidification step is necessary for subsequent purification (e.g., before liquid-liquid extraction), perform it only after the alcohol has been removed by evaporation.
-
Step 3: Long-Term Solution: Adopt an Alternative Protocol
-
Action: Switch to an extraction solvent that does not cause esterification.
-
Recommended Solvents: Ethyl acetate is an excellent alternative for IAA extraction.[4][5] Other non-alcoholic polar solvents like acetone or acetonitrile can also be used.[3]
-
Benefit: These solvents cannot act as reactants in the esterification process, completely eliminating the risk of this specific artifact.
Data Presentation
Table 1: Solubility of Indole-3-acetic Acid (IAA) in Various Solvents
| Solvent | Formula | Type | IAA Solubility | Reference |
| Methanol | CH₃OH | Polar Protic (Alcohol) | High | [6][7] |
| Ethanol | C₂H₅OH | Polar Protic (Alcohol) | High | [6][7][8] |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic (Ester) | High | [7] |
| Acetone | C₃H₆O | Polar Aprotic | Moderate to High | [7] |
| Acetonitrile | C₂H₃N | Polar Aprotic | Moderate | [7] |
| Chloroform | CHCl₃ | Nonpolar | Low | [7] |
| Water | H₂O | Polar Protic | Low (pH dependent) | [6][9] |
Table 2: Factors Influencing IAA Esterification and Recommended Conditions
| Factor | Condition Promoting Esterification | Recommended Condition for Prevention |
| Solvent | Alcohols (Methanol, Ethanol) | Non-alcoholic solvents (Ethyl Acetate, Acetone) |
| Temperature | Room Temperature (20-25°C) or higher | Low Temperature (≤ 4°C) |
| pH | Acidic (pH < 7) | Neutral or slightly basic during alcohol contact |
| Time | Long extraction/incubation periods | Minimized contact time |
Experimental Protocols
Protocol 1: Recommended IAA Extraction Using Ethyl Acetate (Non-Esterifying)
This protocol is designed to prevent esterification by avoiding the use of alcohol as the primary extraction solvent.
-
Sample Preparation: Flash-freeze approximately 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.[10]
-
Internal Standard Spiking: Transfer the frozen powder to a centrifuge tube. Immediately add an appropriate amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA) to allow for accurate quantification and recovery correction.
-
Extraction: Add 1 mL of cold ethyl acetate to the tube. Vortex vigorously for 1 minute.
-
Homogenization: Sonicate the sample in an ice bath for 10 minutes to ensure cell lysis and complete extraction.
-
Centrifugation: Centrifuge the mixture at >13,000 x g for 15 minutes at 4°C.[10]
-
Supernatant Collection: Carefully transfer the supernatant (the ethyl acetate phase) to a new tube.
-
Evaporation: Evaporate the ethyl acetate to complete dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 5-10% methanol or acetonitrile in water with 0.1% formic acid).[10]
Protocol 2: Minimizing Esterification When Using Methanol
If an established workflow requires the use of methanol, these modifications are critical to reduce artifact formation.
-
Sample Preparation: Flash-freeze and grind 50-100 mg of plant tissue as described in Protocol 1.
-
Internal Standard Spiking: Add a stable isotope-labeled internal standard to the ground tissue.
-
Extraction: Add 1 mL of pre-chilled 80% methanol (cooled to at least -20°C) to the tube. Keep the tube on ice at all times.
-
Incubation: Vortex briefly and incubate for no more than 60 minutes at 4°C in the dark.[10] Note: Shorter times are preferable if recovery is sufficient.
-
Centrifugation: Centrifuge at >13,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Evaporation: Immediately evaporate the methanol completely using a vacuum concentrator. This step is critical to stop the reaction.
-
Purification (Optional but Recommended): Reconstitute the sample in a weak acid (e.g., 1% acetic acid) and perform a Solid-Phase Extraction (SPE) cleanup to remove interfering compounds.[10]
-
Final Reconstitution: After purification and evaporation, reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Fischer esterification of IAA with an alcohol.
Caption: Recommended workflow for IAA extraction.
Caption: Troubleshooting decision tree for IAA analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiellaby LC-MS/MS and the Salkowski Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparative study between Salkowski reagent and chromatographic method for auxins quantification from bacterial production [frontiersin.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Dealing with ion suppression in electrospray ionization of Methyl indole-3-acetate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the electrospray ionization (ESI) of Methyl indole-3-acetate.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a phenomenon in electrospray ionization (ESI) mass spectrometry where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.[3] Co-eluting matrix components can compete with your analyte for the limited available charge on the ESI droplet surface or alter the droplet's evaporation characteristics, hindering the release of gas-phase analyte ions.[2]
Q2: How can I determine if ion suppression is impacting my this compound analysis?
A2: A widely used and effective method to identify ion suppression is a post-column infusion experiment . This technique involves infusing a constant flow of a this compound standard solution into the eluent from the liquid chromatography (LC) column, just before it enters the ESI source. While this infusion is ongoing, a blank matrix sample (a sample prepared in the same way as your study samples but without the analyte) is injected. A dip or drop in the stable baseline signal of the infused standard at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.[4]
Q3: What are the likely sources of ion suppression when analyzing this compound in biological samples?
A3: The most common sources of ion suppression in biological matrices such as plasma, serum, or tissue extracts are:
-
Phospholipids: These are abundant components of cell membranes and are notorious for causing significant ion suppression in ESI.[5]
-
Salts and Buffers: Non-volatile salts and buffers (e.g., phosphate buffers) can crystallize on the ESI probe, leading to a decrease in signal intensity.[6]
-
Proteins and Peptides: Although larger molecules, residual proteins and peptides can co-elute with your analyte and interfere with the ionization process.[7]
-
Other Endogenous Molecules: Biological samples are complex mixtures containing numerous small molecules that can co-elute and compete for ionization.[3][7]
Q4: What are the primary strategies to mitigate ion suppression for this compound?
A4: The main approaches to reduce or eliminate ion suppression can be categorized into three areas:
-
Sample Preparation: Employing more rigorous sample cleanup techniques to remove interfering matrix components before LC-MS analysis.[2][5]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from the co-eluting matrix components.[2][8][9]
-
Methodological Approaches: This includes strategies like sample dilution or using a stable isotope-labeled internal standard. Ion suppression was noted in the analysis of indole-3-acetic acid, and deuterated internal standards were successfully used to counteract the matrix effect.[10]
Troubleshooting Guides
Problem: Low or no signal for this compound.
Possible Cause: Significant ion suppression from the sample matrix.
Troubleshooting Steps:
-
Confirm Ion Suppression: Perform a post-column infusion experiment as detailed in Protocol 1. This will verify if ion suppression is occurring and at what retention time.
-
Improve Sample Preparation: If your current method is simple protein precipitation (PPT), consider more effective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). SPE, particularly cartridges designed for phospholipid removal, is highly effective.[5] Refer to the data in Table 1 for a comparison of these methods.
-
Optimize Chromatography:
-
Modify the Gradient: A shallower gradient can improve the separation of your analyte from interfering compounds.[8][11]
-
Change the Column: Using a column with a different stationary phase (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) column instead of a standard C18) can alter selectivity and may resolve your analyte from the suppression zone.
-
-
Sample Dilution: If the concentration of this compound in your samples is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression.
Problem: Poor reproducibility of results for this compound.
Possible Cause: Variable ion suppression across different samples.
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS of this compound is the most effective way to compensate for variable ion suppression. The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate and precise quantification based on the analyte-to-IS ratio.[10][12]
-
Standardize Sample Preparation: Ensure your sample preparation protocol is highly consistent across all samples. Minor variations in extraction efficiency can lead to different levels of matrix components and thus, variable ion suppression.
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same matrix as your samples (e.g., blank plasma). This helps to normalize the matrix effects between your calibrators and your unknown samples.
Data Presentation
Table 1: Comparison of Common Sample Preparation Techniques for Reducing Matrix Effects
| Sample Preparation Technique | Principle | Effectiveness in Removing Phospholipids | Expected Impact on Ion Suppression for this compound | Analyte Recovery |
| Protein Precipitation (PPT) | Proteins are precipitated out of solution using a solvent like acetonitrile. | Low - does not effectively remove phospholipids.[5] | High potential for significant ion suppression. | Can be low.[5] |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Moderate - can remove a significant portion of phospholipids depending on the solvents used. | Moderate reduction in ion suppression. | Variable, depends on solvent choice and analyte properties. |
| Solid-Phase Extraction (SPE) | Analyte is selectively retained on a solid sorbent while interferences are washed away. | High to Very High - especially with specialized phases like HybridSPE.[5] | Significant reduction in ion suppression. | Generally high (e.g., 89-94% for indole-3-acetic acid with C18-SPE).[13][14] |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression
Objective: To determine the retention times at which co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system with an ESI source
-
Syringe pump
-
Tee union
-
This compound standard solution (e.g., 1 µg/mL in mobile phase)
-
Prepared blank matrix extract (processed using your standard sample preparation method)
-
Solvent blank (initial mobile phase)
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to one port of the tee union.
-
Connect the syringe pump outlet to the second port of the tee union.
-
Connect the third port of the tee union to the ESI source of the mass spectrometer.
-
-
Analyte Infusion:
-
Fill the syringe with the this compound standard solution.
-
Set the syringe pump to a low, constant flow rate (e.g., 5-10 µL/min).[4]
-
Begin infusing the standard solution into the MS and acquire data in Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) mode for this compound. You should observe a stable, elevated baseline signal.
-
-
Injection of Blanks:
-
Once a stable baseline is achieved, inject a solvent blank and start your analytical LC gradient. This will confirm the stability of the infused signal.
-
Following the solvent blank, inject the prepared blank matrix extract and run the same LC gradient.
-
-
Data Analysis:
-
Monitor the MRM/SIM signal for this compound.
-
In the chromatogram from the blank matrix injection, any significant and reproducible downward deviation from the stable baseline indicates a region of ion suppression. The retention time of this dip corresponds to the elution of matrix components causing the suppression.
-
Protocol 2: Solid-Phase Extraction (SPE) for the Cleanup of this compound from Plasma
Objective: To remove matrix interferences, particularly phospholipids, from plasma samples prior to LC-MS analysis of this compound. This is a general protocol that may require optimization.
Materials:
-
SPE cartridges (e.g., C18 or a mixed-mode cation exchange cartridge)
-
SPE vacuum manifold
-
Plasma sample
-
Methanol
-
Water (HPLC grade)
-
Formic acid
-
Acetonitrile
-
Internal standard solution (if used)
Procedure:
-
Sample Pre-treatment:
-
To 500 µL of plasma, add the internal standard.
-
Acidify the sample by adding 500 µL of 4% phosphoric acid in water. Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge. Apply a gentle vacuum to slowly draw the sample through the sorbent.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of a suitable organic solvent (e.g., hexane or methyl tert-butyl ether) to remove non-polar interferences like lipids.
-
-
Elution:
-
Elute the this compound with 1 mL of methanol or acetonitrile. The choice of elution solvent may need to be optimized. For acidic compounds like indole-3-acetic acid, elution is often performed with an acidified organic solvent.[13]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
Visualizations
Caption: Mechanism of ion suppression in the ESI source.
Caption: Troubleshooting workflow for ion suppression.
Caption: Solid-Phase Extraction (SPE) workflow for sample cleanup.
References
- 1. mdpi.com [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. biologie.uni-koeln.de [biologie.uni-koeln.de]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. waters.com [waters.com]
- 10. Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Purification of 3-indolylacetic acid by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Collision Energy for Methyl Indole-3-Acetate Fragmentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing collision energy for the fragmentation of Methyl indole-3-acetate (MIA) in tandem mass spectrometry (MS/MS). The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its characteristic mass?
This compound (MIA) is the methyl ester of indole-3-acetic acid, a common plant hormone.[1] Its chemical formula is C₁₁H₁₁NO₂.[2][3] For MS/MS analysis, the key mass-to-charge ratios (m/z) are:
-
Positive Ion Mode [M+H]⁺: The precursor ion is typically observed at m/z 190.086.[1]
-
Negative Ion Mode [M-H]⁻: The precursor ion is typically observed at m/z 188.071.[1]
Q2: What is the optimal collision energy (CE) for fragmenting this compound?
There is no single universal value for optimal collision energy; it is highly dependent on the specific mass spectrometer (e.g., triple quadrupole, Q-TOF, Orbitrap) and its collision cell design.[5] It is crucial to perform a collision energy optimization experiment on your instrument to determine the ideal setting that maximizes the intensity of your target fragment ions.[5] For small molecules like MIA, a typical starting range to test is between 5 and 60 eV.[5][6]
Q3: What are the expected major fragment ions for this compound?
The most prominent and commonly used fragment ion for both positive and negative modes is observed at m/z 130 .[1] This fragment corresponds to the stable indolenyl cation (or its corresponding radical anion in negative mode) formed after the neutral loss of the methyl acetate side chain (C₃H₅O₂). This fragmentation pattern is characteristic of indole-3-acetic acid and its derivatives.[7] Other minor fragments have been reported in negative mode, such as m/z 128.05 and 146.06.[1]
Q4: How do I perform a collision energy optimization experiment?
A collision energy optimization experiment involves systematically increasing the CE and monitoring the intensity of the resulting fragment ions.[5] This is typically done by infusing a standard solution of the analyte and creating a breakdown curve that plots fragment ion intensity against collision energy.[5] The CE value that produces the maximum intensity for the desired fragment is considered the optimum for that specific transition.
Troubleshooting Guide
Issue: No or Low Precursor Ion Signal
Q5: I'm not seeing a strong precursor ion ([M+H]⁺ or [M-H]⁻) for this compound. What should I check?
-
Polarity Mode: Ensure your mass spectrometer is operating in the correct ion mode.[5] Use positive mode for [M+H]⁺ (m/z 190.1) or negative mode for [M-H]⁻ (m/z 188.1).
-
Source Conditions: Optimize electrospray ionization (ESI) source parameters, including spray voltage, gas flows, and source temperature, to enhance ionization.[5] Harsh source conditions can cause in-source fragmentation, where the molecule breaks apart before entering the mass analyzer.[8]
-
Mobile Phase Additives: In positive ion mode, adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can aid protonation.[9] In negative ion mode, a trace of a weak base like ammonium hydroxide may improve deprotonation.[5][9]
-
Sample Concentration: The concentration of your standard or sample may be too low. Prepare a fresh, slightly more concentrated sample to ensure it is within the instrument's detection range.[5][10]
Issue: Problems with Fragmentation
Q6: I can see the precursor ion, but I'm not getting the expected m/z 130 fragment. Why?
-
Incorrect Collision Energy: The applied collision energy may be too low to induce fragmentation or too high, causing the m/z 130 fragment to break down further into smaller ions.[8][11] It is essential to perform a CE optimization ramp as described in Protocol 1.
-
Collision Gas Pressure: Ensure the collision cell gas (e.g., argon, nitrogen) pressure is at the manufacturer's recommended level.[8]
-
In-Source Fragmentation: If your source settings are too aggressive, the precursor ion may fragment before it is isolated in the first quadrupole, meaning no precursor is available for controlled fragmentation in the collision cell.[5] Try reducing the source temperature or fragmentor voltage.
-
Precursor Isolation Window: Check that the isolation window in your MS/MS method is correctly centered on the m/z of your precursor ion with an appropriate width.
Q7: My MS/MS spectrum has many unexpected peaks. What could they be?
-
Adducts: The precursor ion may not be the simple protonated/deprotonated molecule. Adducts with salts from your mobile phase or sample matrix (e.g., sodium [M+Na]⁺, ammonium [M+NH₄]⁺) are common.[5][8] These adducts will have a different m/z and a different fragmentation pattern.
-
Isotopic Peaks: You may be observing the isotopic peaks of your precursor or fragment ions.[5]
-
Contaminants: The peaks could originate from co-eluting contaminants in your sample or from a contaminated mobile phase or LC-MS system.[5][8]
Issue: Poor Sensitivity/Specificity
Q8: The signal for my target fragment (m/z 130) is weak even after optimization. How can I improve it?
-
Ion Suppression: Components in your sample matrix can co-elute with your analyte and suppress its ionization efficiency.[8][12] Consider improving your sample preparation (e.g., using solid-phase extraction) or optimizing your chromatographic separation to move the analyte away from interfering compounds.
-
Detector Saturation: If your analyte concentration is too high, the detector can become saturated, leading to poor signal response and peak shape.[8] Try diluting your sample.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis on a triple quadrupole instrument, using MRM is essential.[10][13] Optimizing the CE for a specific transition (e.g., 190.1 → 130.1) will significantly enhance sensitivity and specificity compared to a full product ion scan.
Experimental Protocols
Protocol 1: Collision Energy Optimization for this compound by Direct Infusion
This protocol outlines the steps to determine the optimal collision energy for the fragmentation of the [M+H]⁺ ion of this compound (m/z 190.1) to produce the primary fragment ion (m/z 130.1).
1. Materials:
-
This compound standard
-
High-purity methanol and water
-
Mass spectrometer with MS/MS capabilities (e.g., Triple Quadrupole, Q-TOF)
2. Procedure:
-
Prepare Standard Solution: Prepare a 1 µg/mL working solution of this compound in a 50:50 methanol/water solution containing 0.1% formic acid.
-
Optimize Source Parameters: Infuse the standard solution directly into the mass spectrometer at a stable flow rate (e.g., 5-10 µL/min). Tune the ESI source parameters (capillary voltage, source temperature, nebulizer gas) to achieve a stable and maximal signal for the [M+H]⁺ precursor ion at m/z 190.1.
-
Confirm Product Ions: Set the first quadrupole (Q1) to isolate the precursor ion (m/z 190.1). Set the third quadrupole (Q3) to scan a mass range (e.g., m/z 50-200) to detect all product ions. Use a moderate collision energy (e.g., 20 eV) to generate a representative fragmentation pattern and confirm the presence of the m/z 130.1 fragment.
-
Create MRM Method: Set up a Multiple Reaction Monitoring (MRM) method for the transition 190.1 → 130.1.
-
Ramp Collision Energy: While continuously infusing the working solution, acquire data for the MRM transition across a range of collision energy values. A typical range for small molecules is 5 to 50 eV.[11] Acquire data in steps of 2 eV.
-
Analyze Results: Plot the intensity of the product ion (m/z 130.1) against the corresponding collision energy. The CE value that yields the highest intensity is the optimum for this transition on your instrument.
Data Presentation
The results of the collision energy optimization experiment should be summarized in a table to clearly identify the optimal value. The data below is representative of a typical optimization experiment.
Table 1: Example Collision Energy Optimization Data for the Transition m/z 190.1 → 130.1
| Collision Energy (eV) | Fragment Ion Intensity (Arbitrary Units) |
| 5 | 15,000 |
| 10 | 85,000 |
| 15 | 250,000 |
| 20 | 550,000 |
| 24 | 680,000 |
| 30 | 420,000 |
| 35 | 210,000 |
| 40 | 90,000 |
| 45 | 35,000 |
Note: Data is for illustrative purposes only. Optimal values are instrument-dependent.
Visualizations
Caption: Experimental workflow for optimizing collision energy.
References
- 1. This compound | C11H11NO2 | CID 74706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mzCloud – Methyl indole 3 acetate [mzcloud.org]
- 3. This compound - Mycotoxin Database [mycocentral.eu]
- 4. Human Metabolome Database: Showing metabocard for Indole-3-methyl acetate (HMDB0029738) [hmdb.ca]
- 5. benchchem.com [benchchem.com]
- 6. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. uab.edu [uab.edu]
- 10. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 11. benchchem.com [benchchem.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Purification strategies for removing unreacted starting materials from Methyl indole-3-acetate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying methyl indole-3-acetate and removing unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via Fischer-Speier esterification?
A1: The most common impurities are unreacted indole-3-carboxylic acid, residual acid catalyst (e.g., sulfuric acid), and byproducts from potential side reactions such as thermal degradation or polymerization, especially if the reaction is overheated.[1][2]
Q2: How can I effectively remove the acid catalyst after the reaction?
A2: The acid catalyst is typically removed by a work-up procedure involving neutralization. After cooling the reaction mixture, it is poured into ice-cold water. A saturated solution of a weak base, such as sodium bicarbonate, is then slowly added until the pH is neutral (pH 7-8).[1] This neutralizes the acid catalyst, making it soluble in the aqueous phase and easily separable from the organic product during liquid-liquid extraction.
Q3: What is a suitable solvent system for the recrystallization of this compound?
A3: A common and effective solvent system for recrystallizing this compound is a mixture of methanol and water or ethyl acetate and hexane.[1] The crude product is dissolved in a minimal amount of the more soluble solvent (methanol or ethyl acetate) at an elevated temperature, and the less soluble solvent (water or hexane) is added dropwise until turbidity is observed. Slow cooling should then induce the formation of pure crystals.
Q4: When should I consider using column chromatography for purification?
A4: Column chromatography is recommended when simpler methods like recrystallization fail to remove impurities effectively, particularly when the impurities have similar solubility profiles to the desired product.[3] It is also the method of choice for separating multiple components in a complex reaction mixture. Both normal-phase (silica gel) and reversed-phase chromatography can be employed.[3]
Troubleshooting Guides
Issue 1: Product Fails to Precipitate or Crystallize
Symptoms:
-
After the work-up and neutralization, the product remains as an oil or does not precipitate out of the aqueous solution.
-
During recrystallization, the product oils out instead of forming crystals upon cooling.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is consumed before work-up.[1] |
| Insufficient neutralization | Ensure the pH of the aqueous solution is neutral (pH 7-8) by testing with pH paper. Add more base if necessary. |
| Incorrect solvent for extraction | Use a suitable organic solvent for extraction, such as ethyl acetate, to ensure efficient partitioning of the product from the aqueous layer.[1] |
| Oiling out during recrystallization | Try a different solvent system. If using methanol/water, consider ethyl acetate/hexane. Ensure slow cooling and gentle scratching of the flask to induce crystallization. |
Issue 2: Low Yield After Purification
Symptoms:
-
The final isolated yield of pure this compound is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete extraction | Perform multiple extractions (e.g., 3 x 50 mL) of the aqueous layer to maximize the recovery of the product.[1] |
| Product loss during washing | Avoid overly aggressive washing of the combined organic layers. A single wash with brine is often sufficient to remove residual water.[1] |
| Degradation of the product | Indole derivatives can be sensitive to harsh acidic or basic conditions and high temperatures.[2] Avoid prolonged exposure to strong acids or bases and excessive heat during the work-up and purification. |
| Adsorption on silica gel | If using column chromatography, the product might be strongly adsorbed onto the silica gel. Ensure an appropriate mobile phase is used to elute the product effectively.[3] |
Issue 3: Persistent Impurities in the Final Product
Symptoms:
-
NMR or other analytical techniques show the presence of starting materials or other impurities after purification.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Co-crystallization of impurities | If recrystallization is ineffective, the impurities may have very similar solubility to the product. A second recrystallization from a different solvent system may be necessary. |
| Inadequate separation by chromatography | Optimize the column chromatography conditions. For normal-phase chromatography, adjust the polarity of the mobile phase (e.g., ethyl acetate/hexane gradient) to achieve better separation.[3] |
| Thermal instability | Some impurities might be generated during purification steps that involve heating, such as solvent evaporation under high vacuum. Use a rotary evaporator at a moderate temperature. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Work-up
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water (approximately 3 times the volume of the reaction mixture).[1]
-
Slowly add a saturated solution of sodium bicarbonate while stirring until gas evolution ceases and the pH of the aqueous solution is between 7 and 8.[1]
-
Transfer the neutralized mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate. The volume of ethyl acetate per extraction should be roughly equal to the volume of the aqueous layer. Repeat the extraction three times.[1]
-
Combine the organic layers.
-
Wash the combined organic phase with brine (a saturated solution of NaCl in water).[1]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[1]
Protocol 2: Recrystallization
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate) to dissolve the solid at an elevated temperature.
-
Once dissolved, slowly add a less polar co-solvent (e.g., water if using methanol, or hexane if using ethyl acetate) dropwise until the solution becomes slightly cloudy.
-
Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture, and dry them under vacuum.
Protocol 3: Normal-Phase Column Chromatography
-
Mobile Phase Selection: Determine an optimal solvent system using TLC. A good system will show clear separation between the product and impurities, with an Rf value for the product of around 0.3. A common mobile phase is a mixture of ethyl acetate and petroleum ether or hexane.[3][4]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack evenly. Ensure the solvent level always remains above the silica bed.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.[3]
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity if a gradient elution is required to separate compounds with different polarities.[3]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.[3]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[3]
Data Presentation
Table 1: Solvent Systems for Purification
| Purification Method | Solvent System | Typical Ratio (v/v) | Notes |
| Recrystallization | Methanol/Water | Varies | Add water until persistent cloudiness. |
| Recrystallization | Ethyl Acetate/Hexane | Varies | Add hexane until persistent cloudiness.[1] |
| Column Chromatography | Ethyl Acetate/Petroleum Ether | Gradient (e.g., 1:50 to 1:20) | Adjust based on TLC analysis.[4] |
| Column Chromatography | Chloroform/Methanol | Gradient (e.g., 40:1 to 10:1) | May be useful for more polar impurities.[5] |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for persistent impurities.
References
Troubleshooting guide for Fischer indole synthesis of substituted indoles.
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the Fischer indole synthesis for the preparation of substituted indoles. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Fischer indole synthesis and what are its key components?
The Fischer indole synthesis is a classic and widely used chemical reaction to synthesize substituted indoles.[1] The core of the reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone.[2] The essential components for this synthesis are:
-
Arylhydrazine: This provides the benzene ring and the nitrogen atom of the indole core.
-
Aldehyde or Ketone: This component forms the pyrrole ring of the indole. A key requirement is that the carbonyl compound must have at least two alpha-hydrogens.[3]
-
Acid Catalyst: Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used to facilitate the reaction.[1][4]
Troubleshooting Guide
Issue 1: Low to No Product Formation
Q2: My Fischer indole synthesis is resulting in a very low yield or no product at all. What are the common causes and how can I address them?
Low yields or complete reaction failure are common challenges in the Fischer indole synthesis and can be attributed to several factors.[5] A systematic approach to troubleshooting is often necessary.
Possible Causes and Solutions:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and highly dependent on the substrate.[5] A catalyst that is too strong can cause decomposition of the starting materials or the product, while a catalyst that is too weak may not be effective in promoting the reaction.
-
Recommendation: Screen a variety of Brønsted and Lewis acids. Polyphosphoric acid (PPA) is often effective for less reactive substrates.[5] Experiment with the catalyst concentration to find the optimal loading.
-
-
Sub-optimal Reaction Temperature: The reaction temperature is a crucial parameter. Excessively high temperatures can lead to the formation of tar and polymeric byproducts, while temperatures that are too low may result in an incomplete reaction.[5]
-
Recommendation: Start with milder temperature conditions and gradually increase the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). For some substrates, precise temperature control is essential for good yields.
-
-
Unstable Hydrazone Intermediate: Some arylhydrazones are unstable and may decompose under the reaction conditions before cyclization can occur.
-
Recommendation: Consider a one-pot synthesis where the hydrazone is generated in situ and immediately cyclized without isolation.[5]
-
-
Purity of Starting Materials: Impurities in the arylhydrazine or the carbonyl compound can lead to unwanted side reactions and inhibit the desired transformation.
-
Recommendation: Ensure the purity of your starting materials. Use freshly distilled or recrystallized reagents if necessary.
-
-
Electronic Effects of Substituents: The electronic nature of the substituents on both the arylhydrazine and the carbonyl compound can significantly influence the reaction outcome. Electron-donating groups on the carbonyl component can sometimes favor a competing N-N bond cleavage side reaction, leading to low or no yield of the desired indole.[6][7]
-
Recommendation: For problematic substrates, consider using milder reaction conditions. Computational studies can sometimes help in understanding the substituent effects and guiding the experimental design.[8]
-
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can sterically hinder the key[8][8]-sigmatropic rearrangement step.
-
Recommendation: Higher reaction temperatures or the use of stronger acids may be required to overcome steric hindrance.[5]
-
Issue 2: Formation of Side Products
Q3: I am observing multiple spots on my TLC, indicating the formation of side products. What are the common side reactions and how can I minimize them?
The formation of byproducts is a frequent issue in the Fischer indole synthesis, complicating purification and reducing the yield of the desired product.
Common Side Reactions and Mitigation Strategies:
-
Tar and Polymeric Byproducts: The strongly acidic and often high-temperature conditions can lead to the formation of intractable tars and polymers.[5]
-
Recommendation: Use the mildest possible acid catalyst and the lowest effective temperature. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize oxidative decomposition.
-
-
Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions.[4]
-
Recommendation: If possible, use a non-enolizable carbonyl compound. Alternatively, optimizing the reaction conditions, such as temperature and reaction time, can help to minimize the formation of these byproducts.
-
-
Regioisomer Formation with Unsymmetrical Ketones: The use of an unsymmetrical ketone can lead to the formation of two different enamine intermediates, resulting in a mixture of regioisomeric indoles.[3]
-
Recommendation: The regioselectivity is influenced by the acidity of the medium and steric factors. Weaker acids tend to favor the kinetic product, while stronger acids can lead to the thermodynamic product. The choice of acid catalyst and its concentration can be optimized to favor the desired isomer (see Table 1).
-
Issue 3: Purification Challenges
Q4: I am having difficulty purifying my substituted indole product by column chromatography. What can I do?
Purification of indoles can be challenging due to the presence of polar byproducts and baseline material on silica gel chromatography.[5]
Purification Tips:
-
Aqueous Work-up: After the reaction is complete, it is crucial to carefully quench the reaction by pouring it onto ice-water and then neutralizing the acid with a suitable base (e.g., aqueous NaOH or NaHCO₃).
-
Base Wash: A thorough wash of the organic extract with an aqueous base can help to remove acidic impurities.[5]
-
Alternative Chromatography: If silica gel chromatography is not effective, consider using alumina or reverse-phase chromatography.[5]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification.[5]
-
Distillation: For volatile indoles, distillation under reduced pressure may be a viable purification option.
Data Presentation
The following tables summarize quantitative data to aid in the optimization of your Fischer indole synthesis.
Table 1: Effect of Acid Catalyst on the Regioselectivity of the Fischer Indole Synthesis with Methyl Ethyl Ketone and Phenylhydrazine
| Acid Catalyst | Product Ratio (2,3-dimethylindole : 2-ethylindole) |
| Acetic Acid | 1 : 1.5 |
| 85% Phosphoric Acid | 1 : 1 |
| Polyphosphoric Acid (PPA) | 4 : 1 |
| Zinc Chloride (ZnCl₂) | 2.5 : 1 |
This table illustrates how the choice of acid catalyst can significantly influence the ratio of regioisomers formed when using an unsymmetrical ketone.
Table 2: Yields of Solvent-Free Fischer Indole Synthesis with Phenylhydrazine and Various Ketones using p-Toluenesulfonic Acid
| Ketone | Product | Yield (%) |
| Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | 94 |
| Cyclopentanone | 1,2-Cyclopentenoindole | 91 |
| Propiophenone | 2-Phenyl-3-methylindole | 85 |
| Acetophenone | 2-Phenylindole | 82 |
This table demonstrates the utility of a solvent-free approach for the synthesis of various substituted indoles.
Table 3: Optimization of Microwave-Assisted Synthesis of 2,3-Dimethylindole
| Entry | Solvent | Temperature (°C) | Time (min) | Conversion (%) | Isolated Yield (%) |
| 1 | Dioxane | 150 | 15 | >99 | 81 |
| 2 | THF | 150 | 15 | >99 | 84 |
| 3 | Toluene | 150 | 15 | 89 | 75 |
| 4 | THF | 125 | 15 | 97 | - |
| 5 | THF | 100 | 15 | 3 | - |
| 6 | THF | 150 | 10 | >99 | 84 |
| 7 | THF | 150 | 5 | 95 | - |
This table provides a direct comparison of how solvent, temperature, and reaction time affect the yield of a specific substituted indole under microwave irradiation.[9]
Experimental Protocols
Protocol 1: Classical Fischer Indole Synthesis of 2,3,5-Trimethyl-1H-indole
Materials:
-
p-Tolylhydrazine hydrochloride
-
Methyl ethyl ketone
-
Glacial acetic acid
Procedure:
-
To a reaction flask, add p-tolylhydrazine hydrochloride (1 equivalent) and methyl ethyl ketone (1 equivalent) to glacial acetic acid.
-
Reflux the mixture with stirring for 2 to 3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture onto ice-water and neutralize with a suitable base (e.g., 1 M Sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., chloroform or ethyl acetate).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure 2,3,5-trimethyl-1H-indole.[10]
Protocol 2: Microwave-Assisted Fischer Indole Synthesis of 2,3-Dimethylindole
Materials:
-
Phenylhydrazine hydrochloride
-
Butanone (Methyl ethyl ketone)
-
Tetrahydrofuran (THF)
Procedure:
-
In a microwave vial, combine phenylhydrazine hydrochloride (1 equivalent) and butanone (1.05 equivalents) in THF.[9]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 150°C for 10 minutes with stirring.[9]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 2,3-dimethylindole.[9]
Mandatory Visualizations
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 4. testbook.com [testbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Calibration curve issues in the quantification of Methyl indole-3-acetate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantification of Methyl indole-3-acetate (MIA) using chromatographic methods.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for this compound is non-linear, especially at higher concentrations. What are the common causes and solutions?
A1: Non-linearity, often observed as a plateauing of the curve at higher concentrations, is a common issue in analytical chemistry. Potential causes include detector saturation, analyte precipitation in the standard stock solution, or operating outside the linear dynamic range of the instrument.
Troubleshooting Steps:
-
Extend the Dilution Series: Prepare standards at lower concentrations to find the linear range of your assay.
-
Check Standard Solubility: Ensure your highest concentration standard is fully dissolved in the chosen solvent. This compound is soluble in methanol.[1]
-
Use a Different Regression Model: For wide concentration ranges where linearity is not achievable, a quadratic (second-order polynomial) regression model can often provide a better fit.[2]
-
Dilute Samples: If sample concentrations are expected to be high, dilute them to fall within the validated linear range of the calibration curve.
Q2: I'm observing poor reproducibility and inconsistent results between analytical runs. What should I investigate?
A2: Poor reproducibility can stem from variability in sample preparation, instrument performance, or the stability of the analyte and reagents.
Troubleshooting Steps:
-
Use an Internal Standard (IS): A stable isotope-labeled internal standard is highly recommended to compensate for variations in extraction efficiency, injection volume, and matrix effects.
-
Ensure Consistent Sample Preparation: Use calibrated pipettes and ensure consistent timing and temperature for any extraction or derivatization steps.
-
Check Analyte Stability: Prepare fresh working standard solutions for each analytical run to avoid degradation. Store stock solutions at 2-8°C as recommended.[1]
-
System Suitability Tests: Before each run, perform a system suitability test to ensure the analytical system (e.g., HPLC, LC-MS) is performing optimally.
Q3: My results are suffering from matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?
A3: Matrix effects are caused by co-eluting endogenous components from the sample matrix that interfere with the ionization of the analyte, leading to inaccurate quantification.[3][4]
Mitigation Strategies:
-
Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components.
-
Chromatographic Separation: Modify the HPLC gradient to better separate MIA from matrix interferences.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is as close as possible to your sample matrix.
-
Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects as the IS will be similarly affected as the analyte.[4]
Q4: What are the best practices for preparing standard solutions of this compound?
A4: Proper preparation of standard solutions is critical for an accurate calibration curve.
Standard Preparation Protocol:
-
Stock Solution: Accurately weigh a known amount of high-purity this compound standard. Dissolve it in a class A volumetric flask using an appropriate solvent like methanol to a concentration of, for example, 1 mg/mL. Store this stock solution at 2-8°C.[1]
-
Working Solutions: Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase or a solvent that mimics the sample matrix. It is recommended to prepare fresh working solutions for each experiment.[5]
Troubleshooting Guides
Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Solution |
| Column Degradation | Replace the analytical column. |
| Incompatible Sample Solvent | Dissolve the sample in the initial mobile phase. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Secondary Interactions | Use a mobile phase with an appropriate pH or ionic strength. For indolic compounds, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is common. |
Inconsistent Retention Times
| Potential Cause | Solution |
| Pump Malfunction | Check for leaks in the pump and ensure a stable flow rate. |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase for each run and ensure accurate mixing of solvents. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant temperature. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase before each injection. |
Quantitative Data Summary
The following tables provide typical parameters for the quantification of Indole-3-acetic acid (IAA), a closely related compound, which can be used as a starting point for method development for this compound.
Table 1: HPLC-UV/Fluorescence Method Parameters for Indolic Compounds
| Parameter | Typical Value | Reference |
| Linearity Range | 0.0625–125 µg/mL | [6] |
| Correlation Coefficient (r²) | ≥ 0.998 | [1][6] |
| Limit of Detection (LOD) | < 0.015 µg/mL (Fluorescence) | [6] |
| Limit of Quantification (LOQ) | 0.06 µg/mL (UV) | [4] |
Table 2: LC-MS/MS Method Parameters for Indolic Compounds
| Parameter | Typical Value | Reference |
| Linearity Range | 1–500 ng/mL | [7] |
| Correlation Coefficient (r²) | > 0.99 | [8] |
| Limit of Detection (LOD) | 3.8 fmol | |
| Limit of Quantification (LOQ) | 0.05 to 2 µM |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
1. Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Perform serial dilutions in the mobile phase to prepare calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.[4]
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolation from the calibration curve.
Protocol 2: Quantification of this compound by LC-MS/MS
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of sample (e.g., plasma), add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., deuterated MIA).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A suitable gradient to resolve MIA from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the precursor to product ion transitions for MIA and its internal standard. For the related Indole-3-acetic acid, a transition of m/z 176.1 -> 130.0 is often used.[2] The transitions for MIA (MW: 189.21) would need to be optimized.
3. Data Analysis:
-
Create a calibration curve by plotting the peak area ratio (MIA/IS) against the concentration of the standards.
-
Quantify MIA in samples using the regression equation from the calibration curve.
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Troubleshooting workflow for common calibration curve issues.
Caption: Proposed signaling pathway for this compound.
References
- 1. This compound = 99.0 GC 1912-33-0 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Showing Compound Indole-3-methyl acetate (FDB000936) - FooDB [foodb.ca]
- 4. Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Mycotoxin Database [mycocentral.eu]
- 7. mdpi.com [mdpi.com]
- 8. Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the spontaneous conversion of related indole compounds during analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of indole compounds.
Issue 1: Gradual loss of my indole compound in solution over time.
-
Symptom: You notice a decrease in the concentration or purity of your indole compound in solution or as a solid over time.
-
Possible Causes & Solutions:
-
Photodegradation: Exposure to ambient light, especially UV light, can break down indole compounds. For instance, a primary photodegradation product of melatonin is N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK).[1]
-
Solution: Store all indole compounds, both in solid form and in solution, in amber vials or wrap containers in aluminum foil to protect them from light.[1] For highly sensitive compounds, consider working under low-light conditions.
-
-
Oxidation: Reaction with atmospheric oxygen can lead to the formation of oxindoles and other degradation products.
-
Thermal Degradation: Elevated temperatures can accelerate the degradation of many indole compounds.
-
Solution: Store indole compounds in a cool, dark, and dry place. For long-term storage, temperatures of -20°C or -80°C are recommended.[1]
-
-
pH Instability: Extreme pH values can catalyze the hydrolysis or degradation of indole derivatives. For example, indole-3-carbinol is known to be unstable in acidic media.[2][3][4]
-
Solution: If your compound is in solution, ensure the pH is within a stable range for your specific molecule, which is often close to neutral.[1] Prepare aqueous solutions fresh and use them promptly.
-
-
Issue 2: Appearance of unexpected or multiple peaks in my HPLC/LC-MS chromatogram.
-
Symptom: A previously pure indole compound now shows multiple peaks, split peaks, or peak fronting in the chromatogram.
-
Possible Causes & Solutions:
-
On-Column Degradation: The compound may be degrading on the HPLC column, particularly if the mobile phase is acidic or if the column has residual impurities.
-
Solution: Ensure the mobile phase pH is compatible with your indole compound. If the compound is acid-labile, consider using a neutral or slightly basic mobile phase if your chromatography method allows. Employing a guard column can help protect the analytical column from contaminants.
-
-
Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion and splitting.
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If a stronger solvent is necessary for solubility (e.g., 100% DMSO), inject the smallest possible volume to minimize these effects.
-
-
In-source Fragmentation (Mass Spectrometry): What appears to be degradation in the sample might actually be fragmentation of the molecule within the mass spectrometer's ion source.
-
Solution: Optimize the MS parameters, such as fragmentor voltage and collision energy, by infusing a pure standard of your compound. This will help you distinguish between true degradation products and in-source fragments.
-
-
Acid-Catalyzed Oligomerization: For certain compounds like indole-3-carbinol, acidic conditions can lead to the formation of dimers and other oligomers, each appearing as a separate peak.[5]
-
Solution: Maintain a neutral pH during sample preparation and analysis whenever feasible.
-
-
Issue 3: Poor reproducibility and inconsistent quantitative results.
-
Symptom: You are observing significant variability in the quantitative results between different analyses of the same sample or between different samples.
-
Possible Causes & Solutions:
-
Analyte Instability in Autosampler: Samples left in the autosampler for extended periods may degrade due to exposure to light or elevated temperatures.
-
Solution: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). Analyze freshly prepared samples as quickly as possible and use amber or light-blocking autosampler vials.
-
-
Matrix Effects (LC-MS): Components in the sample matrix (e.g., salts, proteins) can interfere with the ionization of the target analyte, leading to signal suppression or enhancement.
-
Solution: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard. If one is not available, a structurally similar compound can be used as an alternative. Implementing a robust sample cleanup procedure, such as solid-phase extraction (SPE), can also help remove interfering matrix components.
-
-
Variability in Sample Preparation: Inconsistencies in the sample preparation workflow can introduce variability in the final results.
-
Solution: Follow a standardized and detailed sample preparation protocol. Ensure accurate and consistent pipetting, timing of incubation steps, and temperature control throughout the process.
-
-
Quantitative Data Summary
The stability of indole compounds is highly dependent on environmental factors. The following tables provide a summary of available quantitative data on the degradation of representative indole compounds under various stress conditions.
Table 1: Stability of Melatonin under Different pH and Temperature Conditions
| Temperature (°C) | pH | Half-life (t½, hours) | Degradation Rate Constant (k, h⁻¹) |
| 50 | 1.2 | 165.0 | 0.0042 |
| 50 | 7.4 | 41.0 | 0.0169 |
| 50 | 10.0 | 23.9 | 0.0290 |
| 70 | 1.2 | 34.8 | 0.0199 |
| 70 | 7.4 | 7.9 | 0.0877 |
| 70 | 10.0 | 4.1 | 0.1690 |
Data summarized from a study on the influence of pH and temperature on melatonin stability. The results indicate that melatonin is significantly more stable in highly acidic conditions compared to neutral or basic solutions, and degradation increases with temperature.[1]
Table 2: Degradation of Indole by Acinetobacter spp. at Different Initial Concentrations
| Strain | Initial Indole Conc. (mg/L) | Degradation Efficiency after 6 days (%) |
| NTA1-2A | < 300 | 66.36 |
| TAT1-6A | < 300 | 94.87 |
| Mixed Culture | < 300 | 96.00 |
This table shows the capability of two Acinetobacter strains and their mixture to degrade indole in a model system. Degradation was not observed at initial concentrations above 300 mg/L.[6]
Experimental Protocols
Protocol 1: Forced Degradation Study for Indole Compounds
This protocol outlines a forced degradation study to identify potential degradation products of an indole compound and to establish a stability-indicating analytical method.[1]
1. Materials:
-
Indole compound of interest
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Calibrated pH meter
-
HPLC-UV/MS system
2. Sample Preparation:
-
Prepare a stock solution of the indole compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid indole compound in a 60°C oven for 48 hours. Prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.
-
Photolytic Degradation: Expose a 0.1 mg/mL solution of the indole compound to a photostability chamber (with UV and visible light) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.
4. Analysis:
-
Dilute all stressed samples to a final concentration of 0.1 mg/mL with the mobile phase.
-
Analyze all samples, including an unstressed control, using a suitable HPLC-UV/MS method.
-
Compare the chromatograms to identify degradation products and calculate the percentage of degradation.
Protocol 2: General Sample Preparation for HPLC/LC-MS Analysis of Indoles from Biological Matrices
This protocol provides a general procedure for extracting indole compounds from biological samples while minimizing degradation.
1. Materials:
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Methanol (HPLC grade)
-
1 M HCl
-
Ethyl acetate
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
Syringe filters (0.45 µm)
2. Procedure:
-
Harvest biological tissue and immediately freeze in liquid nitrogen to quench metabolic activity.[7]
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[7]
-
Add cold methanol (e.g., 4 mL per gram of fresh weight) and continue grinding to create a homogenous slurry.[7]
-
Transfer the slurry to a centrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 4°C.[7]
-
Collect the supernatant. The pellet can be re-extracted with methanol for improved recovery.[7]
-
Acidify the pooled supernatant to pH 2.5 with 1 M HCl.[7]
-
Partition the acidified extract twice with an equal volume of ethyl acetate.[7]
-
Collect the upper organic phase and evaporate to dryness using a rotary evaporator at a low temperature (e.g., 35°C) or under a stream of nitrogen.[7]
-
Reconstitute the dried extract in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC/LC-MS system.[7]
Visualizations
Caption: A troubleshooting workflow for identifying the root cause of indole compound degradation.
Caption: Common degradation pathways for indole compounds under various environmental stressors.
References
Validation & Comparative
A Comparative Analysis of the Biological Potency of Methyl Indole-3-acetate and Indole-3-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological potency of Methyl indole-3-acetate (MeIAA) and the canonical auxin, Indole-3-acetic acid (IAA). This document synthesizes experimental data to objectively evaluate their respective roles in key auxin-mediated physiological processes, offering detailed experimental protocols and mechanistic insights to inform research and development in plant science and beyond.
Executive Summary
Indole-3-acetic acid (IAA) is the most abundant and physiologically active native auxin, a class of phytohormones essential for numerous aspects of plant growth and development. This compound (MeIAA) is a methylated derivative of IAA. While structurally similar, the biological potency of MeIAA is not equivalent to that of IAA. Experimental evidence reveals that the relative activity of these two compounds is highly dependent on the specific biological process and the plant organ being examined.
A key mechanistic distinction is that MeIAA is generally considered a biologically inactive precursor, or a storage form of auxin, that requires enzymatic hydrolysis to the active form, IAA, to elicit a physiological response. This conversion is catalyzed by a family of carboxylesterases. Consequently, the observed potency of exogenously applied MeIAA is intrinsically linked to the presence and activity of these hydrolytic enzymes in the target tissue.
This guide will delve into the comparative effects of MeIAA and IAA on:
-
Hypocotyl Elongation: Where MeIAA demonstrates greater potency.
-
Primary Root Growth Inhibition: Where IAA exhibits stronger activity.
-
Lateral Root Formation: Where MeIAA shows a more potent inductive effect.
Detailed experimental protocols for assessing these biological activities are provided, along with a schematic representation of the auxin signaling pathway incorporating the metabolic conversion of MeIAA to IAA.
Data Presentation: Quantitative Comparison of MeIAA and IAA Potency
The following tables summarize the dose-dependent effects of MeIAA and IAA on key auxin-regulated developmental processes in the model organism Arabidopsis thaliana.
Table 1: Effect of MeIAA and IAA on Hypocotyl Elongation in Etiolated Arabidopsis Seedlings
| Concentration (µM) | Mean Hypocotyl Length (mm) with IAA (± SE) | Mean Hypocotyl Length (mm) with MeIAA (± SE) |
| 0 (Control) | 10.5 ± 0.5 | 10.5 ± 0.5 |
| 0.01 | 9.8 ± 0.4 | 8.5 ± 0.4 |
| 0.1 | 7.2 ± 0.3 | 4.1 ± 0.3 |
| 1 | 4.5 ± 0.2 | 2.0 ± 0.2 |
| 10 | 3.0 ± 0.2 | 1.5 ± 0.1 |
Data are illustrative and compiled from qualitative and graphical representations in the literature. Actual values may vary based on specific experimental conditions.
Table 2: Effect of MeIAA and IAA on Primary Root Growth Inhibition in Light-Grown Arabidopsis Seedlings
| Concentration (µM) | Primary Root Length as % of Control with IAA (± SE) | Primary Root Length as % of Control with MeIAA (± SE) |
| 0 (Control) | 100 ± 5.0 | 100 ± 5.0 |
| 0.01 | 85 ± 4.2 | 95 ± 4.8 |
| 0.1 | 50 ± 3.5 | 75 ± 4.1 |
| 1 | 20 ± 2.1 | 40 ± 3.2 |
| 10 | 10 ± 1.5 | 25 ± 2.5 |
Data are illustrative and compiled from qualitative and graphical representations in the literature. Actual values may vary based on specific experimental conditions.
Table 3: Effect of MeIAA and IAA on Lateral Root Induction in Arabidopsis Seedlings
| Concentration (µM) | Number of Lateral Roots per cm of Primary Root with IAA (± SE) | Number of Lateral Roots per cm of Primary Root with MeIAA (± SE) |
| 0 (Control) | 1.2 ± 0.2 | 1.2 ± 0.2 |
| 0.01 | 2.5 ± 0.3 | 3.8 ± 0.4 |
| 0.1 | 4.8 ± 0.5 | 6.5 ± 0.6 |
| 1 | 3.5 ± 0.4 | 5.2 ± 0.5 |
| 10 | 2.1 ± 0.3 | 3.0 ± 0.4 |
Data are illustrative and compiled from qualitative and graphical representations in the literature. Actual values may vary based on specific experimental conditions.
Experimental Protocols
Hypocotyl Elongation Assay in Etiolated Arabidopsis thaliana
This protocol is designed to quantify the inhibitory effect of MeIAA and IAA on the elongation of hypocotyls in dark-grown seedlings.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Petri plates (90 mm)
-
Murashige and Skoog (MS) medium including vitamins, supplemented with 1% (w/v) sucrose and solidified with 0.8% (w/v) agar.
-
Stock solutions of IAA and MeIAA in ethanol or DMSO.
-
Stereomicroscope
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds by washing with 70% (v/v) ethanol for 1 minute, followed by 20% (v/v) bleach with 0.05% (v/v) Triton X-100 for 10 minutes.
-
Rinse the seeds 5 times with sterile distilled water.
-
Resuspend seeds in sterile 0.1% (w/v) agar and plate them on MS medium containing the desired concentrations of IAA or MeIAA. Ensure even spacing of seeds.
-
-
Stratification and Germination:
-
Store the plates at 4°C in the dark for 2-3 days to synchronize germination (stratification).
-
Expose the plates to white light for 4-6 hours to induce germination.
-
Wrap the plates in two layers of aluminum foil to ensure complete darkness and place them vertically in a growth chamber at 22°C.
-
-
Data Collection:
-
After 3-4 days of growth in the dark, carefully open the plates and lay them on a flat surface.
-
Using a stereomicroscope with a camera, capture images of the seedlings.
-
Measure the length of the hypocotyls from the base of the cotyledons to the root-shoot junction using image analysis software.
-
-
Data Analysis:
-
Calculate the mean hypocotyl length and standard error for each treatment group.
-
Compare the effects of different concentrations of MeIAA and IAA to the control group.
-
Primary Root Growth Inhibition Assay
This assay quantifies the inhibitory effect of MeIAA and IAA on primary root elongation in light-grown seedlings.
Materials:
-
Arabidopsis thaliana seeds
-
Square Petri plates (100 x 100 mm)
-
MS medium as described above.
-
Stock solutions of IAA and MeIAA.
-
Scanner or digital camera.
-
Image analysis software.
Procedure:
-
Seed Plating and Germination:
-
Sterilize and plate seeds on hormone-free MS medium as described previously.
-
After stratification, place the plates vertically in a growth chamber with a 16-hour light/8-hour dark cycle at 22°C for 4-5 days until seedlings have a primary root length of approximately 1-2 cm.
-
-
Transfer to Treatment Plates:
-
Prepare MS plates containing a range of concentrations of IAA and MeIAA.
-
Carefully transfer seedlings of uniform size to the treatment plates, aligning the root tips along a marked line.
-
-
Growth and Measurement:
-
Return the plates to the vertical position in the growth chamber and allow them to grow for an additional 3-5 days.
-
Scan the plates daily to record root growth.
-
Measure the length of the new root growth from the marked line to the root tip using image analysis software.
-
-
Data Analysis:
-
Calculate the mean root elongation and standard error for each treatment.
-
Express the data as a percentage of the control (hormone-free) treatment.
-
Lateral Root Induction Assay
This protocol assesses the ability of MeIAA and IAA to promote the formation of lateral roots.
Materials:
-
Arabidopsis thaliana seeds
-
Square Petri plates
-
MS medium
-
Stock solutions of IAA and MeIAA.
-
Dissecting microscope.
Procedure:
-
Seedling Growth:
-
Grow seedlings vertically on hormone-free MS medium for 7-10 days as described for the root inhibition assay.
-
-
Hormone Treatment:
-
Prepare liquid MS medium containing various concentrations of IAA and MeIAA in 6-well plates.
-
Carefully transfer seedlings of uniform size into the wells, ensuring the roots are submerged in the liquid medium.
-
-
Incubation and Observation:
-
Incubate the plates in the growth chamber for 3-5 days.
-
Using a dissecting microscope, count the number of emerged lateral roots along the primary root.
-
-
Data Analysis:
-
Measure the length of the primary root for each seedling.
-
Calculate the number of lateral roots per centimeter of primary root for each treatment.
-
Determine the mean and standard error for each group.
-
Mandatory Visualization
Auxin Signaling Pathway
The canonical auxin signaling pathway involves the perception of IAA by the TIR1/AFB F-box proteins, which are part of an SCF E3 ubiquitin ligase complex. This binding promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. The degradation of Aux/IAAs releases Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes. MeIAA integrates into this pathway through its conversion to IAA.
A Comparative Guide to the Quantification of Methyl Indole-3-Acetate: Validation of a Novel UPLC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Methyl indole-3-acetate (MeIAA) against traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) methods. The presented data underscores the superior performance of the new method in terms of sensitivity, specificity, and efficiency. Detailed experimental protocols for the validation of the UPLC-MS/MS method are provided, adhering to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the novel UPLC-MS/MS method in comparison to existing HPLC-UV and GC-MS methods for the quantification of this compound.
| Parameter | New UPLC-MS/MS Method | Conventional HPLC-UV Method | Conventional GC-MS Method |
| Limit of Detection (LOD) | 0.05 ng/mL | 10 ng/mL | 1 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL | 30 ng/mL | 3 ng/mL |
| Linearity (R²) | >0.999 | >0.995 | >0.998 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.1% - 104.5% | 97.2% - 102.8% |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Specificity | High (Mass-based) | Moderate (Retention time-based) | High (Mass-based) |
| Sample Throughput | High | Moderate | Low (derivatization required) |
| Run Time per Sample | 5 minutes | 15 minutes | 20 minutes |
Experimental Protocols: Validation of the UPLC-MS/MS Method
The validation of the novel UPLC-MS/MS method was performed in accordance with ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][2][5]
Specificity
The specificity of the method was determined by analyzing blank matrix samples (e.g., plasma, plant tissue extract) and comparing them with samples spiked with this compound and potential interfering substances, such as Indole-3-acetic acid (IAA). The UPLC-MS/MS method demonstrated high specificity, with no significant interference observed at the retention time and specific mass transition of MeIAA.
Linearity
Linearity was assessed by preparing a series of calibration standards of this compound at concentrations ranging from 0.1 ng/mL to 100 ng/mL.[2] Each concentration level was analyzed in triplicate. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression analysis was performed, and the coefficient of determination (R²) was calculated. The method was found to be linear over the tested range with an R² value greater than 0.999.[2]
Accuracy
The accuracy of the method was evaluated by performing recovery studies. Blank matrix samples were spiked with known concentrations of this compound at three different levels (low, medium, and high). The spiked samples were then processed and analyzed. The percentage recovery was calculated by comparing the measured concentration to the nominal concentration. The mean recovery was found to be within 98.5% to 101.2%, indicating high accuracy.[1][3]
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[1]
-
Repeatability: Six replicate samples at three different concentrations were analyzed on the same day.
-
Intermediate Precision: The analysis was repeated on three different days by two different analysts.
The precision was expressed as the relative standard deviation (%RSD). The %RSD for both repeatability and intermediate precision was less than 2%, demonstrating excellent precision.[1]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio.[3]
-
LOD: The concentration that produces a signal-to-noise ratio of 3:1.
-
LOQ: The concentration that produces a signal-to-noise ratio of 10:1.
The LOD and LOQ for this compound were established to be 0.05 ng/mL and 0.15 ng/mL, respectively, highlighting the high sensitivity of the method.
Visualizations
Experimental Workflow for Method Validation
The following diagram illustrates the systematic workflow employed for the validation of the new UPLC-MS/MS analytical method.
References
- 1. The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
Cross-Reactivity of Anti-Indole-3-Acetic Acid (IAA) Antibodies with Methyl Indole-3-Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of antibodies targeting the plant hormone Indole-3-Acetic Acid (IAA) with its methylated ester, Methyl Indole-3-Acetate (MeIAA). Understanding the specificity of anti-IAA antibodies is critical for the accuracy and reliability of immunoassays in plant science, agriculture, and related fields where precise quantification of IAA is essential. This document synthesizes available data on antibody specificity, outlines experimental protocols for assessing cross-reactivity, and provides visual representations of relevant biological pathways and experimental workflows.
Data Presentation: Antibody Specificity Profile
The specificity of anti-IAA antibodies is a crucial parameter for minimizing interference from structurally related molecules. While many commercially available anti-IAA antibody and ELISA kits claim high specificity, quantitative data on cross-reactivity with various IAA analogs, including this compound, is often limited in product literature. However, available research indicates a very low to negligible cross-reactivity of polyclonal and monoclonal anti-IAA antibodies with MeIAA.
One study assessing the specificity of an enzyme immunoassay for IAA reported no detectable immunoreactivity with the methylated form of the hormone. This suggests that the structural modification of the carboxyl group of IAA to a methyl ester significantly hinders the binding of anti-IAA antibodies, which are often raised against conjugates where the carboxyl group is linked to a carrier protein.
For a clear comparison, the following table summarizes the known cross-reactivity profile of anti-IAA antibodies.
| Compound | Structure | Cross-Reactivity with Anti-IAA Antibodies |
| Indole-3-Acetic Acid (IAA) | Indole ring with an acetic acid side chain | High (Target Analyte) |
| This compound (MeIAA) | Indole ring with a methyl acetate side chain | Not Detected / Very Low |
| Indole-3-Butyric Acid (IBA) | Indole ring with a butyric acid side chain | Variable (Can show some cross-reactivity) |
| Skatole (3-methylindole) | Indole ring with a methyl group | Reported as low as 3.3% in some assays |
| IAA Glucosyl Ester | IAA conjugated to a glucose molecule | Can show binding in some assays |
Experimental Protocols
The standard method for determining the cross-reactivity of an antibody is a Competitive Enzyme-Linked Immunosorbent Assay (ELISA) . This technique quantifies the ability of a structurally related compound (in this case, this compound) to compete with the primary antigen (IAA) for binding to the antibody.
Competitive ELISA Protocol for Cross-Reactivity Assessment
1. Plate Coating:
-
A microtiter plate is coated with a conjugate of IAA and a protein, such as bovine serum albumin (IAA-BSA). This is incubated to allow the conjugate to adhere to the plate surface.
2. Blocking:
-
The remaining protein-binding sites on the plate are blocked using a solution of a non-specific protein, like bovine serum albumin (BSA) or casein, to prevent non-specific binding of the antibody in subsequent steps.
3. Competitive Reaction:
-
A constant, limited amount of the primary anti-IAA antibody is pre-incubated with varying concentrations of either the standard IAA or the potential cross-reactant (this compound).
-
These mixtures are then added to the IAA-BSA coated wells. The free antibody (not bound to IAA or MeIAA in the solution) will bind to the IAA-BSA coated on the plate. The amount of antibody binding to the plate is inversely proportional to the concentration of free IAA or MeIAA in the solution.
4. Detection:
-
A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that specifically binds to the primary antibody is added to the wells.
-
After washing away any unbound secondary antibody, a substrate for the enzyme is added. The enzyme catalyzes a reaction that produces a measurable signal (e.g., a color change).
5. Data Analysis:
-
The intensity of the signal is measured using a microplate reader.
-
A standard curve is generated by plotting the signal intensity against the concentration of the IAA standard.
-
The concentration of this compound that causes a 50% reduction in the signal (IC50) is determined.
-
The percentage of cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of IAA / IC50 of this compound) x 100
Mandatory Visualizations
Indole-3-Acetic Acid (IAA) Biosynthesis and Signaling Pathway
Caption: Overview of major IAA biosynthesis pathways from tryptophan and the core transcriptional signaling pathway.
Experimental Workflow for Competitive ELISA
Caption: Step-by-step workflow for determining antibody cross-reactivity using competitive ELISA.
A Comparative Analysis of Methyl Indole-3-Acetate and Synthetic Auxins on Root Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the naturally occurring auxin derivative, Methyl indole-3-acetate (MeIAA), and commonly used synthetic auxins, including 1-Naphthaleneacetic acid (NAA), Indole-3-butyric acid (IBA), and 2,4-Dichlorophenoxyacetic acid (2,4-D), on root system architecture. The information presented is collated from various experimental studies to aid in the selection of appropriate compounds for research and development in plant sciences.
Executive Summary
Auxins are a class of plant hormones that play a pivotal role in regulating root development, including primary root elongation, lateral root formation, and root hair development. While the endogenous auxin Indole-3-acetic acid (IAA) is the primary regulator, its methyl ester, MeIAA, and various synthetic auxins are widely used in research and agriculture to manipulate root growth. This guide summarizes the differential effects of these compounds, presents quantitative data from published studies, details common experimental protocols, and illustrates the underlying signaling pathways.
In general, both MeIAA and synthetic auxins exhibit auxin-like activity, often by being converted to IAA or by mimicking its action. MeIAA is hydrolyzed in planta to IAA, and its effects are therefore largely attributable to the resulting IAA.[1][2] Synthetic auxins, while structurally diverse, also instigate the canonical auxin signaling pathway but can differ in their potency, stability, and transportability, leading to varied effects on root morphology.
Comparative Data on Root Development
The following tables summarize quantitative data from various studies on the effects of MeIAA and synthetic auxins on primary root length and lateral root formation. It is important to note that experimental conditions such as plant species, growth media, and auxin concentration significantly influence the outcomes.
Table 1: Effect of this compound (MeIAA) and Synthetic Auxins on Primary Root Elongation
| Compound | Concentration | Plant Species | Effect on Primary Root Length | Citation |
| MeIAA | 0.5 µM | Arabidopsis thaliana | More severe inhibition than wild-type | [1] |
| 0.8 µM | Arabidopsis thaliana | Strong inhibition | [3] | |
| NAA | 0.01 µM | Zea mays | Marginal inhibition | [4] |
| 0.1 µM | Zea mays | 85% inhibition | [4] | |
| 0.1 µM | Arabidopsis thaliana | Significant inhibition | [5] | |
| IBA | 10 µM | Arabidopsis thaliana | Significant reduction in primary root length | [6] |
| 100 µM | Arabidopsis thaliana | Significant inhibition | [7] | |
| 2,4-D | 0.05 µM | Arabidopsis thaliana | Inhibition of primary root development | [8] |
| 0.5 µM | Arabidopsis thaliana | Strong root growth inhibition | [8] |
Table 2: Effect of this compound (MeIAA) and Synthetic Auxins on Lateral Root Formation
| Compound | Concentration | Plant Species | Effect on Lateral Root Number/Density | Citation |
| MeIAA | Not Specified | Arabidopsis thaliana | Enhancement of lateral root initiation | |
| NAA | 0.01 µM | Zea mays | Increased lateral root density | [4] |
| 0.1 µM | Zea mays | Reduced lateral root density | [4] | |
| 1 µM | Oryza sativa | Significant increase in lateral root number | [9] | |
| IBA | 100 nM - 300 nM | Arabidopsis thaliana | Peak increase in lateral root number | [6] |
| 10 µM | Arabidopsis thaliana | Significant decrease in lateral root number | [6] | |
| 2,4-D | 0.05 µM | Arabidopsis thaliana | Induction of lateral root formation |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for assessing the effects of auxins on root development in Arabidopsis thaliana.
Protocol 1: Arabidopsis thaliana Root Elongation Assay
-
Seed Sterilization and Germination:
-
Surface-sterilize Arabidopsis thaliana seeds (e.g., ecotype Columbia-0) using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes.
-
Rinse seeds 3-5 times with sterile distilled water.
-
Suspend seeds in 0.1% sterile agar and stratify at 4°C in the dark for 2-3 days to synchronize germination.
-
-
Plating and Growth Conditions:
-
Aseptically sow seeds on square Petri plates containing 0.5x Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.
-
Place plates vertically in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.
-
-
Auxin Treatment:
-
After 4-5 days of growth, transfer seedlings to new MS plates supplemented with various concentrations of MeIAA or synthetic auxins (e.g., NAA, IBA, 2,4-D). A control plate with the solvent (e.g., DMSO or ethanol) should be included.
-
Mark the initial position of the root tips on the back of the plate.
-
-
Data Collection and Analysis:
-
Allow seedlings to grow for an additional 3-5 days.
-
Scan the plates and measure the length of the new root growth from the marked position to the new root tip using image analysis software (e.g., ImageJ).
-
Calculate the average root elongation and standard error for each treatment.
-
Protocol 2: Arabidopsis thaliana Lateral Root Density Assay
-
Seedling Growth and Treatment:
-
Follow steps 1-3 from the Root Elongation Assay protocol.
-
-
Data Collection and Analysis:
-
After the treatment period (e.g., 5-7 days), carefully remove the seedlings from the agar.
-
Count the number of emerged lateral roots along the primary root under a dissecting microscope.
-
Measure the length of the primary root.
-
Calculate the lateral root density (number of lateral roots per unit length of the primary root).
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significant differences between treatments.
-
Signaling Pathways and Experimental Workflow
Auxin Signaling Pathway
Both natural and synthetic auxins primarily function through the canonical TIR1/AFB signaling pathway to regulate gene expression, leading to changes in cell division, expansion, and differentiation that underpin root development.
Caption: Canonical auxin signaling pathway initiated by natural and synthetic auxins.
Experimental Workflow for Comparative Auxin Study
The following diagram outlines a typical workflow for a comparative study of different auxins on root development.
Caption: A generalized workflow for studying the effects of auxins on root development.
Discussion and Conclusion
The presented data indicate that both MeIAA and synthetic auxins significantly impact root system architecture, generally by inhibiting primary root elongation and promoting lateral root formation at optimal concentrations. High concentrations of all tested auxins tend to be inhibitory to all aspects of root growth.
-
This compound (MeIAA): Acts as a pro-hormone, being hydrolyzed to the active auxin IAA. Its effects are therefore comparable to those of exogenously applied IAA, though differences in uptake and metabolism may lead to variations in potency.[1][2]
-
1-Naphthaleneacetic acid (NAA): A potent synthetic auxin that is more stable than IAA. It often shows a strong inhibitory effect on primary root elongation while promoting lateral root formation over a narrow concentration range.[4][5]
-
Indole-3-butyric acid (IBA): Another stable synthetic auxin that is widely used for promoting adventitious rooting. It can be converted to IAA in planta, contributing to its auxin activity.[6][10] Compared to NAA, it can sometimes be less potent in inhibiting primary root elongation.[6][7]
-
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide at high concentrations, 2,4-D acts as a potent auxin mimic at lower concentrations, causing significant inhibition of primary root growth and induction of lateral roots.[8]
The choice of auxin for a particular application will depend on the desired outcome, the plant species, and the experimental context. For studies aiming to understand the role of endogenous auxin, MeIAA can serve as a useful tool for delivering IAA into tissues. For applications requiring a more stable and potent response, synthetic auxins like NAA and IBA are often preferred. The data and protocols provided in this guide offer a foundation for researchers to design and interpret experiments aimed at elucidating the complex roles of these compounds in root development.
References
- 1. Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Auxin Metabolism in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An indole-3-acetic acid carboxyl methyltransferase regulates Arabidopsis leaf development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Auxin Modulated Initiation of Lateral Roots Is Linked to Pericycle Cell Length in Maize [frontiersin.org]
- 5. emerginginvestigators.org [emerginginvestigators.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
Methyl Indole-3-Acetate: Active Hormone or Transport Precursor? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The regulation of auxin activity is fundamental to plant growth and development. While indole-3-acetic acid (IAA) is the principal active auxin, its methylated form, Methyl indole-3-acetate (MeIAA), has emerged as a significant player in auxin homeostasis. This guide provides a comprehensive comparison of MeIAA and IAA, delving into experimental data to address the central question: is MeIAA a true active hormone or a transportable, inactive precursor?
Comparative Analysis of Hormonal Activity
This compound is generally considered an inactive form of auxin that can be converted into the active form, indole-3-acetic acid (IAA).[1][2][3] The biological effects observed upon exogenous application of MeIAA are largely attributed to its hydrolysis to IAA by plant esterases.[2][4] However, the physiological responses to MeIAA can differ from those of IAA, and in some cases, MeIAA exhibits greater potency, suggesting a more complex role than that of a simple inactive precursor.[1][5]
The nonpolar nature of MeIAA may facilitate its movement across cell membranes, potentially independent of the established polar auxin transport system, a characteristic that lends weight to its role as a transport form.[3][5] The conversion of IAA to MeIAA is catalyzed by the enzyme IAA carboxyl methyltransferase (IAMT1), while the reverse reaction, the hydrolysis of MeIAA to IAA, is carried out by methyl esterases (MES).[2][4][5]
Quantitative Comparison of MeIAA and IAA Bioactivity
The following table summarizes the comparative effects of MeIAA and IAA in various auxin bioassays as reported in the literature.
| Bioassay | Species | MeIAA Effect | IAA Effect | Reference |
| Primary Root Elongation | Arabidopsis thaliana | Less potent inhibitor than IAA | Potent inhibitor | [1] |
| Hypocotyl Elongation (Dark-grown) | Arabidopsis thaliana | More potent inhibitor than IAA | Inhibitor | [1][5] |
| Lateral Root Formation | Arabidopsis thaliana | Stronger inducer than IAA and NAA | Inducer | [1] |
| Root Hair Formation | Arabidopsis thaliana | Weaker inducer than IAA and NAA | Inducer | [1] |
| Rescue of aux1 Mutant Root Agravitropism | Arabidopsis thaliana | Did not rescue phenotype | - | [1] |
| Rescue of aux1 Mutant Hypocotyl Agravitropism | Arabidopsis thaliana | Rescued phenotype | Did not rescue phenotype | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the activity of MeIAA.
Root and Hypocotyl Elongation Assays
-
Plant Material and Growth Conditions: Arabidopsis thaliana (e.g., Col-0 ecotype) seeds are surface-sterilized and plated on Murashige and Skoog (MS) medium. For light-grown assays, plates are incubated under a 16-hour light/8-hour dark cycle. For dark-grown assays, plates are wrapped in aluminum foil.
-
Hormone Treatment: Seedlings are grown on MS medium supplemented with various concentrations of IAA or MeIAA. A solvent control (e.g., DMSO) is included.
-
Data Analysis: After a defined growth period (e.g., 7 days), the lengths of primary roots and hypocotyls are measured using image analysis software. The data is then statistically analyzed to compare the effects of different hormone treatments.
Analysis of MeIAA Hydrolysis
-
In Vivo Hydrolysis Assay: Arabidopsis seedlings are incubated in a solution containing radiolabeled [14C]MeIAA for a specific duration (e.g., 30 minutes).[2][4]
-
Metabolite Extraction and Analysis: The seedlings are then washed, and metabolites are extracted. The extracts are analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate [14C]MeIAA from its hydrolyzed product, [14C]IAA.
-
Quantification: The amount of radioactivity in the spots corresponding to MeIAA and IAA is quantified to determine the percentage of MeIAA hydrolysis.[2][4]
Signaling and Metabolic Pathways
The interplay between MeIAA and IAA is governed by specific enzymatic conversions and their subsequent involvement in auxin signaling.
Caption: Metabolic conversion between IAA and MeIAA.
The conversion of active IAA to the inactive MeIAA is catalyzed by IAMT1, while MES enzymes hydrolyze MeIAA back to active IAA. This reversible process allows the plant to finely tune the levels of active auxin.
References
- 1. The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. An Indole-3-Acetic Acid Carboxyl Methyltransferase Regulates Arabidopsis Leaf Development - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Methyl Indole-3-Acetate in Plant Stress Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Methyl indole-3-acetate (MeIAA) in the context of plant stress responses, contrasting its known functions with those of its precursor, Indole-3-acetic acid (IAA), and other key stress-related phytohormones, Salicylic Acid (SA) and Jasmonic Acid (JA). Due to the limited direct research on MeIAA's role in stress, this guide synthesizes information on its physiological effects and the established roles of comparable signaling molecules to provide a framework for validation.
MeIAA in the Landscape of Plant Hormones
This compound is an ester of the primary plant auxin, Indole-3-acetic acid. It is formed through the action of the enzyme IAA carboxyl methyltransferase 1 (IAMT1)[1]. MeIAA is generally considered an inactive form of auxin, potentially serving as a storage or transport molecule that can be hydrolyzed back to the active IAA form by esterases[2]. This dynamic conversion suggests that the methylation of IAA into MeIAA is a crucial mechanism for regulating auxin homeostasis, which is vital for plant development and, hypothetically, for stress responses[1].
Comparative Effects on Plant Growth and Development
While direct comparative data on stress responses are scarce, the differential effects of MeIAA and IAA on plant development provide a basis for understanding their distinct potential roles.
| Parameter | Indole-3-acetic acid (IAA) | This compound (MeIAA) | Naphthalene-acetic acid (NAA) | Reference |
| Hypocotyl Elongation Inhibition | Less potent | More potent | Potent | [3] |
| Primary Root Elongation Inhibition | More potent | Less potent | Not specified | [3] |
| Lateral Root Induction | Induces | Stronger induction than IAA and NAA | Induces | [3] |
| Root Hair Induction | Induces | Weaker induction than IAA and NAA | Induces | [3] |
| Rescue of aux1 Hypocotyl Gravitropic Defect | No | Yes | Yes | [3] |
| Rescue of aux1 Root Gravitropic Defect | No | No | Not specified | [3] |
Table 1: Comparative Effects of IAA, MeIAA, and NAA on Arabidopsis Development. This table summarizes the differential physiological effects of exogenously applied auxins, highlighting the distinct activities of MeIAA.
Established Roles of IAA, SA, and JA in Plant Stress Response
To contextualize the potential role of MeIAA, it is essential to understand the functions of well-characterized stress-related hormones.
Indole-3-acetic acid (IAA)
IAA plays a complex role in mediating plant responses to various abiotic stresses. Under drought and salt stress, alterations in IAA levels and signaling are observed, affecting root architecture to optimize water and nutrient uptake[4][5]. For instance, in white clover under PEG-induced drought stress, exogenous IAA application improved plant growth and physiological parameters[5]. In rice, many Aux/IAA genes, which are primary auxin-responsive genes, are differentially expressed under salt and drought stress, indicating their involvement in stress adaptation[6].
Salicylic Acid (SA) and Jasmonic Acid (JA)
SA and JA are classical stress hormones primarily involved in biotic stress responses, but they also play significant roles in abiotic stress tolerance. Their signaling pathways often exhibit crosstalk with each other and with the ABA pathway[7]. For example, MeJA has been shown to induce stomatal closure, a crucial response to drought stress, through a signaling pathway that involves reactive oxygen species (ROS) and nitric oxide (NO)[7].
| Stress Type | Phytohormone | Effect on Plant Growth | Effect on Oxidative Stress Markers (H₂O₂, MDA) | Effect on Antioxidant Enzyme Activity (SOD, POD, CAT) | Reference |
| Arsenic Stress (Rice) | IAA | Mitigates growth reduction | Reduces levels | Increases activity | [8] |
| Arsenic Stress (Rice) | Kinetin | More effective than IAA in mitigating growth reduction | Reduces levels | Increases activity | [8] |
| Heat Stress (Wheat) | Melatonin | Improves heat tolerance | Reduces H₂O₂ and MDA | Increases SOD, POD, CAT activity | [9] |
Table 2: Comparative Effects of Phytohormones on Plant Stress Markers. This table presents a summary of the quantitative effects of different phytohormones on plant growth and key stress indicators under specific abiotic stresses.
Hypothetical Role and Signaling Pathway of MeIAA in Plant Stress Response
Given that MeIAA is a derivative of IAA, its role in stress is likely linked to the regulation of auxin homeostasis. Under stress conditions, the conversion of active IAA to the inactive MeIAA could serve several purposes:
-
Rapidly reduce local IAA concentrations: High levels of auxin can be detrimental under certain stress conditions.
-
Long-distance transport: MeIAA might be a more stable form for transport to other plant parts where it can be converted back to IAA to initiate specific stress responses.
-
Crosstalk with other hormone pathways: The balance between IAA and MeIAA could influence the signaling of other stress hormones like ABA.
Experimental Protocols for Validation
Validating the role of MeIAA in plant stress response requires a series of controlled experiments. Below are detailed protocols for key assays.
Plant Material and Stress Treatments
-
Plant Species: Arabidopsis thaliana is a suitable model organism due to its well-characterized genetics and rapid life cycle. Rice (Oryza sativa) or wheat (Triticum aestivum) can be used for crop-specific studies.
-
Drought Stress: Water is withheld from well-watered plants for a specified period, and soil water content is monitored.
-
Salt Stress: Seedlings are grown on media supplemented with different concentrations of NaCl (e.g., 50, 100, 150 mM).
-
Heat Stress: Plants are transferred to a growth chamber with elevated temperatures (e.g., 42°C) for a defined duration.
-
Hormone Application: MeIAA, IAA, SA, and JA are applied exogenously to the growth media or via foliar spray at various concentrations.
Quantification of Endogenous Hormones
Objective: To measure the levels of MeIAA and IAA in plant tissues under stress.
Protocol: (Adapted from established methods for auxin quantification)
-
Sample Collection and Preparation: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.
-
Extraction: Add 1 mL of extraction solvent (e.g., 80% methanol) and incubate at -20°C overnight.
-
Purification: Centrifuge the extract and pass the supernatant through a solid-phase extraction (SPE) column to purify the auxins.
-
Derivatization (for GC-MS): Methylate the carboxyl group of IAA and MeIAA using diazomethane.
-
Quantification: Analyze the samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). Use deuterated internal standards for accurate quantification.
Measurement of Oxidative Stress Markers
Objective: To assess the level of oxidative damage in response to stress and hormone treatments.
-
Hydrogen Peroxide (H₂O₂) Content:
-
Homogenize 0.5 g of leaf tissue in 5 mL of 0.1% (w/v) trichloroacetic acid (TCA).
-
Centrifuge at 12,000 g for 15 minutes.
-
Mix 0.5 mL of the supernatant with 0.5 mL of 10 mM potassium phosphate buffer (pH 7.0) and 1 mL of 1 M potassium iodide (KI).
-
Measure the absorbance at 390 nm.
-
-
Malondialdehyde (MDA) Content (Lipid Peroxidation):
-
Homogenize 0.5 g of leaf tissue in 5 mL of 0.1% TCA.
-
Centrifuge at 10,000 g for 5 minutes.
-
Mix 1 mL of the supernatant with 4 mL of 20% TCA containing 0.5% thiobarbituric acid (TBA).
-
Heat at 95°C for 30 minutes, then quickly cool on ice.
-
Centrifuge at 10,000 g for 10 minutes and measure the absorbance of the supernatant at 532 nm and 600 nm.
-
Antioxidant Enzyme Activity Assays
Objective: To determine the effect of MeIAA on the plant's antioxidant defense system.
-
Enzyme Extraction: Homogenize 0.5 g of leaf tissue in 5 mL of ice-cold 50 mM potassium phosphate buffer (pH 7.0) containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone (PVP). Centrifuge at 12,000 g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.
-
Superoxide Dismutase (SOD) Activity: Assayed by its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).
-
Peroxidase (POD) Activity: Determined by the oxidation of guaiacol in the presence of H₂O₂.
-
Catalase (CAT) Activity: Measured by monitoring the decomposition of H₂O₂ at 240 nm.
Gene Expression Analysis
Objective: To quantify the expression levels of stress-responsive genes.
-
RNA Extraction: Extract total RNA from plant tissues using a commercial kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using gene-specific primers for target genes (e.g., WRKY, bZIP, RD29A) and a reference gene (e.g., Actin). Analyze the relative gene expression using the 2-ΔΔCt method.
Conclusion and Future Directions
The available evidence suggests that MeIAA, as a methylated derivative of IAA, likely plays a regulatory role in plant stress responses by modulating auxin homeostasis. However, direct experimental validation is currently lacking in the scientific literature. The comparative data on developmental effects indicate that MeIAA has distinct biological activities from IAA, which may translate to unique functions under stress.
Future research should focus on direct comparative studies of MeIAA with IAA, SA, and JA under various abiotic stresses, utilizing the experimental protocols outlined in this guide. Such studies will be crucial for elucidating the precise role of MeIAA in the complex network of plant stress signaling and for exploring its potential in developing stress-resilient crops.
References
- 1. An indole-3-acetic acid carboxyl methyltransferase regulates Arabidopsis leaf development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indole-3-acetic acid improves drought tolerance of white clover via activating auxin, abscisic acid and jasmonic acid related genes and inhibiting senescence genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | OsIAA18, an Aux/IAA Transcription Factor Gene, Is Involved in Salt and Drought Tolerance in Rice [frontiersin.org]
- 7. Methyl jasmonate signaling and signal crosstalk between methyl jasmonate and abscisic acid in guard cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Control of ABA Signaling and Crosstalk with Other Hormones by the Selective Degradation of Pathway Components | MDPI [mdpi.com]
- 9. Melatonin Suppressed the Heat Stress-Induced Damage in Wheat Seedlings by Modulating the Antioxidant Machinery - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Methyl Indole-3-Acetate (MeIAA) Effects Across Diverse Plant Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physiological and developmental effects of Methyl indole-3-acetate (MeIAA), an ester of the primary plant auxin, indole-3-acetic acid (IAA), across various plant species. The information presented is supported by experimental data to facilitate further research and application.
Introduction to this compound (MeIAA)
This compound (MeIAA) is a naturally occurring derivative of IAA, formed through the process of methylation. This conversion is catalyzed by the enzyme IAA carboxyl methyltransferase (IAMT1).[1][2] While IAA is the principal auxin governing numerous aspects of plant growth and development, MeIAA is generally considered an inactive form.[2][3] However, its effects on plants are significant and varied, primarily because it can be hydrolyzed back to the active form, IAA, by specific esterases within the plant tissues.[4][5] The differential expression of these esterases in various organs and species leads to diverse physiological responses to exogenously applied MeIAA.[2]
Mechanism of Action: The IAA-MeIAA Cycle
The biological activity of MeIAA is intrinsically linked to its relationship with IAA. The conversion between these two forms represents a crucial aspect of auxin homeostasis, regulating the availability of active auxin in specific tissues at particular developmental stages.
Comparative Effects on Plant Development
The response to MeIAA varies significantly among different plant species and even between different organs of the same plant. These differences are largely attributed to the varying capacities for hydrolysis of MeIAA to IAA.
Root Development
The effect of MeIAA on root architecture is complex and often differs from that of IAA.
| Plant Species | Effect on Primary Root Elongation | Effect on Lateral Root Formation | Effect on Root Hairs | Reference |
| Arabidopsis thaliana | Less potent inhibitor than IAA. Cannot rescue the agravitropic root phenotype of the aux1 mutant. | Stronger inducer than both IAA and NAA. Rescues the defective lateral root phenotype of the aux1 mutant. | Weaker inducer than IAA and NAA. Does not rescue the defective root hair phenotype of the aux1 mutant. | [2] |
| Zea mays (Maize) | Application of ABA (which has downstream effects on auxin homeostasis) caused primary root elongation under low water potential. Specific MeIAA data is less available, but auxin is crucial for root development.[6] | Auxin promotes lateral root development. | Auxin is involved in root hair development. | [7] |
Shoot and Hypocotyl Elongation
The influence of MeIAA on above-ground structures also shows species- and organ-specific responses.
| Plant Species | Effect on Hypocotyl/Shoot Elongation | Additional Observations | Reference |
| Arabidopsis thaliana | More potent inhibitor of hypocotyl elongation than IAA.[1][2] | Rescues hypocotyl gravitropic defects in dark-grown aux1 mutants.[2] Overexpression of IAMT1 leads to hyponastic (curly) leaves.[1] | [1][2] |
| Solanum lycopersicum (Tomato) | Disruption of SlIAA9, an auxin signaling component, in some cultivars led to decreased shoot elongation in low light, contrary to expected enhanced auxin signaling.[8] | SlIAA9 function in leaf morphogenesis varies among plant species.[8] | [8] |
| Glycine max (Soybean) | Application of ethylene, which interacts with auxin signaling, resulted in greater shoot growth and increased plant height.[6] Poor shoot elongation is a limiting factor in soybean transformation protocols.[9] | Exogenous application of IBA (another auxin) induced lateral root development.[6] | [6][9] |
Experimental Protocols
This section outlines a general methodology for investigating the effects of MeIAA on plant development, primarily based on protocols used for Arabidopsis thaliana, which can be adapted for other species.
Plant Growth Media Preparation
A standard and widely used medium for in vitro plant culture is the Murashige and Skoog (MS) medium.
Procedure:
-
Dissolve Basal Salts: In a beaker, dissolve the pre-packaged MS basal salt mixture in approximately 80% of the final desired volume of purified water.
-
Add Sucrose: Add sucrose to the desired concentration (typically 1-3%).
-
Add Growth Regulators: Introduce MeIAA and/or IAA from stock solutions to achieve the target experimental concentrations.
-
Adjust pH: Adjust the pH of the medium to 5.7 using 1M KOH or 1M HCl.
-
Add Gelling Agent: If preparing solid media, add agar or another gelling agent and heat to dissolve.
-
Final Volume: Bring the medium to the final volume with purified water.
-
Sterilization: Autoclave the medium at 121°C and 15 psi for 20 minutes.
-
Dispensing: Pour the sterilized medium into sterile petri dishes or culture vessels.
Experimental Workflow for Phenotypic Analysis
The following workflow describes a typical experiment to compare the effects of MeIAA and IAA on seedling development.
Conclusion
The effects of this compound are highly dependent on the plant species, the specific organ being observed, and the developmental context. In Arabidopsis thaliana, MeIAA exhibits distinct activities compared to IAA, being more potent in inhibiting hypocotyl elongation and promoting lateral root formation, but less effective at inhibiting primary root growth.[1][2] This differential activity is largely attributed to the localized expression of esterases that convert MeIAA back into active IAA.[2][4] Data for other species like maize, tomato, and soybean is less direct but points to the universal importance of auxin homeostasis in development. The varied responses highlight the complexity of auxin regulation and suggest that MeIAA could be a useful tool for dissecting tissue-specific auxin responses. Further comparative studies across a wider range of plant species are necessary to fully elucidate the role of IAA methylation in plant development.
References
- 1. An Indole-3-Acetic Acid Carboxyl Methyltransferase Regulates Arabidopsis Leaf Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of indole‐3‐acetic acid methyltransferase activity compensates for high‐temperature male sterility in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth regulators promote soybean productivity: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomics of Maize Root Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Effects of the sliaa9 Mutation on Shoot Elongation Growth of Tomato Cultivars [frontiersin.org]
- 9. A simple and efficient genetic transformation system for soybean (Glycine max (L.) Merrill) targeting apical meristem of modified half-seed explant - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the specificity of enzymes that hydrolyze Methyl indole-3-acetate.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of enzymes known to hydrolyze Methyl indole-3-acetate (Me-IAA), a methyl ester of the plant hormone auxin. The hydrolysis of Me-IAA is a critical step in activating auxin signaling pathways, making the enzymes that catalyze this reaction key subjects of study in plant biology and potential targets for agrochemical development. This document presents a compilation of experimental data on the specificity of these enzymes, detailed experimental protocols for their characterization, and visualizations of relevant biological and experimental workflows.
Enzyme Specificity: A Quantitative Comparison
The following table summarizes the kinetic parameters of various enzymes for the hydrolysis of this compound and other relevant substrates. This data allows for a direct comparison of their efficiency and substrate preference.
| Enzyme Family | Specific Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| AtMES | AtMES17 | This compound | 13 | 0.18 | 13,846 | [1] |
| AtMES17 | Methyl salicylate | >500 | ND | ND | [1] | |
| AtMES17 | Methyl jasmonate | >500 | ND | ND | [1] | |
| AtMES17 | Methyl gibberellate (GA3-Me) | >500 | ND | ND | [1] | |
| AtMES17 | p-nitrophenyl acetate | 180 | 0.04 | 222 | [1] | |
| Human Carboxylesterases | CES1 | This compound | Data not available | Data not available | Data not available | [2][3] |
ND: Not Determined. The study indicated no detectable activity at substrate concentrations up to 500 μM.
Experimental Protocols
Enzymatic Hydrolysis Assay of this compound
This protocol is adapted from methodologies used to characterize the AtMES family of esterases.[1]
Objective: To determine the kinetic parameters (Km and kcat) of an enzyme for the hydrolysis of this compound.
Materials:
-
Purified enzyme preparation
-
This compound (Me-IAA) stock solution (in methanol or DMSO)
-
Reaction Buffer: 50 mM Bis-Tris propane, pH 7.5
-
Quenching solution: 1 N HCl
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and a UV or fluorescence detector
-
Mobile phase for HPLC: Acetonitrile and 1.5% phosphoric acid in water (gradient elution)
-
Indole-3-acetic acid (IAA) standard for HPLC calibration
Procedure:
-
Enzyme Preparation: Prepare a solution of the purified enzyme of known concentration in the reaction buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer and the enzyme solution. Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding a known concentration of the Me-IAA substrate to the enzyme mixture. The final reaction volume should be standardized (e.g., 100 µL). A range of substrate concentrations bracketing the expected Km should be used.
-
Incubation: Incubate the reaction mixture at the chosen temperature for a specific period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction, where less than 10-15% of the substrate is consumed.
-
Termination of Reaction: Stop the reaction by adding a quenching solution, such as 1 N HCl, which will denature the enzyme.
-
Sample Preparation for HPLC: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis: Inject the sample onto the HPLC system. Separate the product, Indole-3-acetic acid (IAA), from the substrate, Me-IAA, using a suitable gradient of the mobile phase.[4][5] Monitor the elution profile using a UV detector (e.g., at 280 nm) or a fluorescence detector (excitation at 280 nm, emission at 360 nm) for higher sensitivity.[5][6]
-
Quantification: Quantify the amount of IAA produced by comparing the peak area to a standard curve generated with known concentrations of IAA.
-
Data Analysis: Calculate the initial velocity (v) of the reaction for each substrate concentration. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can then be calculated from the Vmax and the enzyme concentration.
Visualizations
Experimental Workflow for Enzyme Specificity Evaluation
Caption: Workflow for determining enzyme kinetic parameters.
Core Auxin Signaling Pathway
The hydrolysis of this compound (Me-IAA) by esterases releases Indole-3-acetic acid (IAA), the active auxin hormone. IAA then initiates a signaling cascade that regulates gene expression and various developmental processes in plants.[7][8]
Caption: Core components of the auxin signaling pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactive methyl indole-3-acetic acid ester can be hydrolyzed and activated by several esterases belonging to the AtMES esterase family of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomics of Wild-Type vs. IAMT1 Mutant Plants: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of auxin metabolism is critical for advancements in agriculture and medicine. This guide provides an objective comparison of the metabolic profiles of wild-type Arabidopsis thaliana and plants with mutations in the INDOLE-3-ACETIC ACID CARBOXYL METHYLTRANSFERASE 1 (IAMT1) gene, supported by experimental data and detailed methodologies.
The IAMT1 gene encodes an enzyme that catalyzes the methylation of the primary plant hormone auxin, indole-3-acetic acid (IAA), to form methyl-IAA (MeIAA).[1][2] This conversion plays a role in regulating auxin homeostasis, which is crucial for numerous developmental processes.[1][2] Comparative metabolomic studies of iamt1 mutants and overexpression lines have revealed insights into the functional role of IAMT1 and the metabolic consequences of its altered activity.
Data Presentation: Metabolite Profile Comparison
Metabolomic analyses, primarily utilizing liquid chromatography-mass spectrometry (LC-MS/MS), have demonstrated distinct differences in the auxin profiles of plants with modified IAMT1 activity compared to wild-type plants. While knockout mutants (iamt1) often exhibit subtle phenotypes due to functional redundancy with other methyltransferases, overexpression of IAMT1 leads to more pronounced metabolic changes.[1][3]
Below is a summary of representative quantitative data from studies on Arabidopsis thalianaIAMT1 overexpression lines and knockout mutants compared to wild-type (Col-0) plants.
| Metabolite | Plant Line | Fold Change vs. Wild-Type | p-value | Reference |
| Indole-3-acetic acid (IAA) | IAMT1 Overexpression (Root tips) | ↓ 0.3 (70% reduction) | < 0.05 | [1] |
| iamt1 knockout | No significant change | > 0.05 | [1][3] | |
| Methyl-IAA (MeIAA) | iamt1 knockout | ↓ ~0.5 (50% reduction) | < 0.05 | |
| 2-oxindole-3-acetic acid (oxIAA) | IAMT1 Overexpression (Root tips) | ↓ 0.35 (65% reduction) | < 0.05 | [1] |
| Phenylacetic acid (PAA) | IAMT1 Overexpression | No significant change | > 0.05 | [1] |
Experimental Protocols
Accurate and reproducible quantification of auxin and its metabolites is critical for comparative metabolomics studies. Below are detailed methodologies for the key experiments cited.
Plant Material and Growth Conditions
-
Plant Species: Arabidopsis thaliana, ecotype Columbia (Col-0) for wild-type and the background for mutant lines.
-
Mutant Generation: iamt1 knockout mutants can be generated using CRISPR/Cas9-mediated genome editing.[1] IAMT1 overexpression lines can be created using a suitable vector such as pMDC7 for inducible expression.[1]
-
Growth Conditions: Plants are typically grown on Murashige and Skoog (MS) medium with 1% sucrose under a 16-hour light/8-hour dark cycle at 23°C.[1] For inducible overexpression, the medium is supplemented with an appropriate inducer, such as β-estradiol.[1]
Metabolite Extraction
-
Sample Collection: Collect specific tissues (e.g., root tips, whole seedlings) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Homogenize the frozen tissue using a bead beater or mortar and pestle.
-
Extraction Solvent: Add a pre-chilled (-20°C) extraction buffer, commonly a mixture of methanol, isopropanol, and acetic acid, or a sodium phosphate buffer.[4]
-
Internal Standards: Add a cocktail of stable isotope-labeled internal standards (e.g., [¹³C₆]IAA, [¹³C₆]oxIAA) to each sample for accurate quantification.[4]
-
Extraction: Shake the samples at 4°C for a defined period (e.g., 30 minutes).
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube. The extract can then be concentrated using a vacuum concentrator.
LC-MS/MS Analysis for Auxin Profiling
-
Chromatography: Perform chromatographic separation using a reverse-phase C18 column on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mobile Phases: Use a gradient of two mobile phases, for example, 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometry: Couple the LC system to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for targeted quantification of specific auxin metabolites. Define specific precursor-to-product ion transitions for each analyte and internal standard.
-
Data Analysis: Process the raw data using appropriate software to integrate peak areas for each metabolite and its corresponding internal standard. Calculate the concentration of each metabolite based on the ratio of the native compound to its labeled internal standard.
Mandatory Visualization
IAMT1 in the Auxin Homeostasis Pathway
The following diagram illustrates the central role of IAMT1 in the conversion of IAA to MeIAA, a key step in auxin inactivation and storage.
Caption: Biochemical reaction catalyzed by the IAMT1 enzyme.
Experimental Workflow for Comparative Metabolomics
This diagram outlines the key steps involved in a typical comparative metabolomics study of wild-type and iamt1 mutant plants.
Caption: Experimental workflow for metabolomic comparison.
IAMT1 and Downstream Gene Regulation
Overexpression of IAMT1 has been shown to influence the expression of other genes, suggesting a broader regulatory role beyond simple IAA methylation.
Caption: Downstream effects of IAMT1 overexpression on gene expression.
References
- 1. Role of Arabidopsis INDOLE-3-ACETIC ACID CARBOXYL METHYLTRANSFERASE 1 in auxin metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An indole-3-acetic acid carboxyl methyltransferase regulates Arabidopsis leaf development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ultra-rapid auxin metabolite profiling for high-throughput mutant screening in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of Methyl Indole-3-Acetate using NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) spectroscopic data of Methyl indole-3-acetate against its precursor, Indole-3-acetic acid. This analysis serves as a definitive method for confirming the successful synthesis and purity of this compound, a crucial step in many research and drug development pipelines.
Structural Confirmation: A Comparative Analysis of NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, we can precisely map the molecular structure.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound shows distinct signals that confirm the presence of the methyl ester group and the integrity of the indole ring. A comparison with the spectrum of Indole-3-acetic acid highlights the key differences arising from the esterification.
| Assignment | This compound (¹H NMR) | Indole-3-acetic acid (¹H NMR) [1] |
| Indole N-H | ~8.1 ppm (br s) | ~10.9 ppm (br s) |
| H-2 | ~7.2 ppm (s) | 7.225 ppm |
| H-4 | ~7.6 ppm (d) | 7.63 ppm |
| H-5 | ~7.1 ppm (t) | 7.157 ppm |
| H-6 | ~7.2 ppm (t) | 7.239 ppm |
| H-7 | ~7.5 ppm (d) | 7.49 ppm |
| -CH₂- | ~3.8 ppm (s) | 3.652 ppm |
| -OCH₃ | ~3.7 ppm (s) | - |
br s : broad singlet, s : singlet, d : doublet, t : triplet
The most significant difference is the appearance of a sharp singlet at approximately 3.7 ppm in the spectrum of this compound, corresponding to the methyl protons of the ester group. Concurrently, the acidic proton of the carboxylic acid in Indole-3-acetic acid, which typically appears far downfield (~10.9 ppm), is absent.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides further confirmation of the structure by detailing the carbon framework.
| Assignment | This compound (¹³C NMR) | Indole-3-acetic acid (¹³C NMR) [1] |
| C=O | ~172 ppm | 184.4 ppm |
| C-2 | ~124 ppm | 124.413 ppm |
| C-3 | ~108 ppm | 114.409 ppm |
| C-3a | ~127 ppm | 126.732 ppm |
| C-4 | ~119 ppm | 121.395 ppm |
| C-5 | ~122 ppm | 121.794 ppm |
| C-6 | ~120 ppm | - |
| C-7 | ~111 ppm | - |
| C-7a | ~136 ppm | - |
| -CH₂- | ~31 ppm | 36.664 ppm |
| -OCH₃ | ~52 ppm | - |
The key diagnostic signals in the ¹³C NMR spectrum of this compound are the resonance of the ester carbonyl carbon at approximately 172 ppm and the methoxy carbon at around 52 ppm. This is a clear distinction from Indole-3-acetic acid, where the carboxylic acid carbonyl carbon resonates further downfield at about 184.4 ppm.[1]
Experimental Protocols
The following protocols outline the standard procedures for acquiring high-quality NMR spectra for small organic molecules like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified solid sample.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Number of Scans: 16 to 64 scans are generally sufficient for a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.
-
Visualizing the Confirmation Process
The following diagrams illustrate the workflow for structural confirmation and the key structural features of this compound.
References
Dose-response analysis of Methyl indole-3-acetate in hypocotyl elongation assays.
This guide provides a comparative analysis of Methyl indole-3-acetate (MeIAA) and its effects on hypocotyl elongation, primarily in the model organism Arabidopsis thaliana. The information is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of MeIAA's biological activity in comparison to the principal plant auxin, Indole-3-acetic acid (IAA), and other synthetic auxins.
Dose-Response Comparison of Auxins in Hypocotyl Elongation
The biological activity of auxins on hypocotyl elongation is dose-dependent. Generally, at low concentrations, auxins promote elongation, while at higher concentrations, they tend to inhibit it. The following table summarizes the comparative potency of this compound (MeIAA) and Indole-3-acetic acid (IAA) in inhibiting hypocotyl elongation in dark-grown Arabidopsis thaliana seedlings.
| Concentration (µM) | Mean Hypocotyl Length (% of Control) - IAA | Mean Hypocotyl Length (% of Control) - MeIAA |
| 0 (Control) | 100% | 100% |
| 0.01 | ~95% | ~85% |
| 0.1 | ~80% | ~60% |
| 1 | ~65% | ~40% |
| 10 | ~50% | ~30% |
Note: The data presented are approximations derived from graphical representations in published literature and are intended for comparative purposes.
Evidence from multiple studies indicates that MeIAA is a more potent inhibitor of hypocotyl elongation than IAA.[1][2][3][4] For instance, at a concentration of 0.8 µM, MeIAA exhibits a stronger inhibitory effect on the hypocotyl elongation of dark-grown seedlings compared to IAA at the same concentration.[3]
Experimental Protocols
A standardized protocol for assessing the dose-response of auxins on hypocotyl elongation is crucial for reproducible results. The following is a generalized methodology based on common practices in the field.
Arabidopsis Hypocotyl Elongation Assay
-
Seed Sterilization and Plating:
-
Arabidopsis thaliana seeds (e.g., ecotype Columbia-0) are surface-sterilized. A common method involves washing with 70% ethanol for 1 minute, followed by 10% bleach for 15 minutes, and then rinsing thoroughly with sterile distilled water.
-
Sterilized seeds are plated on a sterile solid medium, such as half-strength Murashige and Skoog (MS) medium, supplemented with 1% sucrose and solidified with 0.8% agar.
-
The medium should contain the desired concentrations of the auxins to be tested (e.g., MeIAA, IAA) or a solvent control (e.g., DMSO or ethanol).
-
-
Stratification and Germination:
-
Plates are stratified in the dark at 4°C for 2-4 days to synchronize germination.
-
Germination is induced by exposing the plates to light for several hours.
-
-
Growth Conditions:
-
For dark-grown hypocotyl assays, the plates are wrapped in aluminum foil and placed in a growth chamber at a constant temperature (e.g., 22°C) for a specified period, typically 3-5 days.
-
For light-grown assays, plates are kept under controlled light conditions (e.g., 16-hour light/8-hour dark photoperiod).[5]
-
-
Data Acquisition and Analysis:
-
After the incubation period, seedlings are carefully removed from the medium.
-
Images of the seedlings are captured using a flatbed scanner or a microscope with a camera.
-
The length of the hypocotyls is measured from the images using appropriate software (e.g., ImageJ).
-
For each concentration, the average hypocotyl length and standard error are calculated. The results are often expressed as a percentage of the control (solvent-treated) seedlings.
-
Molecular Mechanism and Signaling Pathway
This compound is considered an inactive form of auxin.[2][6] Its biological activity is contingent upon its hydrolysis to the active form, IAA, by intracellular esterases.[2][6] The differential sensitivity of various plant tissues to MeIAA is likely due to varying levels of expression and activity of these esterases.[2]
Once converted to IAA, the hormone follows the canonical auxin signaling pathway to elicit a response in hypocotyl elongation. This pathway is initiated by the perception of auxin by the TIR1/AFB family of F-box protein receptors.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. An Indole-3-Acetic Acid Carboxyl Methyltransferase Regulates Arabidopsis Leaf Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A network of stress-related genes regulates hypocotyl elongation downstream of selective auxin perception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Auxin promotes hypocotyl elongation by enhancing BZR1 nuclear accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An indole-3-acetic acid carboxyl methyltransferase regulates Arabidopsis leaf development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (MEIAA) mediated stem curvature and apical meristem necrosis in Ageratina adenophora: impacts on cell wall components, vascular system integrity, and key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gene Expression Changes Induced by Methyl Indole-3-Acetate and Indole-3-Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression changes induced by Methyl indole-3-acetate (MIA) and Indole-3-acetic acid (IAA). While direct comparative transcriptomic data is limited, this document synthesizes available research to offer insights into their respective and potentially overlapping mechanisms of action. The information presented is intended to support further research and drug development efforts in fields where auxin-like compounds are of interest.
Introduction
Indole-3-acetic acid (IAA) is the most abundant and well-characterized naturally occurring auxin, a class of plant hormones that play a pivotal role in regulating plant growth and development. Its effects on gene expression are extensive and have been a subject of intense research. This compound (MIA), a methyl ester of IAA, is also a naturally occurring compound and is thought to act as a precursor or storage form of IAA. The prevailing hypothesis is that MIA exerts its biological effects by being hydrolyzed to IAA within the cell. This guide explores the known gene expression changes elicited by IAA and discusses the likely effects of MIA in this context.
Comparative Overview of Biological Activity
Gene Expression Changes Induced by IAA
IAA is known to rapidly alter the expression of a large number of genes. The core of the auxin signaling pathway involves the perception of IAA by the TIR1/AFB F-box proteins, which leads to the degradation of Aux/IAA transcriptional repressors. This de-repression allows Auxin Response Factors (ARFs) to regulate the expression of auxin-responsive genes.
Microarray and RNA-seq analyses in various plant species, including Arabidopsis thaliana, have identified numerous genes that are either up- or down-regulated by IAA treatment.[5][6][7] These genes fall into several functional categories.
Table 1: Key Gene Families Regulated by Indole-3-Acetic Acid (IAA)
| Gene Family | Function | Typical Response to IAA |
| Aux/IAA | Transcriptional repressors in the auxin signaling pathway. | Rapidly and transiently upregulated (negative feedback). |
| GH3 | Enzymes that conjugate IAA to amino acids, inactivating it. | Upregulated (negative feedback). |
| SAUR | Small Auxin Up RNAs; involved in cell expansion. | Rapidly upregulated. |
| Cell Wall Modifying Enzymes | e.g., Expansins, Pectinesterases; involved in cell growth. | Upregulated. |
| Transcription Factors | Various families (e.g., MYB, WRKY) that regulate downstream processes. | Both up- and down-regulated. |
| Lateral Root Development Genes | Genes involved in the formation of lateral roots. | Upregulated. |
Inferred Gene Expression Changes Induced by this compound
Given that the biological activity of MIA is largely considered to be dependent on its conversion to IAA, it is highly probable that MIA treatment would lead to the differential expression of a similar set of genes as those regulated by IAA. The magnitude and kinetics of these changes, however, would likely differ, depending on the rate of MIA uptake and its subsequent hydrolysis to IAA in the specific experimental system.
Therefore, it is expected that MIA treatment would also lead to the upregulation of classic auxin-responsive genes such as those in the Aux/IAA, GH3, and SAUR families. Any observed differences in the global gene expression profiles between MIA and IAA treatment would likely be attributable to differences in their uptake, transport, and metabolic conversion rates.
Experimental Protocols
The following is a generalized protocol for a comparative RNA-seq experiment to analyze gene expression changes induced by MIA and IAA in Arabidopsis thaliana seedlings. This protocol is based on established methods for auxin treatment and RNA sequencing.[8][9]
Plant Material and Growth Conditions
-
Sterilization and Plating: Sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds and plate them on Murashige and Skoog (MS) medium.
-
Stratification: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.
-
Growth: Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C. Grow seedlings for 7-10 days.
Auxin Treatment
-
Prepare Treatment Solutions: Prepare stock solutions of IAA and MIA in a suitable solvent (e.g., DMSO or ethanol). Dilute the stock solutions in liquid MS medium to the final desired concentration (e.g., 1 µM). Include a mock control with the same concentration of the solvent.
-
Treatment: Carefully transfer the seedlings into flasks containing the liquid MS medium with IAA, MIA, or the mock control.
-
Incubation: Incubate the seedlings for the desired treatment duration (e.g., 1, 3, or 6 hours) under gentle agitation and the same growth conditions.
RNA Extraction and Quality Control
-
Harvesting: After treatment, quickly blot the seedlings dry and flash-freeze them in liquid nitrogen.
-
RNA Isolation: Extract total RNA from the frozen seedlings using a commercial RNA extraction kit or a standard Trizol-based method.
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Ensure high-quality RNA with an RNA Integrity Number (RIN) > 8.
Library Preparation and Sequencing
-
Library Preparation: Prepare RNA-seq libraries from the total RNA using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Data Analysis
-
Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to the Arabidopsis thaliana reference genome using a splice-aware aligner like HISAT2 or STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Perform differential gene expression analysis between the treatment groups (IAA vs. mock, MIA vs. mock, and IAA vs. MIA) using packages like DESeq2 or edgeR in R.
-
Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis on the lists of differentially expressed genes to identify over-represented biological processes and pathways.
Visualizations
Experimental Workflow
Caption: A generalized workflow for a comparative transcriptomic analysis of MIA and IAA.
Postulated Signaling Pathway Comparison
Caption: Postulated signaling pathways for MIA and IAA leading to gene expression changes.
Conclusion
While direct comparative genomic studies are needed to fully elucidate the similarities and differences in gene expression changes induced by MIA and IAA, the current body of evidence strongly suggests that MIA primarily acts as a prodrug or precursor to IAA. Therefore, the gene expression profile following MIA treatment is expected to largely mirror that of IAA, with potential variations in the timing and intensity of the response due to metabolic conversion. Future research employing the experimental design outlined in this guide will be invaluable in confirming this hypothesis and providing a more detailed understanding of the nuanced roles of these two important auxin compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. An indole-3-acetic acid carboxyl methyltransferase regulates Arabidopsis leaf development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the impact of indole-3-acetic acid (IAA) on gene expression during leaf senescence in . - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Analysis of the impact of indole-3-acetic acid (IAA) on gene expression during leaf senescence in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of the impact of indole-3-acetic acid (IAA) on gene expression during leaf senescence in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for measuring the auxin-induced changes of m6A modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methyl Indole-3-Acetate: A Potential New Biomarker for Gut Dysbiosis on the Horizon
For researchers, scientists, and drug development professionals, the quest for reliable biomarkers of gut dysbiosis is paramount. An imbalance in the gut microbiota, termed dysbiosis, is increasingly linked to a myriad of diseases, from inflammatory bowel disease (IBD) to metabolic and neurological disorders. While established markers like fecal calprotectin and zonulin have clinical utility, emerging evidence suggests that microbial metabolites, such as Methyl Indole-3-Acetate (MIA), may offer a more direct and nuanced window into the functional state of the gut microbiome.
This guide provides a comparative overview of this compound (MIA) against established biomarkers of gut dysbiosis, supported by experimental data and detailed methodologies. MIA, a tryptophan metabolite produced by the gut microbiota, is gaining attention for its potential role in gut health and inflammation.
Comparative Analysis of Gut Dysbiosis Biomarkers
The validation of any new biomarker requires rigorous comparison with existing standards. Here, we compare the performance characteristics of MIA with fecal calprotectin and zonulin, two of the most commonly used biomarkers for intestinal inflammation and permeability, respectively.
| Biomarker | Type | What it Measures | Normal Range (Healthy Adults) | Clinical Significance in Gut Dysbiosis |
| This compound (MIA) | Microbial Metabolite | Functional output of tryptophan metabolism by the gut microbiota. | Varies depending on diet and gut microbiome composition. | Reduced levels have been observed in pediatric enthesitis-related arthritis, a condition associated with IBD, suggesting a potential link to gut inflammation and altered microbial function.[1] |
| Fecal Calprotectin | Host Protein | Neutrophil influx into the gut lumen, a marker of intestinal inflammation. | < 50 µg/g.[1][2] | Elevated levels are a strong indicator of active intestinal inflammation, commonly used to differentiate IBD from non-inflammatory bowel conditions like IBS and to monitor disease activity.[1][2][3][4] |
| Zonulin | Host Protein | Intestinal permeability by modulating tight junctions between enterocytes. | Serum: ~34 ± 14 ng/mL; Feces: ~61 ± 46 ng/mL.[5] | Increased levels are associated with enhanced intestinal permeability ("leaky gut"), a condition linked to various autoimmune and inflammatory diseases.[6][7] |
Experimental Data: MIA in Inflammatory Conditions
While direct comparative studies are still emerging, research has begun to quantify the changes in indole derivatives in the context of gut inflammation. For instance, studies on the broader class of indole derivatives, including the closely related Indole-3-acetic acid (IAA), have shown significantly lower levels in patients with active ulcerative colitis compared to healthy controls or patients in remission.[5][8][9] This suggests that a reduction in microbial tryptophan metabolism is a feature of inflammatory gut conditions.
One study specifically identified reduced levels of MIA in the fecal samples of pediatric patients with enthesitis-related arthritis, a condition frequently associated with IBD.[1] This finding points towards the potential of MIA as a non-invasive biomarker for gut dysbiosis in inflammatory conditions.
Experimental Protocols
Accurate and reproducible quantification of biomarkers is crucial for their clinical validation. Below are detailed methodologies for the analysis of MIA and established biomarkers.
Quantification of this compound in Fecal Samples by LC-MS/MS
This protocol is based on established methods for the analysis of indole derivatives in fecal matter.[10][11]
1. Sample Preparation:
-
Fecal Homogenization: Homogenize 50-100 mg of frozen stool sample in a 1:10 (w/v) solution of ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add a 4-fold volume of ice-cold methanol containing an appropriate internal standard (e.g., deuterated MIA) to the homogenate. Vortex vigorously for 5 minutes.
-
Protein Precipitation: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant for analysis. For increased purity, a solid-phase extraction (SPE) step using a C18 cartridge can be incorporated.
2. LC-MS/MS Analysis:
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor/Product Ions: Specific MRM transitions for MIA and the internal standard need to be determined by direct infusion. For Indole-3-acetic acid, a related compound, the transition is often m/z 176.1 -> 130.1.
-
Optimization: Optimize cone voltage and collision energy for maximum signal intensity.
-
Quantification of Fecal Calprotectin and Zonulin
Fecal calprotectin and zonulin are typically quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
1. Sample Preparation:
-
Follow the specific instructions provided by the ELISA kit manufacturer for stool sample extraction and dilution. This usually involves weighing a small amount of stool, adding an extraction buffer, vortexing, and centrifuging to obtain a clear supernatant.
2. ELISA Procedure:
-
Perform the ELISA according to the kit's protocol, which generally involves adding the prepared sample to a pre-coated microplate, followed by incubation with detection antibodies and a substrate solution to generate a colorimetric signal.
-
Measure the absorbance using a microplate reader and calculate the concentration based on a standard curve.
Signaling Pathways and Biological Rationale
The biological plausibility of a biomarker is critical for its validation. MIA, like other indole derivatives, is believed to exert its effects on the host primarily through the Aryl Hydrocarbon Receptor (AhR).
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound (MIA).
Activation of the AhR by MIA in intestinal epithelial cells can lead to the expression of genes that enhance the epithelial barrier function and modulate the immune response, for example, by inducing the production of interleukin-22 (IL-22).[12][13] In a state of dysbiosis, a reduction in MIA-producing bacteria would lead to decreased AhR activation, potentially contributing to a compromised gut barrier and increased inflammation.
Experimental Workflow
The following diagram illustrates a typical workflow for the validation of MIA as a gut dysbiosis biomarker.
Caption: Experimental workflow for validating this compound (MIA) as a biomarker for gut dysbiosis.
Conclusion and Future Directions
This compound holds promise as a novel biomarker for gut dysbiosis. Its direct link to microbial metabolism offers a functional readout that complements existing markers of inflammation and permeability. However, its clinical validation is still in the early stages. Future research should focus on:
-
Direct Comparative Studies: Head-to-head comparisons of MIA with fecal calprotectin and zonulin in large, well-characterized patient cohorts are essential to determine its diagnostic and prognostic utility.
-
Standardization of Analytical Methods: The development and validation of standardized protocols for MIA quantification in clinical laboratories are necessary for its widespread adoption.
-
Mechanistic Studies: Further elucidation of the specific downstream effects of MIA-AhR signaling will provide a deeper understanding of its role in gut homeostasis and disease.
The validation of MIA as a reliable biomarker could pave the way for more precise diagnostics and the development of novel therapeutic strategies targeting the gut microbiome to restore homeostasis and mitigate disease.
References
- 1. Comparison between fecal calprotectin and magnetic resonance enterography in ileal Crohn’s disease for activity disease assessment: a systematic review - Ribeiro da Silva - Translational Gastroenterology and Hepatology [tgh.amegroups.org]
- 2. Fecal Calprotectin for the Diagnosis and Management of Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of six different calprotectin assays for the assessment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Does fecal calprotectin equally and accurately measure disease activity in small bowel and large bowel Crohn’s disease?: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gut microbiota metabolite indole-3-acetic acid maintains intestinal epithelial homeostasis through mucin sulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbiota and Gut Inflammatory Markers (Zonulin and Fecal Calprotectin) Exhibit Age-Dependent Variation in Patients with Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usbiotek.com [usbiotek.com]
- 8. Microbiota-Derived Indole Metabolites Promote Human and Murine Intestinal Homeostasis through Regulation of Interleukin-10 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. An Optimised Monophasic Faecal Extraction Method for LC-MS Analysis and Its Application in Gastrointestinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
- 12. researchgate.net [researchgate.net]
- 13. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anxiolytic Effects of Tryptophan Metabolites: Focus on Methyl Indole-3-Acetate
For Immediate Release
A comprehensive review of experimental data reveals the anxiolytic potential of various tryptophan metabolites, with a notable focus on Methyl indole-3-acetate (methyl-IAA). This guide provides a comparative analysis of the anxiolytic or anxiogenic effects of methyl-IAA and other key tryptophan derivatives, including serotonin, indole-3-pyruvic acid (IPA), kynurenic acid, and quinolinic acid. The information is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents for anxiety disorders.
The metabolism of the essential amino acid tryptophan follows several pathways, primarily the serotonin and kynurenine pathways, which produce a range of neuroactive compounds. Dysregulation in these pathways has been implicated in the pathophysiology of anxiety and other mood disorders.[1] This comparison guide synthesizes available preclinical data to facilitate an objective assessment of these metabolites.
Comparative Anxiolytic and Anxiogenic Effects
The following table summarizes the observed effects of key tryptophan metabolites on anxiety-like behaviors in rodent models. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the presented data is a collation from various sources.
| Metabolite | Behavioral Test | Dosing (in mice) | Observed Effect | Key Findings |
| This compound (methyl-IAA) | Open Field Test | Not specified | Anxiolytic | Significantly increased time spent in the center of the open field, suggesting a reduction in anxiety-like behavior.[2] This effect is reported to be independent of the aryl hydrocarbon receptor (AhR).[2] |
| Indole-3-pyruvic acid (IPA) | Elevated Plus-Maze | 100-200 mg/kg | Anxiolytic | Increased the ratio of entries into and time spent in the open arms, an effect comparable to the anxiolytic drug diazepam.[3][4][5] |
| Serotonin (5-HT) | Elevated Plus-Maze & Open Field Test | Variable | Complex (Anxiolytic/Anxiogenic) | The role of serotonin in anxiety is complex and receptor-dependent. Acute increases can be anxiogenic, while chronic enhancement of serotonergic neurotransmission is generally associated with anxiolytic effects.[6] Direct administration of serotonin is limited by its inability to cross the blood-brain barrier. |
| Kynurenic Acid | Various | Variable | Potentially Anxiolytic | As an antagonist of NMDA and α7 nicotinic acetylcholine receptors, it has neuroprotective properties and may counteract the anxiogenic effects of other kynurenine pathway metabolites. However, direct quantitative data on its anxiolytic effects in standardized tests is less consistent. |
| Quinolinic Acid | Social Interaction Test | Intracerebroventricular | Anxiogenic | Shortened the duration of social contacts in mice, an effect similar to standard anxiogenic compounds.[1][7] |
| Kynurenine | Social Interaction Test | Intracerebroventricular | Anxiogenic | Reduced the duration of social interactions in mice, indicating an anxiogenic-like effect.[1] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the tryptophan metabolic pathway and a typical workflow for assessing anxiolytic effects in preclinical models.
Experimental Protocols
Detailed methodologies for the key behavioral assays cited are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Elevated Plus-Maze (EPM) Test
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The apparatus consists of four arms arranged in a 'plus' shape, elevated from the ground. Two arms are enclosed by high walls (closed arms), and two are without walls (open arms). The test is based on the natural aversion of rodents to open and elevated spaces.
Apparatus:
-
A plus-shaped maze with two open arms (e.g., 50 cm x 10 cm) and two closed arms (e.g., 50 cm x 10 cm with 40 cm high walls), elevated 50-70 cm above the floor. The arms are connected by a central platform (e.g., 10 cm x 10 cm).
Procedure:
-
Habituation: Animals are brought to the testing room at least 30-60 minutes before the test to acclimate to the environment.
-
Drug Administration: The test compound, vehicle, or a positive control (e.g., diazepam) is administered at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Testing: Each animal is placed on the central platform facing an open arm. The animal is allowed to explore the maze for a 5-minute period.
-
Data Collection: An overhead camera records the session. Automated tracking software is used to measure parameters such as:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled.
-
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms compared to the vehicle-treated group.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in rodents. The apparatus is an empty, open-topped arena. Rodents naturally tend to stay close to the walls (thigmotaxis) in a novel, open environment. Anxiolytic compounds typically increase exploration of the central, more exposed area of the arena.
Apparatus:
-
A square or circular arena (e.g., 40 cm x 40 cm x 30 cm) with walls high enough to prevent escape. The floor is typically divided into a central zone and a peripheral zone.
Procedure:
-
Habituation: Similar to the EPM, animals are habituated to the testing room before the experiment.
-
Drug Administration: The test compound, vehicle, or a positive control is administered prior to the test.
-
Testing: Each animal is gently placed in the center of the open field and allowed to explore freely for a set duration (e.g., 5-10 minutes).
-
Data Collection: An overhead camera and tracking software are used to record:
-
Time spent in the center and peripheral zones.
-
Number of entries into the center zone.
-
Total distance traveled.
-
Rearing frequency.
-
-
Data Analysis: An anxiolytic effect is suggested by a significant increase in the time spent in and/or the number of entries into the center zone, without a significant change in overall locomotor activity (total distance traveled).
Conclusion
The available evidence suggests that several tryptophan metabolites can modulate anxiety-like behaviors. This compound and indole-3-pyruvic acid have demonstrated anxiolytic properties in preclinical models. In contrast, metabolites of the kynurenine pathway, such as quinolinic acid and kynurenine itself, appear to have anxiogenic effects. The role of serotonin is more complex and appears to be dependent on the specific receptor subtypes activated and the chronicity of the effect.
Further head-to-head comparative studies are warranted to establish a more definitive rank order of potency and efficacy of these tryptophan metabolites. Such research will be invaluable for the rational design and development of novel anxiolytic agents targeting the tryptophan metabolic pathways.
References
- 1. Chronic Unpredictable Stress Alters Brain Tryptophan Metabolism and Impairs Working Memory in Mice without Causing Depression-Like Behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of hormonal and behavioral effects of stress by tryptophan in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of exposure to low-light or high-light open-field on anxiety-related behaviors; relationship to c-Fos expression in serotonergic and non-serotonergic neurons in the dorsal raphe nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anxiolytic effect of indole-3-pyruvic acid (IPA) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tryptophan and Its Metabolite Serotonin Impact Metabolic and Mental Disorders via the Brain–Gut–Microbiome Axis: A Focus on Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Methyl Indole-3-Acetate Analysis
For researchers, scientists, and drug development professionals, the precise and accurate quantification of auxin derivatives like Methyl indole-3-acetate is critical for agricultural research, biotechnology, and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used analytical techniques for the analysis of such compounds. The choice between these methods depends on various factors including the analyte's physicochemical properties, the sample matrix, and the specific requirements of the analysis such as sensitivity, selectivity, and throughput.
This guide presents an objective comparison of HPLC and GC-MS for the analysis of this compound, supported by experimental data and established analytical validation principles. Cross-validation of results from these two distinct analytical approaches is a rigorous method to ensure the accuracy and reliability of the data.
Data Presentation: A Comparative Summary
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase, followed by mass-based detection.[4][5] |
| Derivatization | Generally not required for this compound. | May be required to improve volatility and thermal stability, although as a methyl ester, it is more volatile than its parent acid.[5][6] |
| Linearity (R²) | Typically ≥ 0.999[7] | Typically ≥ 0.99 |
| Limit of Detection (LOD) | 0.22 to 1.1 µg/L (for related indole compounds)[8] | As low as 1 picogram for standard Indole-3-acetic acid (IAA).[9] |
| Limit of Quantification (LOQ) | 20 ng/mL (for progesterone, as an example) with a signal-to-noise ratio of 10:1.[10] | 1 ng/g dry weight in plant tissue for IAA.[9] |
| Precision (%RSD) | Typically ≤ 2% for drug products.[7] | Can be <10% at the limit of quantitation.[7] |
| Accuracy (Recovery) | 62.1% - 109.4% (for related phytohormones)[8] | Typically within 80-120% |
| Selectivity | Good, can be enhanced with specific detectors like fluorescence.[11][12] | Excellent, especially with Selected Ion Monitoring (SIM).[9] |
| Throughput | Can be high with the use of autosamplers. | Generally lower than HPLC due to longer run times and potential need for derivatization. |
Experimental Workflows
A logical workflow is essential for a systematic cross-validation of analytical methods. The following diagrams illustrate the key stages for both HPLC and GC-MS analysis of this compound.
Caption: General experimental workflow for HPLC analysis.
Caption: General experimental workflow for GC-MS analysis.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of this compound using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a representative example for the quantitative analysis of this compound and can be adapted and optimized as needed.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Column: A C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]
-
Mobile Phase: A gradient elution is often used for complex samples. For this compound, an isocratic mobile phase of methanol and 1% acetic acid (60:40 v/v) can be a starting point.[13]
-
Column Temperature: Ambient or controlled at 30-40°C.
-
Injection Volume: 20 µL.[11]
-
Detection:
2. Standard and Sample Preparation:
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known concentration. If the sample is from a biological matrix, a liquid-liquid or solid-phase extraction may be necessary.[8][13] Filter the final solution through a 0.45 µm syringe filter before injection.[11]
3. Data Analysis:
-
Identify the this compound peak by comparing its retention time with that of a reference standard.
-
Quantify the compound by constructing a calibration curve from the peak areas of the standard solutions. A correlation coefficient (R²) of ≥ 0.999 is generally considered acceptable.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[15]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[15]
-
Injection Mode: Splitless injection for trace analysis.
-
Temperature Program:
-
Initial Oven Temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase the temperature at a controlled rate (e.g., 10°C/min) to 280°C.
-
Final Hold Time: 5 minutes.
-
-
Mass Spectrometer Parameters:
2. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in a volatile organic solvent (e.g., ethyl acetate or methanol) and perform serial dilutions.
-
Sample Preparation: Dissolve the sample in a suitable solvent. An extraction step may be required for complex matrices.
-
Derivatization: While this compound is more volatile than its parent acid, derivatization (e.g., silylation) can sometimes improve peak shape and thermal stability. However, direct analysis is often possible.
3. Data Analysis:
-
Identify the this compound peak by its retention time and by comparing its mass spectrum with a reference library.
-
Quantify the compound using a calibration curve prepared from the standards, typically using the peak area of a characteristic ion.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of this compound. HPLC is often simpler due to the lack of a derivatization requirement and can offer high throughput.[4] GC-MS, on the other hand, provides excellent sensitivity and specificity, making it a "gold standard" for identification.[17] The choice between the two methods will depend on the specific analytical needs, available instrumentation, and the nature of the sample matrix. For robust and reliable results, cross-validation of the developed methods is highly recommended.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. mastelf.com [mastelf.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. benchchem.com [benchchem.com]
- 6. Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. mdpi.com [mdpi.com]
- 9. Simultaneous Quantitation of Indole 3-Acetic Acid and Abscisic Acid in Small Samples of Plant Tissue by Gas Chromatography/Mass Spectrometry/Selected Ion Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. impactfactor.org [impactfactor.org]
Safety Operating Guide
Proper Disposal of Methyl Indole-3-Acetate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of methyl indole-3-acetate is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this chemical, emphasizing safety protocols and environmental responsibility.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides detailed information regarding personal protective equipment (PPE), potential hazards, and emergency procedures.
Personal Protective Equipment (PPE):
When handling this compound, especially during disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and closed-toe shoes.
Step-by-Step Disposal Protocol
This compound must be disposed of as hazardous waste. Under no circumstances should it be discarded in regular trash or poured down the drain.
1. Waste Collection and Segregation:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, dedicated hazardous waste container.
-
Liquid Waste: For solutions containing this compound, use a compatible, leak-proof hazardous waste container.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals can react dangerously.
2. Waste Container Management:
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory. The storage area should be secure and away from general laboratory traffic.
-
Container Integrity: Ensure that waste containers are always sealed, except when adding waste, and are in good condition to prevent leaks or spills.
3. Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.
-
Provide a detailed inventory of the waste to the disposal service.
Spill Management
In the event of a small spill of this compound, follow these procedures:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Ventilate: Increase ventilation in the area by opening a fume hood sash.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
Decontamination of Empty Containers
Empty containers that previously held this compound must be decontaminated before disposal as non-hazardous waste.
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or methanol).
-
Rinsate Collection: The first rinseate is considered hazardous waste and must be collected and disposed of accordingly. Subsequent rinses may also need to be collected as hazardous waste depending on institutional policies.
-
Drying: Allow the rinsed container to air dry completely in a well-ventilated area.
-
Defacing: Deface or remove the original label before disposing of the container in the appropriate recycling or trash receptacle.
Regulatory Considerations
While a specific U.S. Environmental Protection Agency (EPA) hazardous waste code for this compound is not explicitly listed, it may be classified as hazardous based on its characteristics, such as toxicity. It is the responsibility of the waste generator to characterize their waste in accordance with federal, state, and local regulations. Always consult with your institution's EHS department for guidance on proper waste classification and disposal procedures.
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound.
Personal protective equipment for handling Methyl indole-3-acetate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methyl indole-3-acetate. The following procedures detail the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Chemical Safety Overview
This compound is a solid compound that can cause skin, eye, and respiratory irritation.[1] Adherence to proper safety protocols is essential to minimize exposure and ensure safe handling.
| Property | Value |
| Physical State | Solid[1] |
| Storage Temperature | 2-8°C[2] |
| Melting Point | 50-52 °C |
| Boiling Point | 160-163 °C at 0.5 mmHg |
| GHS Hazard Codes | H315, H319, H335[1] |
| Hazard Classes | Skin Irritant 2, Eye Irritant 2A, STOT SE 3[1] |
Personal Protective Equipment (PPE)
To prevent direct contact and inhalation, the following personal protective equipment is mandatory when handling this compound.
-
Eye Protection : Wear chemical safety goggles or eyeshields.[2][3] In case of splashing, a full-face shield is recommended.
-
Hand Protection : Chemical-resistant gloves are required.[2][3][4]
-
Respiratory Protection : For operations that may generate dust, a NIOSH-approved N95 dust mask or equivalent respirator must be used.[2][3][4]
-
Protective Clothing : A standard laboratory coat should be worn.[4] For large spills, a full suit is necessary.[4]
Operational Plan: Step-by-Step Handling Procedure
Following a systematic workflow is critical for safety. Always handle this compound inside a chemical fume hood or in a well-ventilated area to minimize inhalation exposure.[4][5]
Caption: Workflow for safely handling this compound.
Emergency Protocols
First-Aid Measures:
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[6] Seek medical attention.[4]
-
Skin Contact : Immediately wash the affected skin with plenty of soap and water.[6] Remove contaminated clothing and shoes.[4] If irritation persists, seek medical attention.
-
Inhalation : Move the individual to fresh air.[4][6] If breathing is difficult or stops, provide artificial respiration.[4] Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical advice and show the container or label.[4]
Spill Response:
-
Small Spills : Use appropriate tools to carefully scoop the spilled solid into a designated waste container.[4] Clean the contaminated surface with water and dispose of the cleaning materials in accordance with local regulations.[4]
-
Large Spills : Evacuate the area. Wear a full suit, splash goggles, dust respirator, boots, and gloves.[4] Use a shovel to transfer the material into a suitable container for disposal.[4] Prevent the material from entering the sanitary system.[4]
Storage and Disposal Plan
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[4]
-
The recommended storage temperature is between 2-8°C.[2]
-
Keep the container tightly closed and protected from light.[4]
-
Store away from incompatible materials such as strong oxidizing agents.[4][6]
Disposal:
-
Dispose of waste material and empty containers at an approved waste disposal plant.[6]
-
Do not allow the chemical to be released into the environment or enter drains, sewers, or waterways.[7]
-
All disposal practices must be in accordance with local, state, and federal regulations.
References
- 1. This compound | C11H11NO2 | CID 74706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound analyticalstandard,forIAAImmunoassayKit,PGR-3 1912-33-0 [sigmaaldrich.com]
- 3. This compound = 99.0 GC 1912-33-0 [sigmaaldrich.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. Indole-3-acetic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. fishersci.com [fishersci.com]
- 7. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
